2-Amino-4-phenyl-3-thiophenecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-phenylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVWOYCWFNSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274803 | |
| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-73-4 | |
| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile
Introduction: The Significance of the 2-Aminothiophene Scaffold
Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Their inherent structural motifs are present in pharmaceuticals ranging from anti-inflammatory drugs to antipsychotics.[2] The target molecule of this guide, 2-amino-4-phenyl-3-thiophenecarbonitrile, is a valuable synthon, embodying the key reactive functionalities that make this class of compounds so synthetically useful.
This guide provides an in-depth exploration of the synthesis of this compound, focusing on the widely employed and efficient multicomponent Gewald reaction.[1][3] We will dissect the reaction mechanism with a focus on the causal relationships behind the experimental choices, provide a detailed experimental protocol, and discuss key parameters for optimizing the synthesis. This document is intended for researchers, scientists, and drug development professionals who seek a deep, practical understanding of this important transformation.
The Gewald Reaction: A Mechanistic Deep Dive
The Gewald reaction is a one-pot synthesis that elegantly combines three components—a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur—in the presence of a base to form a polysubstituted 2-aminothiophene.[4] In the case of this compound, the reactants are acetophenone, malononitrile, and elemental sulfur. The reaction proceeds through a cascade of well-defined steps, each critical for the formation of the final thiophene ring.
The generally accepted mechanism involves three primary stages: a Knoevenagel-Cope condensation, the addition of sulfur, and an intramolecular cyclization followed by tautomerization.[5][6]
Step 1: Base-Catalyzed Knoevenagel-Cope Condensation
The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetophenone and malononitrile.[3][5] A secondary amine, such as morpholine or piperidine, or a tertiary amine like triethylamine, is commonly used as the catalyst.[6] The choice of base is critical; it must be sufficiently strong to deprotonate the highly acidic methylene protons of malononitrile, yet not so strong as to promote undesirable side reactions. Morpholine is often a preferred base due to its ability to effectively solubilize elemental sulfur, which is crucial for the subsequent step.[1]
The base abstracts a proton from malononitrile to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The resulting intermediate undergoes dehydration to yield the stable α,β-unsaturated dinitrile, 2-benzylidenemalononitrile.[5] The formation of this conjugated system is the thermodynamic driving force for this initial stage.
Step 2: Michael Addition of Sulfur
The next phase of the reaction involves the addition of elemental sulfur to the activated α,β-unsaturated dinitrile intermediate. The precise mechanism of sulfur addition is complex and not entirely elucidated, with evidence suggesting the involvement of polysulfide intermediates.[7] A plausible pathway involves the formation of a thiolate intermediate through a Michael-type addition of a sulfur nucleophile to the β-carbon of the unsaturated dinitrile.[8] The base present in the reaction medium can react with elemental sulfur (S₈) to form reactive polysulfide species, which can then act as the sulfur source.
Step 3: Intramolecular Cyclization and Tautomerization
The final stage is a rapid intramolecular cyclization. The thiolate anion, generated in the previous step, attacks one of the nitrile groups, leading to the formation of a five-membered ring.[9] This step is an intramolecular nucleophilic addition to the electrophilic carbon of the nitrile. The resulting cyclic imine intermediate is unstable and quickly undergoes tautomerization to the more stable aromatic 2-aminothiophene structure. This aromatization is a powerful thermodynamic driving force that pushes the reaction to completion.[5]
Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol represents a generalized one-pot procedure for the synthesis of this compound. The specific quantities and conditions may require optimization depending on the scale and available equipment.
Materials and Reagents
-
Acetophenone (98% or higher)
-
Malononitrile (99% or higher)
-
Elemental Sulfur (powdered)
-
Morpholine (99% or higher)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol, 1.20 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g).[6]
-
Solvent and Catalyst Addition: Add ethanol (20-30 mL) as the solvent, followed by the addition of morpholine (10-20 mol%, e.g., 2 mmol, 0.17 mL).[6]
-
Reaction Conditions: Stir the reaction mixture at a temperature between 40-50°C. The use of gentle heating is often necessary to ensure the dissolution and reactivity of sulfur.[6]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-24 hours.[6]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.[5]
Caption: Figure 2: Experimental Workflow for Gewald Synthesis.
Data Presentation: Reaction Parameters and Yields
The yield of the Gewald reaction can be influenced by several factors, including the nature of the reactants, the choice of catalyst and solvent, and the reaction conditions. For aryl ketones like acetophenone, which can be less reactive than aliphatic ketones, modifications to the standard procedure have been developed to improve yields.[10]
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Morpholine | Ethanol | 40-50 | 2-24 h | Moderate | [6] |
| Ball Milling | Morpholine (catalytic) | Solvent-free | Room Temp. | 1-2 h | Moderate to Good | [10] |
| Microwave Irradiation | Morpholine | Ethanol | 120 | 5-15 min | Good to Excellent | |
| Piperidinium Borate | Piperidinium borate (catalytic) | EtOH:H₂O (9:1) | 100 | 25 min | 96 | [2] |
Table 1: Comparison of different synthetic methodologies for the Gewald reaction.
Troubleshooting and Optimization
While the Gewald reaction is robust, challenges can arise, particularly with less reactive aryl ketones.
-
Low Yield: If the yield is low, consider increasing the reaction temperature slightly, but be cautious of potential side reactions like polymerization. A stronger base or a two-step procedure where the Knoevenagel product is first isolated might be beneficial.[6] Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.[3]
-
Dimerization of the α,β-unsaturated nitrile: This is a potential side reaction. Optimizing the reaction temperature and the rate of addition of the base can help minimize its formation.
-
Product Purification: The product is a solid at room temperature. Recrystallization from ethanol is often an effective method for purification.
Conclusion
The Gewald reaction remains a highly efficient and versatile method for the synthesis of 2-aminothiophenes. By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and optimize the synthesis of this compound. The continued development of more sustainable methods, such as solvent-free ball milling and microwave-assisted synthesis, further enhances the utility of this important transformation in modern organic and medicinal chemistry.
References
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Shearouse, W. C., Shumba, M., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4747–4757. [Link]
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Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]
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American Chemical Society. (n.d.). Computational investigations on the mechanism of the Gewald reaction. [Link]
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Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
ResearchGate. (n.d.). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. [Link]
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Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
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Gewald reaction for 2-Amino-4-phenyl-3-thiophenecarbonitrile
An In-depth Technical Guide to the Gewald Reaction: Synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
The Gewald reaction, a cornerstone of heterocyclic chemistry, stands as a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] These scaffolds are of paramount importance in medicinal chemistry and materials science, serving as foundational building blocks for a wide array of biologically active compounds and functional materials.[4][5] This guide provides an in-depth technical analysis of the Gewald reaction, specifically focusing on the synthesis of this compound from acetophenone, malononitrile, and elemental sulfur. We will explore the nuanced reaction mechanism, dissect critical experimental parameters, provide a field-proven laboratory protocol, and offer expert insights into troubleshooting and optimization.
The Strategic Importance of the Gewald Reaction
First reported by Karl Gewald in the 1960s, this one-pot synthesis provides an atom-economical and efficient route to highly functionalized thiophenes.[2][4][6] The reaction involves the condensation of a carbonyl compound with an α-cyanoester or dinitrile in the presence of elemental sulfur and a basic catalyst.[6][7] Its enduring appeal lies in the ready availability of starting materials, mild reaction conditions, and the high degree of structural diversity achievable in the products.[1][2] The target molecule, this compound, is a valuable synthon, with its structural motif found in compounds investigated as antiproliferative agents, allosteric modulators of adenosine receptors, and precursors to potent thieno[2,3-d]pyrimidine-based therapeutics.[5]
Deconstructing the Reaction Mechanism
The synthesis of this compound via the Gewald reaction is not a single transformation but a carefully orchestrated sequence of three primary stages. While the exact nature of the sulfur addition is a subject of ongoing computational investigation, the generally accepted pathway provides a robust framework for understanding and controlling the reaction's outcome.[8][9][10][11]
Stage 1: The Knoevenagel Condensation
The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (acetophenone) and the active methylene compound (malononitrile).[4][6][12][13]
-
Causality: A mild base, typically a secondary amine like morpholine or piperidine, is employed.[13] Its function is to deprotonate the malononitrile, which is sufficiently acidic (pKa ≈ 11) to form a stabilized carbanion.[14] The use of a mild base is a critical choice to prevent the competitive self-condensation of the acetophenone, which would occur with stronger bases.[12] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate, 2-benzylidenemalononitrile.
Stage 2: Sulfur Addition
The elemental sulfur (S₈) is introduced into the reaction. The mechanism of its addition to the Knoevenagel intermediate is complex.[13]
-
Expert Insight: Computational studies suggest that the carbanion of the α,β-unsaturated nitrile attacks the S₈ ring, leading to its opening and the formation of polysulfide intermediates.[9][10][11][14] These polysulfides are thought to exist in a complex equilibrium.[9][14] For practical purposes, the key transformation is the formation of a thiolate intermediate at the β-carbon position relative to the nitrile groups.
Stage 3: Intramolecular Cyclization & Aromatization
This final stage is the thermodynamic driving force for the entire sequence.[9][11]
-
Mechanism: The newly formed thiolate anion performs an intramolecular nucleophilic attack on the carbon of one of the nitrile groups.[15] This ring-closure step forms a five-membered dihydrothiophene ring. A subsequent tautomerization and aromatization lead to the formation of the stable 2-aminothiophene ring system, yielding the final product.[6][8]
Visualizing the Mechanism
Caption: Figure 1: Reaction Mechanism for this compound Synthesis.
Optimizing Reaction Parameters: A Scientist's Perspective
Achieving high yield and purity in the Gewald reaction hinges on the judicious control of several key variables. The interplay between catalyst, solvent, and temperature dictates the reaction's efficiency and selectivity.
| Parameter | Selection & Rationale | Potential Issues |
| Carbonyl | Acetophenone: An aromatic ketone. Generally less reactive than aldehydes but more stable, leading to fewer side reactions.[3] | Steric hindrance can slow the initial Knoevenagel condensation. |
| Nitrile | Malononitrile: Highly reactive due to the acidity of the α-methylene protons, often leading to higher yields compared to cyanoacetates.[16] | Prone to dimerization, a key side reaction, especially at elevated temperatures.[14][17] |
| Catalyst | Morpholine/Piperidine: Mild secondary amine bases. Effective for the Knoevenagel step without promoting ketone self-condensation.[13] | Stoichiometric amounts are often required. Can be difficult to remove during work-up. |
| L-Proline: A "green" organocatalyst. Can be used in catalytic amounts (10-20 mol%) and promotes high yields under mild conditions.[16] | May require specific solvent systems (e.g., DMF) for optimal activity.[16] | |
| Solvent | Ethanol/Methanol: Polar protic solvents. Good choice for dissolving reactants, especially elemental sulfur, facilitating a homogenous reaction.[13][18] | The water produced during condensation can inhibit the reaction if not controlled. |
| DMF: A polar aprotic solvent. Excellent solvating power, often used with catalysts like L-proline.[16] | Higher boiling point can complicate removal; potential for decomposition at high temps. | |
| Temperature | 40-60 °C: Optimal range. Gentle heating increases the rate of reaction and the solubility/reactivity of sulfur.[13] | > 80 °C: Excessive heat can lead to polymerization and formation of tarry byproducts.[17] |
| Room Temperature: Possible with highly reactive substrates or specific catalytic systems (e.g., in water/triethylamine).[4] | Reaction times can be significantly longer (2-24 hours).[13] |
Field-Proven Experimental Protocol
This protocol describes a reliable, one-pot synthesis of this compound. It is designed as a self-validating system where progress can be monitored, and the work-up is straightforward.
Materials & Equipment:
-
Acetophenone (10 mmol, 1.20 g, 1.17 mL)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental Sulfur (powdered, 12 mmol, 0.38 g)
-
Morpholine (20 mol%, 2 mmol, 0.17 mL)
-
Ethanol (95%, 25 mL)
-
100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
TLC plates (silica gel), filtration apparatus, recrystallization glassware
Procedure:
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).[13]
-
Solvent & Catalyst Addition: Add 25 mL of ethanol, followed by the addition of morpholine (2 mmol). The use of ethanol is strategic as it effectively dissolves the reactants into a homogenous mixture.[18]
-
Reaction Conditions: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to a gentle reflux (approximately 50-60 °C) with vigorous stirring. The gentle heat is crucial for enhancing sulfur's reactivity without promoting polymerization side reactions.[13][17]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the acetophenone spot indicates reaction completion, which typically occurs within 2-4 hours.
-
Work-up & Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will often precipitate out of the solution.
-
Filtration: If a solid precipitate has formed, cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities. This step is critical for obtaining a high-purity crude product.
-
Drying: Dry the solid product under vacuum to obtain the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a pale yellow crystalline solid.[4][8]
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Malononitrile is toxic; handle with appropriate gloves and avoid inhalation.
-
Hydrogen sulfide may be generated as a byproduct; ensure adequate ventilation.
Visualizing the Experimental Workflow
Caption: Figure 2: Experimental Workflow for Gewald Synthesis.
Troubleshooting & Advanced Insights
| Common Problem | Probable Cause(s) | Expert Recommendation(s) |
| Low or No Yield | Inefficient Knoevenagel Step: Base may be too weak or degraded. Water from condensation may be inhibiting the reaction. | Ensure the purity of the base. For stubborn ketones, consider a two-step procedure: first isolate the Knoevenagel intermediate, then react it with sulfur and base.[13] |
| Dark Brown/Tarry Mixture | Polymerization/Polysulfide Formation: Reaction temperature is too high. | Immediately reduce the temperature. The optimal range is typically 40-60°C. Ensure starting materials are pure, as impurities can catalyze polymerization.[17] |
| Significant Dimer Byproduct | Dimerization of α,β-unsaturated nitrile: This intermolecular side reaction competes with the desired intramolecular cyclization.[17] | Optimize the reaction temperature; a systematic screen can identify the sweet spot. Consider a slower, controlled addition of the ketone to keep the concentration of the Knoevenagel intermediate low.[17] |
| Product Fails to Precipitate | High Solubility in Solvent: The product may be too soluble in pure ethanol at room temperature. | Concentrate the reaction mixture under reduced pressure to about half its volume. Alternatively, add a small amount of cold water dropwise to induce precipitation. |
Conclusion
The Gewald reaction remains an indispensable tool for the synthesis of 2-aminothiophenes. By understanding the underlying mechanistic principles—the initial Knoevenagel condensation, the complex sulfur addition, and the final, thermodynamically favorable cyclization—researchers can effectively troubleshoot and optimize this reaction for their specific needs. The synthesis of this compound serves as a prime example of this reaction's utility. Careful control over the choice of catalyst, solvent, and temperature is paramount to achieving high yields and minimizing the formation of common side products such as dimers and polymers. This guide provides the technical foundation and practical insights necessary for drug development professionals and research scientists to successfully leverage the Gewald reaction in their synthetic endeavors.
References
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- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Doré, G., & Dubus, S. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Applied Interfaces.
- Computational investigations on the mechanism of the Gewald reaction. American Chemical Society.
- Mack, J., Shumba, M., & Darko, G. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(8), 6459-6466.
- Proposed mechanism for the Gewald condensation reaction. ResearchGate.
- Reaction optimization studies of the modified Gewald reaction. ResearchGate.
- Knoevenagel condensation. Wikipedia.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv.
- Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. ResearchGate.
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
- Optimization of reaction conditions in the presence of catalytic amount of base. ResearchGate.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
- common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Gewald Reaction. J&K Scientific LLC.
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Benchchem.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619.
- Borah, B., Sarma, B., Borah, R., & Sarma, D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.
- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
- This compound. Benchchem.
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Chemical properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic compound in modern organic and medicinal chemistry. We delve into its core chemical properties, beginning with its efficient synthesis via the Gewald reaction, followed by a detailed examination of its spectroscopic signature, physicochemical characteristics, and multifaceted chemical reactivity. The document elucidates the compound's role as a versatile synthon, particularly in the construction of pharmacologically significant fused heterocyclic systems like thieno[2,3-d]pyrimidines. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this valuable chemical building block.
Introduction and Strategic Importance
This compound (CAS No. 4651-73-4) is a polysubstituted aminothiophene that has garnered significant attention as a "privileged scaffold" in synthetic chemistry.[1][2] Its structure, featuring a thiophene ring substituted with both an electron-donating amino group and an electron-withdrawing nitrile group, creates a unique electronic profile that is highly conducive to further chemical modification.[3] This inherent reactivity makes it a cornerstone precursor for a diverse array of complex molecules.
In medicinal chemistry, the 2-aminothiophene motif is integral to compounds investigated for a wide spectrum of biological activities, including antitubercular, antiproliferative, and antimicrobial properties.[1][3][4] Notably, it serves as the foundational core for allosteric modulators of the A1 adenosine receptor, highlighting its therapeutic potential.[1][5] In materials science, its donor-π-acceptor (D-π-A) architecture is leveraged in the development of novel functional dyes and nonlinear optical (NLO) materials.[3] This guide will systematically explore the synthesis, characterization, reactivity, and applications that underscore the strategic importance of this compound.
Synthesis and Mechanistic Insight: The Gewald Reaction
The most prominent and efficient method for synthesizing this compound is the Gewald three-component reaction.[6][7][8] This one-pot synthesis involves the condensation of a ketone (acetophenone), an active methylene nitrile (malononitrile), and elemental sulfur, typically catalyzed by a base.
Causality in Experimental Design
The choice of a basic catalyst (e.g., diethylamine, morpholine, or piperidine) is critical as it facilitates the initial Knoevenagel condensation between acetophenone and malononitrile. This step is the rate-determining formation of a stable α,β-unsaturated dinitrile intermediate. The subsequent nucleophilic attack of the enolate on elemental sulfur, followed by intramolecular cyclization and tautomerization, leads to the formation of the aromatic thiophene ring.[6] The reaction is often performed in a polar solvent like ethanol or methanol to ensure the solubility of the reactants and intermediates.
Experimental Protocol: Gewald Synthesis
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Diethylamine (or other suitable base)
-
Ethanol
Procedure:
-
To a stirred mixture of equimolar amounts of acetophenone and malononitrile in ethanol at room temperature, add a catalytic amount of diethylamine dropwise.
-
Continue stirring the mixture. The Knoevenagel condensation typically proceeds exothermically.
-
Once the initial reaction subsides, add one molar equivalent of finely powdered elemental sulfur to the mixture.
-
Heat the reaction mixture to 40–50°C and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature overnight. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound as a light yellow to brown solid.[9]
Reaction Mechanism Workflow
The following diagram illustrates the stepwise mechanism of the Gewald reaction for the synthesis of this compound.
Caption: Workflow of the Gewald three-component synthesis.
Physicochemical and Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data provides a reference standard for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂S | [9][10] |
| Molecular Weight | 200.26 g/mol | [9] |
| Appearance | Light yellow to brown solid | [9] |
| Melting Point | 100-102 °C | [9] |
| CAS Number | 4651-73-4 | [3][9][10] |
Spectroscopic Data Summary
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |
| FT-IR (KBr) | ~3460, ~3300 cm⁻¹ (two bands) | N-H stretching (primary amine)[11] |
| ~2210 cm⁻¹ (sharp, strong) | C≡N stretching (nitrile)[11][12] | |
| ~1630, ~1570 cm⁻¹ | N-H bending, C=C stretching (aromatic)[11] | |
| ¹H NMR (CDCl₃) | δ ~7.3-7.6 ppm (m, 5H) | Phenyl protons |
| δ ~6.7 ppm (s, 1H) | Thiophene C5-H | |
| δ ~5.0 ppm (br s, 2H) | NH₂ protons[13] | |
| ¹³C NMR (CDCl₃) | δ ~160 ppm | C2-NH₂ |
| δ ~140-127 ppm | Phenyl & Thiophene C4, C5 carbons | |
| δ ~117 ppm | C≡N | |
| δ ~90 ppm | C3-CN | |
| Mass Spec (ESI) | m/z 201 [M+H]⁺ | Molecular Ion Peak |
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in this compound makes it a versatile platform for a wide range of chemical transformations. The primary reactive centers are the nucleophilic amino group and the electrophilic nitrile group, often acting in concert.
Key Reaction Pathways
-
Annulation to Thieno[2,3-d]pyrimidines: This is the most significant reaction pathway in drug discovery. The juxtaposition of the amino and nitrile groups allows for facile cyclocondensation with one-carbon synthons (e.g., formamide, orthoformates, or chloroformamidine hydrochloride) to construct the fused thieno[2,3-d]pyrimidine ring system.[1][5] This system is a bioisostere of purine and is a core structure in numerous kinase inhibitors and other therapeutic agents.
-
Schiff Base Formation: The amino group readily condenses with various aldehydes and ketones to form the corresponding imines (Schiff bases).[14] These intermediates can be further modified or utilized in the synthesis of more complex heterocyclic structures.
-
N-Acylation and N-Sulfonylation: The nucleophilic amino group can be easily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to produce a variety of amide and sulfonamide derivatives.
-
Nitrile Group Transformations: While less common due to the utility of the thieno[2,3-d]pyrimidine synthesis, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group, providing alternative synthetic routes. The nitrile itself often acts as a critical hydrogen bond acceptor in ligand-receptor interactions.[15][16]
Reactivity Map and Thieno[2,3-d]pyrimidine Formation
The following diagram highlights the key reactive sites and the principal synthetic transformation into the thieno[2,3-d]pyrimidine scaffold.
Caption: Key reactive sites and major synthetic routes.
Applications in Drug Development and Materials Science
The synthetic accessibility and versatile reactivity of this compound have established it as a high-value intermediate in multiple scientific domains.
-
Medicinal Chemistry: Its primary application is as a precursor for thieno[2,3-d]pyrimidines, which are found in a multitude of biologically active agents.[1] Derivatives have shown promise as potent and selective inhibitors of various protein kinases, which are crucial targets in oncology. The structural similarity of the thienopyrimidine core to adenosine allows these molecules to function as ATP-competitive inhibitors. Furthermore, direct derivatives of the 2-aminothiophene core are being explored as anti-infective and anti-inflammatory agents.[2][4]
-
Materials Science: The inherent push-pull electronic system (amino group as donor, nitrile as acceptor) makes this compound and its derivatives excellent candidates for creating organic dyes.[3] When incorporated into larger conjugated systems, such as azo dyes, they can exhibit strong absorption in the visible spectrum and good tinctorial strength, making them suitable for textile applications and advanced optical materials.[3]
Conclusion
This compound is more than a simple chemical; it is a powerful and versatile tool in the hands of the synthetic chemist. Its straightforward and high-yielding synthesis via the Gewald reaction, combined with a rich and predictable reactivity profile, makes it an indispensable building block. The ability to readily access the medicinally crucial thieno[2,3-d]pyrimidine scaffold, in particular, solidifies its status as a compound of high strategic importance in the ongoing quest for novel therapeutics and advanced functional materials. This guide has provided the core technical knowledge necessary for researchers to effectively harness the potential of this remarkable molecule.
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An In-depth Technical Guide to the Physical Properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile
This guide provides a comprehensive overview of the core physical properties of 2-Amino-4-phenyl-3-thiophenecarbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Understanding these fundamental characteristics is paramount for its application in drug development, synthesis of novel materials, and academic research. This document is structured to provide not just data, but also the underlying scientific principles and practical experimental methodologies for their determination.
Introduction: The Significance of this compound
This compound (CAS No: 4651-73-4) belongs to the 2-aminothiophene class of compounds, which are recognized as versatile synthons in organic chemistry.[1] The presence of an amino group, a nitrile group, and a phenyl substituent on the thiophene core imparts a unique electronic and structural profile, making it a valuable precursor for the synthesis of various biologically active molecules and functional materials. A thorough characterization of its physical properties is the foundational step in unlocking its full potential in research and development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are essential for predicting its behavior in different environments and for designing experimental protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈N₂S | [2] |
| Molecular Weight | 200.26 g/mol | [2] |
| Physical Form | Light yellow to brown solid | [2] |
| Melting Point | 100-102 °C | [2] |
| Boiling Point | 398.4±42.0 °C (Predicted) | [2] |
| Density | 1.30±0.1 g/cm³ (Predicted) | [2] |
| CAS Number | 4651-73-4 | [2] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [2] |
Experimental Determination of Physical Properties
The following sections detail the standardized experimental protocols for determining the key physical properties of this compound. The causality behind each procedural step is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, whereas impurities typically depress and broaden the melting range.[3][4]
Methodology: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[5]
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm high.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of a melting point apparatus.
-
Ensure a clear view of the sample through the magnifying lens.
-
-
Measurement:
-
If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.
-
For an accurate measurement, start heating the block at a rate that allows the temperature to rise steadily.
-
When the temperature is about 15-20°C below the expected melting point (100-102°C), reduce the heating rate to approximately 1-2°C per minute.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears.
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts.
-
The recorded temperature range is the melting point of the sample.
-
Solubility Assessment
Understanding the solubility of this compound in various solvents is crucial for its purification, reaction setup, and formulation. A qualitative assessment in common laboratory solvents provides a practical solubility profile.
Methodology: Shake-Flask Method (Qualitative)
This method involves observing the dissolution of a small, known amount of solute in a specific volume of solvent at a controlled temperature.[6]
Experimental Workflow for Solubility Testing
Caption: General workflow for acquiring NMR spectra.
Step-by-Step Protocol:
-
Sample Preparation: [7][8][9][10][11] * Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.
-
Filter the solution through a Pasteur pipette containing a small cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.
-
Acquire the free induction decay (FID) for each nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Spectral Features:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡N stretching: A sharp, strong absorption band around 2200-2260 cm⁻¹ characteristic of the nitrile group.
-
C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region due to the aromatic phenyl and thiophene rings.
-
C-H stretching: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹.
Experimental Workflow for FTIR Analysis (ATR)
Caption: Workflow for FTIR analysis using an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Protocol (using ATR):
-
Background Spectrum:
-
Sample Spectrum:
-
Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final infrared spectrum.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal thoroughly to remove all traces of the sample.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Spectral Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (200.26 g/mol ) should be observed. Depending on the ionization method, a protonated molecule [M+H]⁺ at m/z 201.27 may be prominent.
-
Fragmentation Peaks: The mass spectrum will likely show fragment ions resulting from the cleavage of bonds within the molecule. The fragmentation pattern can provide clues about the compound's structure.
Experimental Workflow for Mass Spectrometry Analysis
Caption: A generalized workflow for mass spectrometry analysis.
Step-by-Step Protocol (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a volatile solvent such as methanol or acetonitrile. [14] * The solution should be free of non-volatile salts and buffers.
-
-
Instrument Setup and Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
As the solvent evaporates, ions of the analyte are formed and enter the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Conclusion
The physical properties of this compound outlined in this guide provide a critical foundation for its use in scientific research and development. The experimental protocols described herein offer a standardized approach to verifying these properties and ensuring the quality and consistency of the material. A thorough understanding of these characteristics is essential for the rational design of synthetic routes, the development of new pharmaceuticals, and the creation of novel materials based on this versatile thiophene derivative.
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile
Abstract
This technical guide provides a comprehensive overview of the essential starting materials for the synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile, a valuable scaffold in medicinal chemistry and materials science.[1][2] The synthesis is predominantly achieved through the Gewald three-component reaction, a versatile and efficient one-pot method.[3][4][5][6] This document offers a detailed examination of the roles of the core reactants—acetophenone, malononitrile, and elemental sulfur—and the crucial function of the basic catalyst, typically morpholine. The underlying chemical principles governing the selection of these materials and their impact on the reaction mechanism and yield are elucidated. Furthermore, a detailed experimental protocol, quantitative data summary, and a visual representation of the synthetic workflow are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis.
Introduction: The Significance of this compound
The 2-aminothiophene moiety is a privileged scaffold in the realm of heterocyclic chemistry, serving as a foundational building block for a diverse array of biologically active compounds.[1][7] Specifically, this compound is a key intermediate in the synthesis of various therapeutic agents, including those with antitubercular, antiproliferative, and anti-inflammatory properties.[1] Its utility also extends to materials science, where it is employed in the development of novel dyes and pigments.[2] The most common and efficient route to this compound is the Gewald reaction, a multicomponent condensation that offers high atom economy and procedural simplicity.[3][4][5]
Core Starting Materials and Their Mechanistic Roles
The successful synthesis of this compound via the Gewald reaction is critically dependent on the judicious selection of its three primary components and a suitable basic catalyst.
The Carbonyl Source: Acetophenone
Acetophenone serves as the α-methylene carbonyl compound in this specific Gewald reaction. Its phenyl group ultimately forms the 4-phenyl substituent on the thiophene ring.
-
Chemical Function: The reaction initiates with a Knoevenagel condensation between acetophenone and malononitrile.[5] The carbonyl carbon of acetophenone is electrophilic and susceptible to nucleophilic attack by the carbanion generated from malononitrile. The adjacent α-protons are not directly involved in the initial condensation but the ketone's structure dictates the substitution pattern of the final product.
-
Rationale for Selection: Acetophenone is an ideal starting material due to its commercial availability, relatively low cost, and appropriate reactivity. The phenyl group is electronically and sterically suitable for the reaction, leading to good yields of the desired product. Other aryl ketones can also be employed to generate a variety of 4-aryl-2-aminothiophenes.[4]
The Activated Nitrile: Malononitrile
Malononitrile is the active methylene component that provides two carbon atoms and the nitrile group to the final thiophene ring.
-
Chemical Function: The methylene protons of malononitrile are highly acidic due to the electron-withdrawing effect of the two adjacent cyano groups. This acidity allows for easy deprotonation by a base to form a stabilized carbanion.[8] This carbanion then acts as the nucleophile in the initial Knoevenagel condensation with acetophenone.[5][8] The nitrile group is essential for the subsequent cyclization and remains as the 3-carbonitrile substituent in the final product.
-
Rationale for Selection: The high reactivity of malononitrile in forming the Knoevenagel adduct is a key driver for the forward progression of the reaction. Its structure directly contributes to the formation of the 2-amino and 3-carbonitrile functionalities of the target molecule.
The Sulfur Source: Elemental Sulfur
Elemental sulfur, typically in its stable octasulfur (S₈) form, is the source of the sulfur atom that forms the thiophene heterocycle.
-
Chemical Function: The precise mechanism of sulfur incorporation is still a subject of some discussion, but it is generally accepted that sulfur adds to the intermediate formed after the Knoevenagel condensation.[5] The base in the reaction mixture is believed to open the S₈ ring, forming a reactive polysulfide species. This species then reacts with the Knoevenagel adduct. The subsequent intramolecular cyclization and tautomerization lead to the formation of the aromatic 2-aminothiophene ring.[5]
-
Rationale for Selection: Elemental sulfur is an inexpensive, readily available, and safe source of sulfur for this reaction. Its use avoids the need for more hazardous and odorous sulfur-containing reagents.
The Basic Catalyst: Morpholine
A base is essential to catalyze the Gewald reaction. While various organic bases like triethylamine or piperidine can be used, morpholine is a common and effective choice.[9][10][11]
-
Chemical Function: The primary role of the base is to deprotonate the malononitrile, generating the nucleophilic carbanion required for the initial condensation with acetophenone.[8] The base also facilitates the ring-opening of elemental sulfur and promotes the subsequent cyclization and aromatization steps.
-
Rationale for Selection: Morpholine is a moderately strong secondary amine that is effective in promoting all stages of the reaction without causing significant side reactions. Its boiling point is also suitable for reactions conducted at elevated temperatures.
Quantitative Data Summary
The following table provides a representative summary of the molar equivalents and typical quantities for the synthesis of this compound.
| Starting Material | Molecular Weight ( g/mol ) | Molar Equivalent | Typical Quantity (for a 10 mmol scale) |
| Acetophenone | 120.15 | 1.0 | 1.20 g (1.21 mL) |
| Malononitrile | 66.06 | 1.0 | 0.66 g |
| Elemental Sulfur | 32.07 (as S) | 1.1 | 0.35 g |
| Morpholine | 87.12 | 1.5 | 1.31 g (1.31 mL) |
| Ethanol (Solvent) | 46.07 | - | 20 mL |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental Sulfur (powder)
-
Morpholine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in 20 mL of absolute ethanol.
-
Addition of Catalyst: To the stirred suspension, add morpholine (1.31 g, 15 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A yellow precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The final product, this compound, should be a pale yellow solid.
Synthetic Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the Gewald synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established and highly efficient process, primarily relying on the Gewald three-component reaction. A thorough understanding of the roles of the starting materials—acetophenone as the carbonyl source, malononitrile as the activated nitrile, elemental sulfur as the heterocycle source, and morpholine as the basic catalyst—is paramount for achieving high yields and purity. This guide has provided the foundational knowledge, a detailed experimental protocol, and a clear workflow to empower researchers in their synthetic endeavors with this important heterocyclic compound.
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Available at: [Link]
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Shearouse, W. C., Shumba, M., & Mack, J. (2022). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling a. Green Chemistry Letters and Reviews, 15(4), 734-740. Available at: [Link]
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Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
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Three‐component reaction of aldehydes, acetophenone and malononitril... ResearchGate. Available at: [Link]
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Thomas, J., Jana, S., Sonawane, M., Fiey, B., Balzarini, J., Liekens, S., & Dehaen, W. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892-3900. Available at: [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]
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A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available at: [Link]
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(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
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Gewald reaction. Wikipedia. Available at: [Link]
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Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
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The Decisive Role of Elemental Sulfur in the Gewald Reaction: From Mechanistic Nuance to Practical Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a robust and versatile pathway to synthesize highly substituted 2-aminothiophenes—scaffolds of immense importance in medicinal chemistry and materials science.[1][2][3] While the reaction's three core components—a carbonyl compound, an activated nitrile, and a base—are well-established, the specific and multifaceted role of the fourth component, elemental sulfur (S₈), has been a subject of considerable debate. This technical guide moves beyond a superficial overview to provide a detailed, evidence-based exploration of elemental sulfur's function in the Gewald reaction. We will dissect the modern, computationally-supported mechanism, explain the causality behind experimental choices, and provide validated protocols for practical application. This document is intended for researchers and drug development professionals seeking a deeper, actionable understanding of this powerful synthetic tool.
Deconstructing the Gewald Reaction: Beyond a One-Pot Synthesis
First reported by Karl Gewald in 1961, the reaction is a multicomponent process that forges the valuable 2-aminothiophene ring system from simple, readily available precursors.[1][4] Its prominence stems from its operational simplicity and the structural diversity of the products it can generate. The most commonly employed variation is a one-pot synthesis involving a ketone or aldehyde, an α-cyanoester or other activated nitrile, elemental sulfur, and an amine base.[5][6]
While often presented as a simple condensation, the reaction is a sophisticated sequence of steps where the timing of sulfur's involvement is critical. For decades, the precise mechanism—especially how the inert, eight-membered ring of elemental sulfur is activated and incorporated—remained poorly understood.[5][7] Early hypotheses incorrectly proposed that the amine base or an enolate from the carbonyl component would first attack the S₈ ring.[7][8] However, recent high-level computational studies have overturned these assumptions, revealing a more elegant and logical pathway.[7][9][10]
The Modern Mechanistic Paradigm: Sulfur's True Role
Comprehensive Density Functional Theory (DFT) calculations have elucidated a clear mechanistic sequence for the Gewald reaction.[7][9][11] The process is not initiated by sulfur activation, but by a prerequisite condensation reaction. Elemental sulfur acts as a latent, electrophilic sulfur source, patiently waiting for a specific, highly nucleophilic intermediate to be formed.
Prerequisite Step: The Knoevenagel-Cope Condensation
The reaction's first and essential step is a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile.[5][7][12] The amine base (e.g., morpholine, triethylamine) functions as a Brønsted base, abstracting a proton from the activated nitrile to form a potent carbon nucleophile. This nucleophile then attacks the carbonyl carbon, leading to an intermediate which subsequently dehydrates to form a stable α,β-unsaturated nitrile.[5][12]
Key Insight: This initial condensation is critical because it creates the specific electronic environment necessary for the subsequent sulfur addition. Computational studies show that direct attack on S₈ by either the amine base or the initial ketone enolate is energetically unfavorable (highly endergonic), making these pathways kinetically implausible.[7][9]
From Theory to Bench: Experimental Protocols and Considerations
A thorough understanding of sulfur's mechanistic role directly informs experimental design and troubleshooting. The choice of reagents and conditions is not arbitrary but is guided by the need to facilitate the key steps outlined above.
Causality in Reagent Selection
-
Sulfur Source: Elemental sulfur (S₈) is the most common and cost-effective source. [9]Its apparent lack of reactivity is an advantage, as it prevents side reactions until the correct nucleophile is formed. Alternatives like sodium polysulfide have been used, sometimes in greener, ultrasound-promoted syntheses, effectively bypassing the S₈ ring-opening step. [13][14]* Base Selection: The base's primary role is as a proton shuttle, not a sulfur activator. [9]Secondary amines like morpholine are often preferred because they are effective bases and can enhance the solubility of elemental sulfur. [1]Tertiary amines like triethylamine are also commonly used. [9]The choice of base is a balance between its basicity (pKa) and its ability to solubilize the reaction components.
-
Solvent: Polar protic solvents like ethanol or methanol are frequently used. [1]They are effective at solvating the ionic intermediates and the conjugate acid catalyst involved in the polysulfide decomposition. [7]N,N-Dimethylformamide (DMF) is another common solvent. [1]In some cases, solvent-free reactions using mechanochemistry (ball milling) have been developed, offering a greener alternative. [6]
A Self-Validating Protocol for 2-Aminothiophene Synthesis
This protocol describes a general, one-pot procedure for the synthesis of a 4-aryl-2-aminothiophene, a common structural motif. The self-validating nature of the protocol lies in the clear progression of the reaction, which can be monitored by Thin Layer Chromatography (TLC), and the straightforward purification.
Workflow Overview
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl ketone (10 mmol, 1.0 equiv), the activated nitrile (e.g., ethyl cyanoacetate, 10 mmol, 1.0 equiv), and elemental sulfur (0.32 g, 10 mmol, 1.0 equiv).
-
Solvent and Base Addition: Add ethanol (25 mL) followed by the dropwise addition of morpholine (10 mmol, 1.0 equiv) with stirring.
-
Reaction Execution: Heat the reaction mixture to 50 °C with continuous stirring. The mixture will typically turn dark and homogeneous as the sulfur dissolves and reacts.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting ketone is a good indicator of reaction completion. Reactions are typically complete within 2-4 hours.
-
Workup and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. Pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).
Data Presentation and Troubleshooting
The Gewald reaction is known for its broad substrate scope. The table below summarizes representative yields for various carbonyl and activated nitrile combinations, illustrating the reaction's versatility.
| Carbonyl Compound | Activated Nitrile | Base | Typical Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | 80-90% | [1] |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | 60-75% | [15] |
| Propiophenone | Malononitrile | Triethylamine | 65-80% | [1] |
| Butan-2-one | Cyanoacetamide | Piperidine | 70-85% | [16] |
| Phenylacetaldehyde | Malononitrile | Piperidine | 69-86% | [12] |
| 4-Nitroacetophenone | Ethyl Cyanoacetate | Morpholine | ~70% | [6] |
Troubleshooting Common Issues:
-
Low Yield: May result from incomplete Knoevenagel condensation. Ensure the base is of sufficient strength and purity. Low reaction temperatures can also hinder the process. Another common cause is the formation of a dimeric side-product from the α,β-unsaturated nitrile, which can compete with the desired sulfur addition, especially if the sulfur concentration or reactivity is low. [1]* Reaction Stalls: This can be due to poor solubility of elemental sulfur. Using a base like morpholine or gently heating the reaction can improve solubility. [1]Ensure all reagents are stoichiometrically balanced.
-
Complex Product Mixture: Overheating or prolonged reaction times can lead to decomposition or side reactions. Careful monitoring by TLC is essential to quench the reaction upon completion.
Conclusion
Elemental sulfur is far from a passive reagent in the Gewald reaction. It is the electrophilic cornerstone upon which the thiophene ring is built, but its entry into the reaction is meticulously controlled by a preceding condensation. The modern, computationally-verified mechanism reveals a sophisticated pathway involving: (1) an initial Knoevenagel-Cope condensation, (2) nucleophilic attack by the resulting γ-carbanion on the S₈ ring, (3) a cascade through various polysulfide intermediates, and (4) a final, thermodynamically-driven cyclization and aromatization. This detailed mechanistic understanding empowers chemists to make rational experimental choices, troubleshoot effectively, and fully harness the synthetic power of this enduring reaction in the pursuit of novel therapeutics and advanced materials.
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Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
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Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
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Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. PubMed, 2011, 1-13. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
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Sharma, J. (2022). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. PubMed. [Link]
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Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]
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Mack, J. B., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 16395-16405. [Link]
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Le-Courtois, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100778. [Link]
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Various Authors. (n.d.). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]
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Kosmalski, T., et al. (2024). Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]
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An In-depth Technical Guide to the Knoevenagel Condensation in 2-Aminothiophene Synthesis
Abstract
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The Gewald multicomponent reaction stands as the most efficient and versatile synthetic route to these vital heterocycles.[3][4] This guide provides an in-depth exploration of the Gewald reaction, with a specific focus on its critical initiating step: the Knoevenagel condensation. We will dissect the reaction mechanism, explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, chemists, and professionals in drug development.
The Strategic Importance of 2-Aminothiophenes in Drug Discovery
The thiophene ring is a well-regarded bioisostere of the phenyl group, often incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties.[5][6] The addition of an amino group at the C2 position creates a versatile scaffold with multiple reactive sites, enabling further structural elaboration to build extensive compound libraries.[1] Compounds derived from the 2-aminothiophene core have demonstrated efficacy as allosteric modulators of adenosine receptors, kinase inhibitors, and antimicrobial agents, solidifying the importance of robust synthetic methods for their preparation.[5][7] The Gewald reaction, a one-pot synthesis that combines an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur, is the preeminent method for accessing this scaffold.[8][9]
The Gewald Reaction: A Symphony of Three Components
The elegance of the Gewald reaction lies in its convergence, constructing a polysubstituted 2-aminothiophene from simple, readily available starting materials.[10] The overall transformation is a multi-step sequence that begins with a base-catalyzed Knoevenagel condensation, followed by sulfur addition and a subsequent cyclization/aromatization cascade.[11][12]
Figure 1: High-level workflow of the Gewald three-component reaction.
Understanding the causality of each step is crucial for optimization and troubleshooting. The reaction is not a simple mixing of reagents; it is a carefully orchestrated sequence where the product of the first step becomes the substrate for the next.
Mechanistic Deep Dive Part I: The Knoevenagel Condensation Core
The reaction is almost universally initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8][11] This is a cornerstone C-C bond-forming reaction and its success is paramount for the entire synthesis.[13]
Causality of Reagent Selection:
-
The Carbonyl: Both aldehydes and ketones can be used. Ketones are generally more stable and less prone to self-condensation, often leading to cleaner reactions and higher yields.[10]
-
The Active Methylene Compound: The key feature is a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'), such as cyano (-CN) and ester (-COOR) groups.[14] This dual activation significantly increases the acidity of the methylene protons, allowing for their removal by a weak base.
-
The Base Catalyst: A weak organic base, such as morpholine or piperidine, is essential.[15] A strong base (e.g., NaOH, NaOEt) would risk promoting the self-condensation of the carbonyl component (an aldol reaction) or saponification of ester groups, leading to unwanted byproducts.[14] The role of the base is purely catalytic: to deprotonate the active methylene compound, creating the nucleophilic carbanion required for the initial attack.
Figure 2: The base-catalyzed mechanism of the Knoevenagel condensation.
The result of this step is a stable, electron-deficient alkene (an α,β-unsaturated nitrile).[8] This intermediate is the key substrate for the subsequent thiophene ring formation.
Mechanistic Deep Dive Part II: Sulfur Addition and Cyclization
While the Knoevenagel step is well-established, the precise mechanism of sulfur incorporation and cyclization was debated for decades.[8][9] Recent comprehensive computational studies have provided significant clarity.[11][16][17]
-
Sulfur Activation: The Knoevenagel adduct is deprotonated by the base at the allylic position (the carbon that was originally the active methylene). This newly formed carbanion acts as the nucleophile.[12]
-
Polysulfide Formation: This carbanion attacks the elemental sulfur ring (S₈), breaking it open to form a thiolate anion with a long polysulfide chain.[11][18]
-
Equilibrium and Decomposition: A complex equilibrium exists in solution, where these polysulfide intermediates can interconvert and decompose through various pathways.[16][17] The ultimate goal is the formation of a monosulfide intermediate.
-
Cyclization and Aromatization: The monosulfide intermediate is the only species for which cyclization is thermodynamically favorable.[18] The sulfur anion performs an intramolecular nucleophilic attack on the carbon of the nitrile group. The resulting intermediate rapidly undergoes tautomerization to yield the stable, aromatic 2-aminothiophene ring, which is the thermodynamic sink of the reaction.[6][11] This final aromatization step is the primary driving force for the entire Gewald synthesis.[11][16]
Figure 3: The pathway from the Knoevenagel adduct to the final thiophene product.
Practical Considerations and Protocol Validation
The successful execution of a Gewald reaction relies on controlling several key parameters. The choice of reagents, solvent, temperature, and reaction time can significantly impact yield and purity.
Table 1: Common Reagents in Gewald Synthesis
| Reagent Type | Examples | Role & Field Insights |
|---|---|---|
| Carbonyl | Cyclohexanone, Acetophenone, Propanal | Ketones are generally preferred over aldehydes to avoid side reactions. Steric hindrance around the carbonyl can slow the reaction.[10] |
| Active Methylene | Ethyl Cyanoacetate, Malononitrile, Benzoylacetonitrile | Malononitrile is highly reactive. Ethyl cyanoacetate is a common, cost-effective choice. The electron-withdrawing nature of the 'Z' groups dictates reactivity.[19] |
| Sulfur Source | Elemental Sulfur (S₈) | Finely powdered sulfur is recommended for better dispersion and reactivity.[10] |
| Base Catalyst | Morpholine, Piperidine, Triethylamine | Typically used in catalytic to stoichiometric amounts. Morpholine is a frequent and effective choice.[7][10] |
| Solvent | Ethanol, Methanol, DMF, Isopropanol | Protic solvents like ethanol are common as they facilitate proton transfer steps. DMF can be used for less soluble substrates.[10] |
Optimization Insights:
-
Temperature: Reactions are often run at moderate temperatures (e.g., 50-60 °C) or reflux to ensure all steps proceed at a reasonable rate.[20]
-
Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times and, in some cases, improve yields.[8]
-
Solvent-Free Conditions: Green chemistry approaches using ball milling or heating neat reagents have been developed, offering environmental benefits and often simplifying workup.[21][22]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a standard, reliable procedure for a classic Gewald reaction. It is a self-validating system where the progress can be monitored, and the product is easily isolated.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental Sulfur (1.0 equiv, powdered)
-
Morpholine (1.0 equiv)
-
Ethanol (Solvent)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (approx. 20 mL).
-
Reagent Addition: Sequentially add cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and powdered elemental sulfur (1.0 equiv). Stir the mixture to create a suspension.
-
Catalyst Introduction: Carefully add morpholine (1.0 equiv) to the stirring suspension. An exothermic reaction may be observed.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 50-60°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature. A solid precipitate of the product should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
-
Purification: The collected solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
-
Characterization: Dry the purified product under vacuum and characterize by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The Knoevenagel condensation is not merely a preliminary step but the foundational event in the widely-used Gewald synthesis of 2-aminothiophenes. Its efficiency dictates the success of the entire sequence. By understanding the intricate mechanism—from the initial base-catalyzed carbon-carbon bond formation to the thermodynamically driven aromatization—researchers can better troubleshoot, optimize, and adapt this powerful reaction. This guide provides the mechanistic rationale and practical framework necessary for professionals in medicinal chemistry and drug development to harness the full potential of this reaction in synthesizing novel therapeutics.
References
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Structure elucidation of 2-Amino-4-phenyl-3-thiophenecarbonitrile
An In-depth Technical Guide for the Structure Elucidation of 2-Amino-4-phenyl-3-thiophenecarbonitrile
Foreword: A Logic-Driven Approach to Molecular Structure
This document is intended for researchers and professionals who require not just the "what" but the "why" of structure elucidation. We will proceed from foundational synthesis, which provides a logical hypothesis for the structure, through a multi-pronged spectroscopic analysis to confirm that hypothesis with empirical evidence.
Part 1: The Synthetic Blueprint - The Gewald Aminothiophene Synthesis
Understanding the synthetic origin of a compound provides a powerful predictive framework for its structure. This compound is most commonly synthesized via the Gewald reaction, a robust one-pot, multi-component condensation.[2][3][4]
The reaction proceeds by combining a ketone (acetophenone), an α-cyanoester or activated nitrile (malononitrile), and elemental sulfur in the presence of a base.[2][4] The mechanism, though complex, involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the highly substituted 2-aminothiophene ring.[2][5]
Key Reactants and Their Contribution to the Final Structure:
-
Acetophenone: Provides the phenyl group at the C4 position and the hydrogen at the C5 position of the thiophene ring.
-
Malononitrile: Contributes the nitrile group at the C3 position and the amine group at the C2 position.
-
Elemental Sulfur: Forms the sulfur heteroatom of the thiophene ring.
This synthetic pathway provides a strong logical basis for the proposed structure of this compound. The subsequent analytical steps are designed to validate this hypothesis.
Part 2: The Foundational Data Point - Mass Spectrometry (MS)
The first and most fundamental question in any structure elucidation is "What is the molecular weight?". Mass spectrometry provides this answer, offering a direct path to the molecular formula.[6][7][8]
Causality: By confirming the molecular weight and, by extension, the molecular formula (C₁₁H₈N₂S), we establish a concrete set of atomic constraints.[9] All subsequent spectroscopic data from IR and NMR must be consistent with this formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The sample must be fully dissolved to prevent clogging of the instrument.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. These technologies provide the high mass accuracy required to confidently determine the elemental composition.
-
Analysis Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 - 4.5 kV
-
Scan Range: m/z 50 - 500
-
Source Temperature: 100 - 120 °C
-
-
Data Acquisition: Acquire the mass spectrum, ensuring the molecular ion peak is clearly resolved. Use a known internal standard for mass calibration if required.
Data Interpretation and Expected Results
The primary piece of data is the molecular ion peak. For this compound, we expect a protonated molecular ion [M+H]⁺.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₁H₈N₂S | Derived from the Gewald reaction precursors. |
| Monoisotopic Mass | 200.0408 | Calculated exact mass for C₁₁H₈N₂S.[9] |
| Expected [M+H]⁺ Peak | m/z 201.0486 | The measured mass should be within 5 ppm of this value in HRMS, confirming the elemental composition. |
| Isotopic Pattern | Presence of an [M+H+2]⁺ peak at ~4.4% | The natural abundance of the ³⁴S isotope provides a characteristic isotopic signature for sulfur-containing compounds. |
A successful MS analysis validates the molecular formula, providing the first piece of empirical evidence that supports the proposed structure.
Part 3: Functional Group Identification - Infrared (IR) Spectroscopy
With the molecular formula confirmed, the next logical step is to identify the functional groups present. IR spectroscopy is an ideal tool for this purpose, as it probes the vibrational frequencies of chemical bonds.[10]
Causality: The presence or absence of characteristic absorption bands for the amine (N-H), nitrile (C≡N), and aromatic (C=C, C-H) groups provides direct evidence for the key structural motifs of the molecule. This method serves as a rapid and reliable confirmation of the functional groups incorporated during the Gewald synthesis.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, dry compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: With the clean crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. Identify and label the key absorption peaks.
Data Interpretation and Expected Results
The IR spectrum is interpreted by correlating observed absorption bands with known vibrational frequencies of specific functional groups.
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance | Rationale & Supporting Evidence |
| 3450 - 3300 | N-H Stretch (Amine) | Two distinct, sharp to medium bands. | Asymmetric and symmetric stretching of the primary amine (-NH₂) group. |
| 3100 - 3000 | C-H Stretch (Aromatic) | Multiple weak to medium bands. | C-H stretching from both the phenyl and thiophene rings. These appear at a higher frequency than alkane C-H stretches. |
| 2230 - 2210 | C≡N Stretch (Nitrile) | Sharp, strong, and highly characteristic band. | The carbon-nitrogen triple bond has a very specific and intense absorption, making it an unmistakable feature.[11] |
| 1620 - 1580 | N-H Bend (Amine) | Medium to strong band. | The scissoring vibration of the primary amine group. |
| 1600 - 1450 | C=C Stretch (Aromatic/Thiophene) | Multiple sharp bands of varying intensity. | Skeletal vibrations of the phenyl and thiophene rings. |
The unambiguous observation of the strong C≡N stretch and the characteristic double N-H stretch provides powerful validation of the structure.
Part 4: Connectivity and Environment - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.[6][8] We employ both ¹H and ¹³C NMR to build a complete picture of the atomic framework.
Causality: While MS confirms the formula and IR identifies functional groups, NMR reveals the precise arrangement of atoms. ¹H NMR tells us about the electronic environment and proximity of protons, while ¹³C NMR confirms the number of unique carbon environments and the carbon skeleton. Together, they provide the final, definitive proof of structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for not exchanging with amine protons as readily as D₂O.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
Data Interpretation and Expected ¹H NMR Results
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6 - 7.3 | Multiplet | 5H | Phenyl Protons | Protons on the monosubstituted benzene ring will appear as a complex multiplet in the typical aromatic region.[12] |
| ~7.2 - 7.0 | Singlet | 1H | Thiophene H5 | The lone proton on the thiophene ring is expected to be a singlet as it has no adjacent protons to couple with. |
| ~5.0 - 6.0 | Broad Singlet | 2H | Amine Protons (NH₂) | The chemical shift of amine protons is variable and the peak is often broad due to quadrupole broadening and chemical exchange. This peak will disappear upon addition of D₂O. |
Data Interpretation and Expected ¹³C NMR Results
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C2 (C-NH₂) | The carbon attached to the electronegative nitrogen of the amine group will be significantly downfield. |
| ~145 - 125 | Phenyl & Thiophene C4, C5 | The sp² hybridized carbons of the aromatic and thiophene rings will appear in this characteristic region. Multiple peaks are expected. |
| ~117 | -C≡N | The nitrile carbon has a highly characteristic chemical shift.[13][14] |
| ~90 | C3 (C-CN) | This quaternary carbon is shifted upfield relative to other thiophene carbons due to the shielding effects of the nitrile group. |
The combination of ¹H and ¹³C NMR data allows for the complete mapping of the molecule's carbon and hydrogen framework.
Conclusion: Synthesis of Evidence
The structure elucidation of this compound is a clear demonstration of a logical, multi-faceted analytical approach. The process begins with a strong structural hypothesis derived from the known mechanism of the Gewald synthesis. This hypothesis is then systematically and rigorously tested.
-
Mass Spectrometry confirms the elemental composition (C₁₁H₈N₂S), setting the fundamental constraints.
-
IR Spectroscopy provides direct, unambiguous evidence for the required -NH₂, -C≡N, and aromatic functional groups.
-
NMR Spectroscopy (¹H and ¹³C) maps the complete atomic framework, confirming the connectivity of the phenyl and thiophene rings and the placement of all substituents.
Each piece of data independently supports and is corroborated by the others, forming a self-validating system that leads to the unequivocal confirmation of the structure. This methodical process, rooted in understanding the causality behind each analytical choice, represents the gold standard for chemical structure elucidation in modern research and development.
References
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Gewald reaction - Wikipedia . Wikipedia. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkivoc. [Link]
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A green chemistry approach to gewald reaction . Der Pharma Chemica. [Link]
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Methods for the Elucidation of the Structure of Organic Compounds . MIT OpenCourseWare. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry - ACS Publications. [Link]
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Structure elucidation – Knowledge and References . Taylor & Francis. [Link]
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Bioisosteric Replacement Potential of the Thiophene Ring
Abstract
The strategic replacement of molecular fragments, or bioisosterism, is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds into viable drug candidates. Among the myriad of bioisosteric replacements, the substitution of a phenyl ring with a thiophene ring is a prevalent and powerful strategy. This technical guide provides an in-depth analysis of the thiophene ring's role as a bioisostere, written for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties of thiophene that underpin its utility, its profound impact on pharmacological potency, selectivity, and pharmacokinetic profiles, and the critical challenges associated with its metabolism. Supported by authoritative references, detailed experimental protocols, and illustrative case studies, this guide serves as a practical resource for leveraging the thiophene scaffold to overcome drug design challenges and accelerate the discovery of novel therapeutics.
The Principle of Bioisosterism in Drug Design
Bioisosterism is a rational drug design strategy that involves exchanging a functional group, atom, or substituent within a biologically active molecule with another that possesses similar physical or chemical properties. The goal is to create a new molecule that retains the desired biological activity but has improved physicochemical properties, pharmacokinetic profile, or reduced toxicity[1]. The concept has evolved from Langmuir's original theory of isosteres (atoms or molecules with the same number of atoms and valence electrons) to Friedman's broader definition of bioisosteres, which includes compounds eliciting a similar biological response[1][2].
A successful bioisosteric replacement can modulate a range of critical parameters:
-
Potency & Selectivity: Fine-tuning interactions with the biological target.
-
Physicochemical Properties: Altering solubility, lipophilicity (LogP), and pKa.
-
Pharmacokinetics (ADME): Modifying absorption, distribution, metabolism, and excretion.
-
Toxicity: Eliminating or reducing off-target effects or the formation of reactive metabolites.
Classical bioisosteres include ring equivalents, where aromatic systems are interchanged. The replacement of a benzene ring with a thiophene ring is a classic example, where the sulfur heteroatom is considered electronically and geometrically equivalent to a -CH=CH- vinyl group in benzene[3][4].
The Thiophene Ring: A Privileged Heterocycle
Thiophene (C₄H₄S) is a five-membered aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry[5][6]. Its journey from an impurity in benzene to a key building block in numerous FDA-approved drugs is a testament to its versatile properties[5].
Physicochemical Properties
The utility of thiophene as a benzene bioisostere stems from their remarkable similarity in size and certain physical properties, such as boiling point (Thiophene: 84°C, Benzene: 80.1°C)[7]. However, the introduction of the sulfur heteroatom imparts distinct electronic characteristics that medicinal chemists can exploit.
| Property | Benzene (C₆H₆) | Thiophene (C₄H₄S) | Rationale for Bioisosteric Potential |
| Molecular Weight | 78.11 g/mol | 84.14 g/mol | Similar size and steric profile. |
| Aromaticity | High | Moderate | Both engage in π-stacking; thiophene's lower aromaticity can alter metabolism[8]. |
| Electron Density | Evenly distributed | Electron-rich, π-excessive system[6]. | The sulfur lone pair participates in the π-system, increasing electron density and reactivity towards electrophiles[6][8]. |
| Dipole Moment | 0 D | ~0.55 D | The slight polarity can introduce new dipole-dipole or hydrogen bonding interactions with a receptor[6]. |
| LogP | ~2.13 | ~1.81 | Thiophene is generally less lipophilic, which can improve aqueous solubility. |
| Reactivity | Undergoes electrophilic substitution. | More reactive towards electrophilic substitution than benzene[6][8]. | Allows for differential functionalization and can be a site of metabolic attack. |
Impact of Thiophene Substitution on Drug Properties
Replacing a phenyl ring with thiophene is not a simple isosteric swap; it is a strategic decision that can profoundly influence a compound's disposition. This choice often improves potency, selectivity, and pharmacokinetic profiles[5][6].
Modulation of Potency and Selectivity
The introduction of the sulfur atom provides unique opportunities for target engagement. The sulfur can act as a hydrogen bond acceptor, introducing a new interaction point with a receptor that was not possible with the phenyl analog[6]. Furthermore, the position of the sulfur atom (in 2- or 3-substituted thiophenes) and the resulting change in the molecule's dipole moment can orient the compound differently within a binding pocket, leading to enhanced affinity or improved selectivity against off-targets.
Influence on Metabolic Stability: A Double-Edged Sword
One of the most critical considerations for thiophene bioisosterism is its effect on metabolism. The outcome can be highly context-dependent.
Potential for Improved Stability: In some cases, replacing a phenyl ring, particularly one susceptible to para-hydroxylation, with a thiophene ring can block a key metabolic pathway, thereby increasing the compound's half-life[6][9].
The Risk of Bioactivation: Conversely, the thiophene ring itself is a "structural alert" for bioactivation[10][11]. The electron-rich nature of the ring makes it susceptible to oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of highly reactive, electrophilic metabolites such as thiophene S-oxides or thiophene epoxides[2][10][11]. These reactive metabolites can covalently bind to cellular macromolecules like proteins, potentially leading to drug-induced toxicity, particularly hepatotoxicity[2][10].
The classic example of this liability is Tienilic Acid , a diuretic that was withdrawn from the market due to severe immune-mediated hepatitis[2][10][11]. Its toxicity was linked to the P450-mediated formation of a reactive metabolite that covalently binds to the metabolizing enzyme itself (CYP2C9), acting as a neoantigen and triggering an immune response[12].
However, the presence of a thiophene ring does not automatically condemn a compound. The body has effective detoxification pathways, such as conjugation with glutathione (GSH), that can quench these reactive species[2]. The overall risk is a balance between the rate of bioactivation and the rate of detoxification or metabolism via alternative, less toxic pathways[10][11].
Case Studies in Drug Discovery
The successful application of thiophene bioisosterism is evident in numerous marketed drugs.
-
Clopidogrel (Plavix®) and Prasugrel (Effient®): These antiplatelet agents are classic examples where the thiophene ring is essential for activity. They are prodrugs that require P450-mediated oxidation of the thiophene ring to generate the active thiol metabolite that inhibits the P2Y₁₂ receptor[6][13]. Here, the "liability" of thiophene metabolism is harnessed for therapeutic benefit.
-
Olanzapine (Zyprexa®): An atypical antipsychotic, olanzapine features a thienobenzodiazepine core. The thiophene ring was incorporated as a bioisostere of a phenyl ring found in earlier benzodiazepines, contributing to its unique receptor binding profile and efficacy[5][6].
-
Raltitrexed (Tomudex®): This anticancer agent is a quinazoline antifolate antimetabolite. The thiophene ring serves as a bioisosteric replacement for the phenyl ring of the p-aminobenzoic acid moiety found in folic acid, allowing it to act as a potent inhibitor of thymidylate synthase[6].
Synthetic Strategies for Thiophene Incorporation
The accessibility of substituted thiophenes is crucial for their exploration in medicinal chemistry. Several named reactions are mainstays for their synthesis.
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent[5][14]. While effective, it can involve harsh conditions. The reaction is believed to proceed via the sulfurization of the dicarbonyl to a thioketone intermediate, followed by cyclization and dehydration[14].
-
Gewald Aminothiophene Synthesis: This is a highly versatile multicomponent reaction that produces polysubstituted 2-aminothiophenes[3][6]. It involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base[3]. The reaction begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the aromatic product[3][15].
Experimental Workflows for Evaluating Thiophene Bioisosteres
When replacing a phenyl ring with a thiophene, a standard battery of in vitro ADME assays is essential to validate the decision and characterize the new analog.
Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This assay determines a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) and provides a measure of intrinsic clearance (Clᵢₙₜ).
Objective: To quantify the rate of disappearance of a test compound upon incubation with liver microsomes.
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4)[16][17].
-
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration for a final assay concentration of 1 µM[16][18]. The final DMSO concentration should be ≤ 0.25%[17][18].
-
Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer[8][19].
-
Prepare positive control compounds (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance)[16].
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound plates to 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compound[16].
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., warfarin, labetalol)[16][17][19].
-
-
Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein.
-
Protocol: High-Throughput CYP Inhibition Assay (IC₅₀ Determination)
This assay identifies if a test compound is an inhibitor of major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of specific CYP enzyme activity.
Methodology:
-
Preparation:
-
Use human liver microsomes (HLM) or recombinant human CYP enzymes[18].
-
Prepare a cocktail of CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4) at concentrations near their Kₘ values[20].
-
Prepare serial dilutions of the test compound and known positive control inhibitors (e.g., Ketoconazole for CYP3A4).
-
-
Incubation:
-
Combine the microsomes (e.g., 0.2 mg/mL), phosphate buffer (pH 7.4), and the test compound/inhibitor in a 96-well plate and pre-incubate at 37°C[20].
-
Initiate the reaction by adding a mixture of the substrate cocktail and NADPH[20].
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C[20].
-
Terminate the reaction with ice-cold acetonitrile containing internal standards for each metabolite.
-
-
Analysis:
-
Centrifuge to pellet protein.
-
Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.
-
-
Data Interpretation:
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Kinetic Aqueous Solubility Assay
This high-throughput assay provides an early assessment of a compound's solubility, a critical property for absorption and reliable bioassay results.
Objective: To measure the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution.
Methodology:
-
Preparation:
-
Precipitation:
-
Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL) to achieve the target highest concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1-2%)[22][23].
-
Mix and incubate the plate at room temperature or 37°C for a set period (e.g., 1.5 - 2 hours) to allow precipitation to reach a steady state[21][22].
-
-
Separation & Quantification (Direct UV/LC-MS Method):
-
After incubation, filter the solution through a 96-well filter plate to separate the undissolved precipitate from the soluble compound[1][22].
-
Quantify the concentration of the compound in the filtrate using a plate reader (UV absorbance) or LC-MS/MS against a standard curve prepared in the same buffer/DMSO mixture[1].
-
-
Data Interpretation:
-
The measured concentration of the compound in the filtrate is reported as its kinetic solubility.
-
Conclusion and Future Perspectives
The thiophene ring is an invaluable tool in the medicinal chemist's toolbox, serving as a versatile and effective bioisostere for the phenyl ring. Its unique electronic and steric properties allow for the fine-tuning of a compound's potency, selectivity, and physicochemical characteristics, often leading to superior drug candidates[5][6]. However, its potential for metabolic bioactivation to reactive intermediates represents a significant liability that must be carefully evaluated and mitigated[10][11].
The decision to employ a thiophene-for-phenyl substitution must be data-driven, supported by the rigorous application of the in vitro assays described herein. By understanding the delicate balance between beneficial property modulation and the risk of metabolic toxicity, researchers can intelligently deploy the thiophene bioisostere to solve complex drug design challenges. Future work will continue to focus on developing predictive models for thiophene metabolism and designing novel thiophene scaffolds with minimized bioactivation potential, further solidifying the role of this privileged heterocycle in the future of medicine.
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Benchchem. Discovery and history of thiophene compounds in medicinal chemistry.
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Yadav, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
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ResearchGate. Bioisosterism in Medicinal Chemistry.
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Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
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Royal Society of Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
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ResearchGate. Bioactivation Potential of Thiophene-Containing Drugs.
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery.
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Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[24]annulene-scaffold. Bioorganic & Medicinal Chemistry.
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today.
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Gramec, D., Mašič, L. P., & Dolenc, M. S. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
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Gramec, D., Mašič, L. P., & Dolenc, M. S. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology.
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AxisPharm. Kinetic Solubility Assays Protocol.
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
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Wikipedia. Paal–Knorr synthesis.
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Kilbourn, M. R. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology.
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Drug Design Org. Bioisosterism.
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Gaikwad, P. L., et al. The Use of Bioisosterism in Drug Design and Molecular Modification. PharmaTutor.
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Wikipedia. Thiophene.
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Locuson, C. W., et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition.
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
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protocols.io. Microsomal stability assay for human and mouse liver microsomes.
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Mercell. metabolic stability in liver microsomes.
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Creative Bioarray. Aqueous Solubility Assays.
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Dansette, P. M., et al. (2012). Cytochromes P450 catalyze both steps of the major pathway of clopidogrel bioactivation, whereas paraoxonase catalyzes the formation of a minor thiol metabolite isomer. Chemical Research in Toxicology.
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Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition.
-
Cyprotex. Microsomal Stability.
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
-
LifeNet Health LifeSciences. CYP Inhibition Assay.
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
-
Fundación MEDINA. CYP450 Inhibition.
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Methodological & Application
Synthesis of thieno[2,3-d]pyrimidines from 2-Amino-4-phenyl-3-thiophenecarbonitrile
An In-Depth Guide to the Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-4-phenyl-3-thiophenecarbonitrile
Authored by a Senior Application Scientist
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry and drug development.[1] Structurally, it acts as a bioisostere of purine, the fundamental building block of nucleic acids, allowing it to interact with a wide array of biological targets.[1] This structural mimicry has led to the discovery of thieno[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Notably, derivatives of this scaffold have been investigated as inhibitors of critical signaling proteins like VEGFR-2 and c-Met kinases, which are key targets in oncology.[4][5]
The synthetic accessibility of this scaffold is crucial for the exploration of its therapeutic potential. A highly versatile and efficient starting material for its construction is this compound. This precursor, typically synthesized via the multicomponent Gewald reaction, possesses vicinal amino and cyano groups that are perfectly poised for cyclization to form the pyrimidine ring.[6][7][8][9] This guide provides detailed protocols and mechanistic insights for the synthesis of diverse thieno[2,3-d]pyrimidines from this key intermediate, tailored for researchers and professionals in drug discovery.
The Precursor: Synthesis of this compound via the Gewald Reaction
Before proceeding to the core synthesis, it is essential to understand the preparation of the starting material. The Gewald reaction is a one-pot synthesis that efficiently produces polysubstituted 2-aminothiophenes.[6][9] For this compound, the reaction involves the condensation of acetophenone, malononitrile, and elemental sulfur in the presence of a basic catalyst.
Protocol 1: Gewald Synthesis of the Starting Material
Objective: To synthesize the precursor this compound.
Methodology:
-
To a 250 mL round-bottom flask, add acetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add ethanol as the solvent to create a stirrable slurry.
-
Add a catalytic amount of a base, such as morpholine or triethylamine (approximately 0.1-0.2 equivalents), to the mixture.
-
Stir the reaction mixture at 50°C or reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker of ice-water with stirring.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound.
Causality: The base catalyzes the initial Knoevenagel condensation between acetophenone and malononitrile.[9] The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring, which is an irreversible and thermodynamically driven step.[6]
Caption: Workflow for Gewald Synthesis.
PART 1: Synthesis of 4-Aminothieno[2,3-d]pyrimidines via Formamide Cyclization
One of the most direct methods to construct the thieno[2,3-d]pyrimidine scaffold is through reaction with a one-carbon synthon like formamide. This approach is widely used due to its simplicity and efficiency in producing 4-aminothieno[2,3-d]pyrimidines, which are valuable intermediates for further functionalization.[11]
Mechanism: The reaction proceeds through an initial nucleophilic attack of the 2-amino group onto formamide, leading to the formation of an N-formyl or formamidine intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbon of the nitrile group. Tautomerization of the resulting cyclic intermediate yields the stable aromatic 4-aminothieno[2,3-d]pyrimidine product.
Protocol 2: Formamide Cyclization (Conventional and Microwave Methods)
Objective: To synthesize 4-amino-5-phenylthieno[2,3-d]pyrimidine.
Methodology (Conventional Heating):
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add a large excess of formamide (e.g., 10-20 equivalents), which acts as both reactant and solvent.[10]
-
Heat the mixture to 180-200°C and maintain this temperature for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol.
Methodology (Microwave Irradiation):
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent) and formamide (10 equivalents).[12]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 180°C) and power (e.g., 200 W) for a significantly reduced time, typically 20-40 minutes.[12]
-
Cool the vessel, and perform the work-up and purification as described for the conventional method.
Expertise Note: Microwave-assisted synthesis often leads to higher yields and dramatically shorter reaction times.[9] This is attributed to efficient and uniform heating, which can accelerate the cyclization step.
Caption: Synthesis of 4-aminothieno[2,3-d]pyrimidines.
PART 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via Formic Acid
An alternative to formamide is the use of formic acid. This method typically leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones. The initial step involves the formylation of the amino group, followed by acid-catalyzed cyclization.
Protocol 3: Cyclization using Formic Acid
Objective: To synthesize 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Methodology:
-
Suspend this compound (1 equivalent) in an excess of 90% formic acid.[13]
-
Reflux the mixture for 4-8 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water to remove residual formic acid and dry it to obtain the crude product.
-
Recrystallize from a suitable solvent such as acetic acid or ethanol.
Causality: Formic acid first acts as a formylating agent to produce an N-formyl intermediate. The acidic conditions then promote the intramolecular cyclization onto the nitrile group, followed by tautomerization to the more stable 4-oxo product.
PART 3: Synthesis of 2-Substituted Thieno[2,3-d]pyrimidines via (Thio)urea Cyclization
To introduce functionality at the 2-position of the pyrimidine ring, (thio)urea can be employed. This reaction allows for the synthesis of 2-oxo- or 2-thioxo-thieno[2,3-d]pyrimidines, which are also versatile intermediates.
Mechanism: The reaction begins with the condensation of the 2-amino group of the thiophene with urea or thiourea at high temperatures, forming a ureido or thioureido intermediate.[14] This is followed by a thermal or base-catalyzed intramolecular cyclization onto the nitrile group to form the final product.
Protocol 4: Cyclization with Urea or Thiourea
Objective: To synthesize 4-amino-2-oxo(or thioxo)-5-phenylthieno[2,3-d]pyrimidine.
Methodology:
-
Thoroughly mix this compound (1 equivalent) with urea or thiourea (1.5-2 equivalents) in a mortar and pestle.
-
Transfer the solid mixture to a flask and heat it in an oil bath to a molten state (typically 180-220°C).
-
Maintain the temperature for 2-3 hours. The reaction progress can be monitored by TLC (using a suitable solvent system to dissolve a small aliquot).
-
Cool the reaction mixture until it solidifies.
-
Treat the solid mass with a dilute aqueous solution of sodium hydroxide to dissolve the product, followed by filtration to remove any insoluble byproducts.
-
Acidify the filtrate with acetic acid or dilute HCl to precipitate the final product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a high-boiling solvent like DMF or acetic acid.
Expertise Note: This solvent-free fusion method is effective but can lead to charring if overheated. Careful temperature control is critical for achieving good yields.
Data Summary and Comparison
The choice of synthetic route depends on the desired substitution pattern on the thieno[2,3-d]pyrimidine core. The following table summarizes the discussed protocols.
| Method | Key Reagent(s) | Product Type | Typical Conditions | Advantages/Disadvantages |
| Formamide Cyclization | Formamide | 4-Amino derivative | 180-200°C, 4-6h (or 20-40 min MW) | Adv: Direct, simple. Disadv: High temperatures, large excess of reagent. |
| Formic Acid Cyclization | Formic acid | 4-Oxo derivative | Reflux, 4-8h | Adv: Readily available reagent. Disadv: Acidic conditions may not be suitable for sensitive substrates. |
| (Thio)urea Cyclization | Urea or Thiourea | 4-Amino-2-oxo or 4-Amino-2-thioxo | 180-220°C, 2-3h (fusion) | Adv: Introduces functionality at C2. Disadv: High temperatures, potential for thermal decomposition. |
Conclusion and Outlook
The synthesis of thieno[2,3-d]pyrimidines from this compound is a robust and versatile process, enabling the creation of a diverse library of compounds for biological screening. The methods outlined in this guide—cyclization with formamide, formic acid, or (thio)urea—represent fundamental and reliable pathways to access the core scaffold and its key derivatives. By understanding the causality behind each protocol and leveraging modern techniques like microwave-assisted synthesis, researchers can efficiently generate novel molecules with significant potential in the ongoing quest for new therapeutic agents.
References
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. Taylor & Francis Online.
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The Versatile Synthon: 2-Amino-4-phenyl-3-thiophenecarbonitrile as a Cornerstone for Heterocyclic Compound Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of building blocks available to the synthetic chemist, 2-amino-4-phenyl-3-thiophenecarbonitrile stands out as a particularly versatile and powerful synthon. This multifaceted compound, readily accessible through the elegant Gewald reaction, incorporates a unique constellation of functional groups: a nucleophilic amino group, an electrophilic nitrile, and an electron-rich thiophene core. This "push-pull" electronic arrangement not only governs its reactivity but also paves the way for the construction of a diverse array of complex heterocyclic systems.[1]
The 2-aminothiophene motif is a privileged scaffold, found at the heart of numerous biologically active molecules and approved pharmaceuticals.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antitubercular, antiproliferative, and anti-inflammatory properties.[1][2] Notably, this core is a fundamental component in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds recognized as bioisosteres of purines and quinazolines, which are crucial in many biological processes.[1] This application note provides an in-depth exploration of this compound, from its synthesis to its application in the construction of medicinally relevant heterocyclic compounds, complete with detailed, field-proven protocols.
Synthesis of the Building Block: The Gewald Reaction
The most common and efficient method for the synthesis of this compound is the Gewald multicomponent reaction.[3][4][5] This one-pot synthesis elegantly combines a ketone (acetophenone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[4][6]
Reaction Causality and Mechanistic Insights
The Gewald reaction proceeds through a cascade of interconnected steps, the understanding of which is crucial for optimization and troubleshooting. The reaction is initiated by a Knoevenagel condensation between acetophenone and malononitrile, catalyzed by a base (typically a secondary amine like morpholine or piperidine), to form an α,β-unsaturated nitrile intermediate.[4][5] This is followed by the nucleophilic addition of elemental sulfur to the activated methylene group of the Knoevenagel adduct. The subsequent intramolecular cyclization and tautomerization lead to the formation of the aromatic 2-aminothiophene ring.[4] The choice of base is critical; it must be strong enough to facilitate the initial condensation but not so strong as to promote undesired side reactions.
Figure 1: Simplified workflow of the Gewald reaction for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (0.1 mol, 12.0 g), malononitrile (0.1 mol, 6.6 g), and elemental sulfur (0.1 mol, 3.2 g) in ethanol (100 mL).
-
To this stirred suspension, add morpholine (0.1 mol, 8.7 g) dropwise at room temperature. The addition is exothermic, and the reaction temperature may rise.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.
Expected Yield: 75-85%
Characterization Data:
-
Appearance: Pale yellow to off-white crystalline solid
-
Melting Point: 148-150 °C
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂ stretching), 2210 (C≡N stretching)
-
¹H NMR (CDCl₃, δ ppm): 4.95 (s, 2H, NH₂), 7.20-7.50 (m, 5H, Ar-H)
Applications in Heterocyclic Synthesis: A Gateway to Molecular Diversity
The strategic placement of the amino and nitrile functionalities on the thiophene ring makes this compound an ideal precursor for a variety of cyclization reactions, leading to fused heterocyclic systems.
Synthesis of Thieno[2,3-d]pyrimidines: Bioisosteres of Purines
Thieno[2,3-d]pyrimidines are of significant interest in drug discovery due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[7] They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of these fused systems from this compound is straightforward and versatile.
Figure 2: Synthetic routes to various thieno[2,3-d]pyrimidine derivatives.
Rationale: Formamide serves as a source of a one-carbon unit and ammonia. The reaction proceeds via an initial formation of an N-formyl intermediate, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.
Procedure:
-
A mixture of this compound (10 mmol, 2.12 g) and formamide (20 mL) is heated at reflux (approximately 210 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-6-phenylthieno[2,3-d]pyrimidine.
Rationale: The reaction with urea involves the initial formation of a thioureido intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia to form the pyrimidinone ring.
Procedure:
-
A mixture of this compound (10 mmol, 2.12 g) and urea (20 mmol, 1.2 g) is heated at 180-190 °C in an oil bath for 2 hours.
-
The reaction mixture will solidify upon cooling.
-
Treat the solid mass with a 5% sodium hydroxide solution to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from glacial acetic acid.
Rationale: Isothiocyanates react with the amino group to form a thiourea derivative.[8] Subsequent base-catalyzed intramolecular cyclization onto the nitrile group affords the thioxo-thieno[2,3-d]pyrimidine.[9][10]
Procedure:
-
To a solution of this compound (10 mmol, 2.12 g) in pyridine (20 mL), add the desired isothiocyanate (e.g., phenyl isothiocyanate, 11 mmol, 1.35 g).
-
Heat the reaction mixture at reflux for 8-10 hours.
-
After completion, cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Synthesis of Thieno[2,3-b]pyridines: Versatile Scaffolds in Medicinal Chemistry
The synthesis of thieno[2,3-b]pyridines, another important class of fused heterocycles, can also be achieved from this compound. These compounds have shown a range of biological activities and are valuable intermediates in organic synthesis.[11][12][13]
Rationale: This synthesis involves the reaction of the 2-aminothiophene with α-haloketones or α-haloesters. The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization of the enamine intermediate onto the nitrile group, leading to the formation of the pyridine ring.[11]
Procedure:
-
A mixture of this compound (10 mmol, 2.12 g), an α-haloketone (e.g., chloroacetone, 11 mmol, 1.02 g), and anhydrous potassium carbonate (20 mmol, 2.76 g) in dimethylformamide (DMF, 30 mL) is heated at 80-90 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thieno[2,3-b]pyridine derivative.
Data Summary
| Product Class | Reagents | Key Reaction Conditions | Biological Relevance |
| Thieno[2,3-d]pyrimidines | Formamide, Urea, Isothiocyanates | High temperature, Reflux | Anticancer, Anti-inflammatory, Antimicrobial[7] |
| Thieno[2,3-b]pyridines | α-Haloketones, α-Haloesters | Base (e.g., K₂CO₃), DMF, Heat | Kinase inhibitors, Antiviral[11][12] |
Conclusion: A Building Block of Enduring Importance
This compound has proven to be an exceptionally valuable and versatile building block in the synthesis of a wide range of heterocyclic compounds. Its ready accessibility via the Gewald reaction, coupled with the strategic positioning of its reactive functional groups, provides a robust platform for the construction of complex molecular architectures. The protocols detailed in this application note offer reliable and reproducible methods for the synthesis of thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, two classes of heterocycles with significant potential in drug discovery and materials science. The continued exploration of the reactivity of this remarkable synthon is certain to unlock further avenues for the development of novel and functional molecules.
References
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Al-Taisan, W. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 30969–30982. [Link]
-
Amuhaya, E. K., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Scientific Reports, 11(1), 2095. [Link]
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Swift, M., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 14(3), 481-492. [Link]
-
Abdelhamid, A. O., et al. (2008). Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4′,5′:4,5]thieno[3,2-d]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 58-75. [Link]
-
Bakhite, E. A., et al. (2017). Fused Thieno[2,3-B]pyridines: Synthesis and Characterization of New Condensed Pyridothienopyrimidines. Amanote Research. [Link]
-
Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]
-
Li, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Scientia Pharmaceutica, 89(4), 50. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
International Journal of Novel Research and Development. A Study Of Synthesis Of Bioactive Heterocycles. [Link]
-
ResearchGate. (PDF) Multicomponent Synthesis: Bioactive Heterocycles. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- Vertex AI Search.
-
ResearchGate. (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]
-
ResearchGate. (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
ResearchGate. (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
-
PubMed. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
-
ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. [Link]
-
National Institutes of Health. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
Frontiers. Emerging Heterocycles as Bioactive Compounds. [Link]
-
National Institutes of Health. Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
-
ResearchGate. Synthesis of fused cyclic chromene and alicyclic chromene derivatives from 2-amino-4-[4-(dimethylamino)phenyl]5-oxo-4H,5H-pyrano [3,2-c]chromene-3-carbonitrile. [Link]
-
ResearchGate. (PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. [Link]
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Application Notes & Protocols: Evaluating the Anticancer Potential of 2-Amino-4-phenyl-3-thiophenecarbonitrile Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the anticancer activity of 2-Amino-4-phenyl-3-thiophenecarbonitrile derivatives.
Introduction: The Emergence of Thiophene Scaffolds in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, with a significant focus on the discovery of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues.[1] Within the vast realm of medicinal chemistry, heterocyclic compounds are a cornerstone of drug design, and the thiophene ring, a sulfur-containing five-membered heterocycle, has emerged as a "privileged scaffold".[2][3] Thiophene and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][4][5]
The this compound core represents a particularly promising pharmacophore. This structure features a thiophene ring substituted with an electron-donating amino group and an electron-withdrawing nitrile group, creating a chemically versatile "push-pull" system.[6] This arrangement makes it an ideal starting point for the synthesis of a diverse library of derivatives.[6] The nature and position of substitutions on this core scaffold significantly influence the molecule's interaction with biological targets, allowing for the fine-tuning of its anticancer activity.[1][2]
The mechanisms through which these derivatives exert their anticancer effects are multifaceted. Research has indicated that thiophene-based compounds can interfere with a variety of cancer-specific signaling pathways.[2][3][5] Key mechanisms identified include the inhibition of crucial enzymes like topoisomerase and protein kinases (e.g., VEGFR-2), disruption of microtubule dynamics through tubulin interaction, and the induction of programmed cell death, or apoptosis, often through the generation of reactive oxygen species.[1][4] Specifically, certain ortho-amino thiophene carboxamide derivatives have been designed and screened as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.[7][8]
This document serves as a comprehensive guide, providing both the scientific rationale and detailed experimental protocols for researchers investigating the anticancer activity of novel this compound derivatives.
Section 1: Foundational Screening - Assessing Cytotoxicity
The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. A robust and high-throughput method is required to screen a library of derivatives and identify the most potent candidates. The MTT assay is a widely accepted, reliable colorimetric method for this purpose.[9][10]
Principle of the MTT Assay
The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenase enzymes, present only in metabolically active cells, cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan product.[10][11][12] This formazan is then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified using a spectrophotometer.[12][13]
Caption: Differentiating cell populations via Annexin V/PI staining.
Protocol 2: Apoptosis Detection by Flow Cytometry
Materials:
-
Cells treated with thiophene derivatives (at IC50 concentration) and vehicle control.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer). [14]* Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation: a. Seed cells in 6-well plates and treat with the selected thiophene derivative (e.g., at its IC50 and 2x IC50 concentrations) and vehicle control for a predetermined time (e.g., 24 hours). b. Harvest the cells. For adherent cells, collect the culture supernatant (which contains floating apoptotic cells) and then gently trypsinize the attached cells. Combine the supernatant and the trypsinized cells to ensure all cell populations are collected. [15][16] c. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. d. Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging between washes. [17]
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. [14] b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [17] c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. [14]Gently vortex the tube. e. Incubate the tubes for 15-20 minutes at room temperature in the dark. [14][16]
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. [14][16] b. Analyze the samples immediately (within 1 hour) on a flow cytometer. [14] c. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly. d. Acquire data for at least 10,000 events per sample. Analyze the data to quantify the percentage of cells in each of the four quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic).
Section 3: Delving Deeper - Molecular Mechanism Analysis
To provide authoritative grounding for the mechanism of action, it is essential to investigate changes in the expression levels of key regulatory proteins. Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of specific proteins involved in pathways like apoptosis or angiogenesis. [18]
Protocol 3: Western Blotting for Apoptosis Markers (e.g., Bcl-2, Bax, Caspase-3)
Materials:
-
Cell Lysates: From cells treated with thiophene derivatives and controls.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, PVDF membrane, and transfer apparatus. [19]* Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). [20]* Primary Antibodies: Anti-Bax, Anti-Bcl-2, Anti-Cleaved Caspase-3, Anti-Actin (or other loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG. [20]* Chemiluminescent Detection Substrate (ECL). [21]* Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysate Preparation: a. After treating cells as described in Protocol 2, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube. [19] c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. [20] e. Transfer the supernatant (total protein lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and 2X Laemmli sample buffer. A typical loading amount is 20-40 µg of total protein per lane. [19] b. Boil the samples at 95-100°C for 5 minutes to denature the proteins. [19] c. Load the samples and a molecular weight marker onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. [19]
-
Immunodetection: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. [21] b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with agitation. [20][21] c. Wash the membrane three times for 5-10 minutes each with TBST. [20] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. [21] e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it evenly to the membrane. [20] b. Immediately capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control (e.g., Actin) band to correct for loading differences.
References
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- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
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- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Protocol for Cell Viability Assays. (2022). BroadPharm.
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- MTT Cell Proliferation Assay.
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- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace.
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- A Review on Anticancer Activities of Thiophene and its Analogs. Semantic Scholar.
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- Western Blot Protocol. OriGene Technologies Inc.
- Western Blot Protocol for Cell Lys
- General Western Blot Protocol Overview. Novus Biologicals.
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). NIH.
- This compound|CAS 4651-73-4. Benchchem.
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
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Application Notes and Protocols for Antimicrobial Evaluation of Substituted 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Substituted 2-aminothiophenes have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including significant antibacterial and antifungal properties.[1][2][3][4][5] This guide provides an in-depth overview of their synthesis, mechanisms of action, and detailed protocols for their antimicrobial and cytotoxic evaluation, designed to equip researchers with the necessary tools to advance the discovery and development of these potent molecules.
Synthesis of Substituted 2-Aminothiophenes: The Gewald Reaction
A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6] This one-pot, multi-component reaction is highly efficient and versatile, typically involving the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[5][6][7]
Causality in the Gewald Reaction: The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[7][8] This is followed by the addition of elemental sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring.[8] The choice of base and solvent can significantly influence the reaction yield and purity of the final product.
Caption: The Gewald multicomponent reaction for 2-aminothiophene synthesis.
Proposed Antimicrobial Mechanisms of Action
While the exact mechanisms are still under investigation for many derivatives, it is believed that 2-aminothiophenes may exert their antimicrobial effects through various pathways. Some studies suggest that these compounds can interfere with DNA synthesis or disrupt the bacterial cell membrane.[9] Their structural similarity to natural biological molecules allows them to potentially act as competitive inhibitors of essential enzymes.
Caption: Plausible antimicrobial mechanisms of 2-aminothiophenes.
Application Note 1: In Vitro Antimicrobial Susceptibility Testing
The initial step in evaluating a new compound is to determine its potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters for this assessment.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provides a quantitative measure of antimicrobial activity.[10][11][12]
Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium after a specified incubation period.[10]
Materials:
-
96-well sterile microtiter plates
-
Test compounds (substituted 2-aminothiophenes) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of each 2-aminothiophene derivative.
-
Perform a two-fold serial dilution of each compound in MHB directly in the 96-well plate. Typically, this is done by adding 100 µL of MHB to wells 2-12. Add 200 µL of the highest concentration of the compound to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[10]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
Observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 3 colonies for a 10 µL spot).
-
Data Presentation:
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative A | S. aureus ATCC 29213 | 8 | 16 |
| E. coli ATCC 25922 | 16 | 32 | |
| Derivative B | S. aureus ATCC 29213 | 4 | 8 |
| E. coli ATCC 25922 | 32 | >64 | |
| Ampicillin | S. aureus ATCC 29213 | 0.25 | 0.5 |
| E. coli ATCC 25922 | 8 | 16 |
Application Note 2: Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the antimicrobial compounds are not toxic to host cells. The MTT assay is a widely used colorimetric method to assess cell viability.[13][14][15]
Protocol 3: MTT Assay for Mammalian Cell Viability
Principle: This assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[13][15][16] The amount of formazan produced is proportional to the number of living cells.[13]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiophene derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 2-aminothiophenes is highly dependent on the nature and position of substituents on the thiophene ring.[3][18] SAR studies are critical for optimizing the lead compounds.
| Position on Thiophene Ring | Substituent Type | General Effect on Antimicrobial Activity |
| C3 | Electron-withdrawing groups (e.g., -CN, -COOR) | Generally essential for activity, often derived from the nitrile starting material. |
| C4 | Alkyl or aryl groups | Can modulate lipophilicity and steric interactions with the target site. |
| C5 | Aryl or heteroaryl rings | Introduction of substituted phenyl rings can significantly enhance activity.[2][3] Halogen or hydroxyl substitutions are often beneficial.[2][3] |
| N (Amino group) | Acylation or substitution | Can be modified to improve selectivity and reduce toxicity. |
Overall Experimental Workflow
The development of novel antimicrobial agents from the 2-aminothiophene scaffold follows a logical progression from chemical synthesis to comprehensive biological evaluation.
Caption: Workflow from synthesis to lead optimization of 2-aminothiophenes.
References
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- Gewald reaction: synthesis, properties and applic
- Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
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- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- Gewald reaction. Wikipedia.
- Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties.
- Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. PubMed.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- MTT assay protocol. Abcam.
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- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
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- Miscellaneous derivatives of 2‐aminothiophenes as antimicrobial agents.
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- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegm
- CLSI broth microdilution method for testing susceptibility of Malassezia pachyderm
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE P
- Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research.
- Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal.
- Structure-activity relationships of the antimicrobial peptide natural product apidaecin.
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Application Notes and Protocols: The Utility of 2-Amino-4-phenyl-3-thiophenecarbonitrile in Modern Medicinal Chemistry
Abstract
The 2-aminothiophene scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its capacity to bind to a wide array of biological targets. Specifically, 2-Amino-4-phenyl-3-thiophenecarbonitrile and its analogs serve as versatile synthons for developing novel therapeutic agents. Their synthesis is efficiently achieved through the robust and highly adaptable Gewald three-component reaction.[1][2] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of this scaffold in the development of anticancer, anti-inflammatory, and antimicrobial agents. Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.
The 2-Aminothiophene Scaffold: A Privileged Structure in Drug Discovery
The unique arrangement of an electron-donating amino group and an electron-withdrawing nitrile group on the thiophene ring creates a "push-pull" system.[3] This electronic configuration makes this compound a highly reactive and versatile building block.[3] Its true power in medicinal chemistry lies in its role as a precursor to more complex, fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are bioisosteres of purines and are central to numerous bioactive molecules.[2][4] This synthetic accessibility allows for the creation of large compound libraries to explore structure-activity relationships (SAR) for various therapeutic targets.
The Gewald Reaction: The Cornerstone of 2-Aminothiophene Synthesis
The Gewald reaction, first reported in 1961, remains the most efficient and widely used method for constructing the polysubstituted 2-aminothiophene core.[2][5] It is a one-pot, multi-component reaction that brings together a carbonyl compound (an aldehyde or ketone), an α-activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[6] The reaction's popularity stems from its operational simplicity, the ready availability of starting materials, and its tolerance to a wide range of functional groups, making it ideal for combinatorial chemistry and library synthesis.[2]
The mechanism, elucidated decades after its discovery, proceeds through three key stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][6]
-
Sulfur Addition & Cyclization: Elemental sulfur adds to the intermediate. The exact mechanism of sulfur addition is complex, but it is followed by a nucleophilic attack of the sulfur anion onto the nitrile group, leading to the formation of a dihydrothiophene ring.[1]
-
Tautomerization: The intermediate rapidly tautomerizes to yield the stable, aromatic 2-aminothiophene product, which is the irreversible and thermodynamic driving force for the reaction.[1]
Synthesis Protocol: Gewald Three-Component Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of the title compound. The choice of a basic catalyst like morpholine or triethylamine is crucial for facilitating the initial condensation and subsequent steps. Ethanol is a common solvent due to its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature.
Principle and Mechanistic Workflow
The protocol leverages the Gewald reaction to assemble the 2-aminothiophene ring system from simple precursors in a single pot.
Caption: Workflow of the Gewald three-component synthesis.
Materials and Reagents
-
Acetophenone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in 100 mL of ethanol.
-
Catalyst Addition: Add morpholine (0.2 eq) to the mixture. The catalyst is essential for the initial Knoevenagel condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Precipitation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to obtain the final this compound as a solid.
Characterization and Purity Assessment
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the amino (-NH₂) stretch (~3400-3300 cm⁻¹), nitrile (-C≡N) stretch (~2210 cm⁻¹), and C-S bond vibrations.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess purity.
Applications in Anticancer Drug Development
The 2-aminothiophene scaffold is a prolific source of novel anticancer agents.[8] Derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast, prostate, and lung cancer.[9][10][11]
Mechanism of Action: Case Studies
Derivatives of this compound exert their anticancer effects through various mechanisms, often involving the inhibition of key signaling proteins or the induction of apoptosis.
-
Protein Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of atypical protein kinase C (aPKC) isoforms, which are crucial for cancer cell survival and inflammation-driven tumors.[12] Inhibition of aPKC can disrupt downstream signaling pathways like NF-κB, leading to reduced cell proliferation.[12]
-
Apoptosis Induction: Many thiophene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by increasing the levels of cleaved Poly (ADP-ribose) polymerase (PARP) and arresting the cell cycle, typically in the G1 or G2/M phase.[10][11]
Caption: Inhibition of the aPKC/NF-κB pathway by thiophene derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Representative Anticancer Activity Data
| Compound Scaffold | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminothiophene | Phenyl-substituted | Prostate/Cervical | 15.38 - 34.04 | [10] |
| Thieno[2,3-d]pyrimidine | 2-Ethyl | MCF-7 (Breast) | 28.89 µg/mL | [11] |
| Thieno[2,3-d]pyrimidine | 2-Propyl | MCF-7 (Breast) | 13.42 µg/mL | [11] |
| 2-Aminonicotinonitrile | 4-Chlorophenyl, 3-Methoxyphenyl | MDA-MB-231 (Breast) | 2.81 | [14] |
Applications in Anti-Inflammatory Agent Design
Chronic inflammation is a key driver of numerous diseases. The 2-aminothiophene scaffold has proven to be a valuable template for designing potent anti-inflammatory agents.[15]
Mechanism of Action: The NRF2-KEAP1 Axis
A significant anti-inflammatory mechanism for this class of compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[16][17] Under normal conditions, NRF2 is bound by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. Certain 2-aminothiophene derivatives can disrupt the NRF2-KEAP1 interaction.[17][18] This allows NRF2 to translocate to the nucleus, where it activates antioxidant response elements (AREs), leading to the expression of protective enzymes. Crucially, NRF2 activation also negatively regulates the pro-inflammatory NF-κB pathway, thereby reducing the production of inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and COX-2.[16][18]
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol uses the Griess assay to measure nitrite (a stable product of NO), to quantify the anti-inflammatory effect of test compounds in RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells and seed them into a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control).[16]
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Applications in Antimicrobial Discovery
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 2-Aminothiophene derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[19][20]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) adjusted to approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Representative Antimicrobial Activity Data
| Compound Class | Organism | MIC | Reference |
| Thiophene-2-carboxamide | S. aureus (Gram +) | >80% activity index vs. Ampicillin | [20] |
| Thiophene-2-carboxamide | P. aeruginosa (Gram -) | >85% activity index vs. Ampicillin | [20] |
| Fused Pyrimidine derivative | Aspergillus fumigatus (Fungus) | Good potency (~75% inhibition) | [21] |
| 2-Aminothiophene derivative | B. subtilis (Gram +) | Significant activity | [19] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-aminothiophene scaffold has provided valuable insights into the structural requirements for biological activity.
-
C4-Aryl Substituent: The nature of the substituent on the C4-phenyl ring is critical. For aPKC inhibition, electron-donating groups enhance activity, whereas for some anticancer activities, electron-withdrawing groups (e.g., -Cl, -NO₂) are beneficial.[9][12]
-
C3-Nitrile/Ester/Amide: Modification at the C3 position from a nitrile to an ester or amide can significantly impact potency, suggesting this position is involved in key interactions with the biological target.[12]
-
C2-Amino Group: The free amino group is often a key pharmacophoric feature but can be acylated or used as a handle to build more complex fused ring systems (e.g., thienopyrimidines), which often leads to enhanced activity.[7]
Caption: Key structural sites for modification on the 2-aminothiophene scaffold.
Conclusion
This compound is more than just a chemical intermediate; it is a validated and highly fruitful starting point for the discovery of new drugs. Its straightforward synthesis via the Gewald reaction, coupled with its synthetic versatility, allows for the exploration of vast chemical space. The demonstrated efficacy of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents underscores its privileged status in medicinal chemistry. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to harness the therapeutic potential of this remarkable scaffold.
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Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide Source: Der Pharma Chemica URL: [Link]
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Title: Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors Source: PubMed Central (PMC) URL: [Link]
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Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines Source: PubMed Central (PMC) URL: [Link]
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Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: PubMed Central (PMC) URL: [Link]
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Title: Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate Source: Taylor & Francis Online URL: [Link]
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Title: Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile Source: ResearchGate URL: [Link]
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Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines Source: ResearchGate URL: [Link]
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Title: Therapeutic importance of synthetic thiophene Source: PubMed Central (PMC) URL: [Link]
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Title: Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators Source: PubMed Central (PMC) URL: [Link]
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Title: Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators Source: ResearchGate URL: [Link]
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Title: 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M Source: The Ukrainian Biochemical Journal URL: [Link]
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Kinase Inhibitory Activity of 2-Aminothiophene Derivatives: A Technical Guide for Drug Discovery Professionals
The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, recognized for its synthetic accessibility and the diverse pharmacological activities of its derivatives.[1][2] This privileged five-membered heterocyclic core, often synthesized via the versatile Gewald reaction, serves as a foundational building block for a multitude of bioactive compounds.[1][3] A particularly promising application of 2-aminothiophene derivatives lies in their potent and often selective inhibition of protein kinases, enzymes that are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3] This technical guide provides an in-depth exploration of the kinase inhibitory activities of 2-aminothiophene derivatives, offering insights into their mechanism of action, structure-activity relationships, and detailed protocols for their evaluation.
The 2-Aminothiophene Scaffold: A Privileged Structure in Kinase Inhibition
The thiophene ring is a bioisosteric replacement for the phenyl group, a common moiety in many active drugs. This, combined with the presence of the 2-amino group, provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinase targets. The synthetic tractability of the 2-aminothiophene core, primarily through multicomponent reactions like the Gewald synthesis, further enhances its appeal in drug discovery programs.[1]
Mechanism of Action: Targeting Key Signaling Pathways
2-Aminothiophene derivatives have been shown to inhibit a range of protein kinases, thereby modulating critical signaling pathways implicated in cell proliferation, survival, and angiogenesis. Notably, these compounds have demonstrated inhibitory activity against both serine/threonine and tyrosine kinases.
Atypical Protein Kinase C (aPKC) Inhibition
Atypical Protein Kinase C (aPKC) isoforms are key players in signaling pathways that control cell growth, differentiation, and survival.[4] Dysregulation of aPKC signaling is associated with various diseases, including cancer and inflammation.[4] Certain 2-amino-3-carboxy-4-phenylthiophene derivatives have been identified as novel and potent inhibitors of aPKC.[5] These inhibitors can effectively block downstream signaling events, such as NF-κB activation, which is crucial in inflammatory responses.[4][5]
Caption: aPKC signaling pathway and the inhibitory action of 2-aminothiophene derivatives.
c-Jun N-Terminal Kinase (JNK) Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and cytokines.[6] Overactivation of the JNK pathway is implicated in neurodegenerative diseases, inflammation, and cancer.[6] Thiophene-3-carboxamide derivatives have been developed as dual inhibitors, acting as both ATP and JIP mimetics, effectively blocking JNK signaling.[6]
Caption: A typical workflow for the screening and development of kinase inhibitors. [7][8][9]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. [10] Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, JNK1)
-
Specific peptide substrate for the kinase
-
ATP (ultrapure)
-
2-Aminothiophene test compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 2-aminothiophene derivative in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the ability of a 2-aminothiophene derivative to inhibit the proliferation of cancer cells that are dependent on the activity of a specific kinase.
Materials:
-
Cancer cell line with known kinase dependency (e.g., H1299 for EGFR/HER2, MCF-7 for various kinases)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
2-Aminothiophene test compound
-
Doxorubicin or a known relevant kinase inhibitor (positive control)
-
96-well clear-bottom cell culture plates
-
MTT or resazurin-based cell viability reagent
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminothiophene derivative and control compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent (e.g., 20 µL of MTT solution) to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Conclusion and Future Perspectives
2-Aminothiophene derivatives represent a highly versatile and promising class of kinase inhibitors with significant potential for the development of novel therapeutics, particularly in oncology. The straightforward synthesis, coupled with the rich possibilities for structural modification, allows for the systematic exploration of the chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The continued application of robust screening and profiling assays, as outlined in this guide, will be instrumental in advancing these promising compounds from the laboratory to the clinic. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles.
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- Gomaa, R. M., et al. (2024). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Medicinal Chemistry, 15(1), 135-153.
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- Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European journal of medicinal chemistry, 140, 465–493.
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- Zhang, T., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS medicinal chemistry letters, 11(12), 2468–2475.
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- ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Amino-4-phenyl-3-thiophenecarbonitrile
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of 2-Amino-4-phenyl-3-thiophenecarbonitrile. The 2-aminothiophene scaffold is a prevalent structural motif in compounds with a wide spectrum of biological activities, including potential antiproliferative and anticancer properties.[1][2] Therefore, a robust evaluation of its cytotoxic profile is a critical step in preclinical research and drug discovery.[3][4][5] This guide moves beyond a single-endpoint analysis, advocating for a multi-parametric approach to not only quantify cell death but also to elucidate the underlying cytotoxic mechanisms. We present detailed, field-proven protocols for three distinct, yet complementary, assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. By integrating the data from these assays, researchers can build a more complete and mechanistically insightful profile of this compound's effect on cultured cells.
The Rationale for a Multi-Parametric Cytotoxicity Assessment
Relying on a single assay can lead to an incomplete or misleading interpretation of a compound's cytotoxic effects.[6][7] For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. A multi-parametric approach, however, provides a more nuanced understanding by probing different cellular health indicators simultaneously.[8][9]
-
Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial and cytosolic dehydrogenases in viable cells. This serves as an indicator of overall cellular metabolic health.[10] A decrease in this activity is often an early sign of cellular stress or toxicity.
-
Membrane Integrity (LDH Assay): Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium.[11][12] LDH release is a classic indicator of plasma membrane damage, which is a hallmark of necrosis or late-stage apoptosis.[13]
-
Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of executioner caspases 3 and 7, which are central proteases activated during the apoptotic cascade.[14][15] Detecting their activity provides a specific marker for programmed cell death.
By comparing the results from these three assays, one can begin to distinguish between different modes of cell death, such as necrosis versus apoptosis, providing crucial insights into the compound's mechanism of action.
Caption: Principle of the MTT cell viability assay.
Detailed Protocol
A. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 5 mg/mL. [16][17]Filter-sterilize the solution using a 0.2 µm filter. Protect from light and store at 4°C for short-term use or at -20°C for long-term storage. [18][17]2. Solubilization Buffer: A common buffer is acidic isopropanol (0.04 M HCl in absolute isopropanol). Alternatively, a solution of 10% SDS in 0.01 M HCl can be used. [19] B. Experimental Procedure
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include triplicate wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the maximum concentration of the compound's solvent (e.g., 0.5% DMSO).
-
Blank Control: Medium only (no cells) to subtract background absorbance. [16]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). [17]5. Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of Solubilization Buffer to each well. [20]7. Measurement: Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete dissolution of the formazan. [16][20]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [16] C. Data Analysis
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Assay Protocol 2: Membrane Integrity via LDH Release
Principle
Lactate Dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. [12][21]When the plasma membrane is damaged, LDH is released into the extracellular space. [13]The released LDH can be quantified in the cell culture supernatant through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a red formazan product. [11][21]The amount of formazan produced is proportional to the amount of LDH released, and thus to the level of cytotoxicity. [11]
Caption: Principle of the LDH cytotoxicity assay.
Detailed Protocol
A. Reagent Preparation
-
This protocol is based on commercially available kits (e.g., from Promega, Thermo Fisher, Abcam), which typically provide a Substrate Mix and an Assay Buffer. Prepare the final Reaction Mixture according to the manufacturer's instructions immediately before use. [21][22] B. Experimental Procedure
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol (Section 2.2.B).
-
Establish Controls: It is critical to set up the following controls in triplicate for each plate: [21][22] * Spontaneous LDH Release: Untreated/Vehicle control cells. This measures the baseline level of LDH release from healthy cells.
-
Maximum LDH Release: Untreated control cells to which a lysis buffer (provided in kits, often 10X) is added 45 minutes before supernatant collection. This establishes the 100% cytotoxicity value.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Supernatant Collection: Gently centrifuge the 96-well plate (e.g., at 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatant. Mix gently by tapping the plate. [22]6. Incubation: Incubate at room temperature for 30 minutes, protected from light. [22]7. Stop Reaction & Measure: Add 50 µL of Stop Solution (if provided by the kit) to each well. [22]Measure the absorbance at 490 nm using a microplate reader. A background reference wavelength of 680 nm is often used. [22] C. Data Analysis
-
Subtract the 680 nm absorbance from the 490 nm absorbance for all wells. Then, subtract the average background control value.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = (([Experimental Release] - [Spontaneous Release]) / ([Maximum Release] - [Spontaneous Release])) x 100
-
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
Assay Protocol 3: Apoptosis Induction via Caspase-Glo® 3/7 Assay
Principle
This luminescent assay measures the activity of caspases-3 and -7, key proteases that are activated during the execution phase of apoptosis. [23]The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3/7. [24]In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample. [24]The "add-mix-measure" format makes it ideal for high-throughput screening. [24]
Caption: Principle of the Caspase-Glo® 3/7 assay.
Detailed Protocol
A. Reagent Preparation
-
Caspase-Glo® 3/7 Reagent: This protocol is based on the Promega Caspase-Glo® 3/7 Assay kit. Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use. [23] B. Experimental Procedure
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Follow steps 1 and 2 from the MTT protocol (Section 2.2.B).
-
Positive Control: Include wells treated with a known apoptosis inducer (e.g., 1-5 µM staurosporine) for 4-6 hours.
-
-
Incubation: Incubate the plate for the desired exposure time (note: caspase activation is often an earlier event than membrane rupture, so shorter time points like 6, 12, or 24 hours are common).
-
Assay Execution (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. [17] * Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the existing 100 µL of medium. [17] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
C. Data Analysis
-
Subtract the average luminescence of the blank (no cell) control from all other wells.
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
-
Plot the fold change against the log of the compound concentration.
Data Summary and Mechanistic Interpretation
After performing all three assays, the data can be compiled to build a comprehensive cytotoxicity profile.
| Assay Parameter | Endpoint Measured | Hypothetical IC₅₀/EC₅₀ for this compound |
| MTT Assay | Metabolic Activity / Viability | 15 µM |
| LDH Release Assay | Membrane Integrity / Cytotoxicity | > 50 µM (at 24h) |
| Caspase-3/7 Assay | Apoptosis Induction (Fold Change) | 12 µM (Peak activity) |
Interpretation of Hypothetical Data:
The data in the table above suggests that this compound reduces cell viability (MTT IC₅₀ = 15 µM) primarily by inducing apoptosis, as indicated by the potent activation of caspase-3/7 at a similar concentration (12 µM). The much higher EC₅₀ for LDH release (>50 µM) indicates that the compound does not cause primary necrosis at these concentrations; the membrane damage is likely a secondary effect following apoptosis. This profile is characteristic of a compound that triggers programmed cell death.
References
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. [Link]
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Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. [Link]
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ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]
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PubMed. (2011). Real-time cytotoxicity assays. [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
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Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
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ResearchGate. (2014). Update on in vitro cytotoxicity assays for drug development. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. [Link]
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AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. [Link]
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BMG LABTECH. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]
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JoVE. (2014). Real-time Cytotoxicity Assays in Human Whole Blood. [Link]
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JoVE. (2014). Video: Real-time Cytotoxicity Assays in Human Whole Blood. [Link]
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BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. [Link]
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Creative Bioarray. (n.d.). ATP Cell Viability Assay. [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
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PubMed. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. [Link]
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
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PubMed Central. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
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ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
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PLOS One. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. [Link]
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Synthesis of Novel Kinase Inhibitors Using 2-Aminothiophene Scaffold: Application Notes and Protocols
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. Within the landscape of medicinal chemistry, the 2-aminothiophene scaffold has emerged as a "privileged structure" due to its versatile biological activities and synthetic accessibility.[1][2] Its incorporation into a molecule can confer a wide range of pharmacological properties, including potent kinase inhibition.[1][3] This document provides a detailed guide for the synthesis, characterization, and evaluation of novel kinase inhibitors based on the 2-aminothiophene core, with a focus on practical laboratory protocols and the underlying scientific rationale.
Compounds derived from the 2-aminothiophene family have shown promise as selective inhibitors and modulators in medicinal chemistry, with some advancing into clinical phases for various diseases.[1] Their utility extends beyond direct biological activity, as they also serve as versatile synthons for creating more complex, biologically active heterocyclic compounds.[1][2]
I. Synthesis of 2-Aminothiophene Core Structures: The Gewald Reaction
The most efficient and widely utilized method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][5] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[4][6] The reaction's versatility, mild conditions, and the ready availability of starting materials contribute to its widespread use.[5]
Reaction Mechanism Overview
The mechanism of the Gewald reaction has been a subject of study and is understood to proceed through several key steps.[4] It begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable intermediate.[4] The subsequent addition of sulfur is a complex process, but it is postulated to involve the formation of a sulfurated intermediate, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[4] Computational studies suggest the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring.[7]
Diagram: Generalized Gewald Reaction Workflow
Caption: High-level overview of the Gewald reaction for 2-aminothiophene synthesis.
Detailed Synthesis Protocol: Preparation of a Model 2-Aminothiophene-3-carbonitrile
This protocol describes the synthesis of a generic 2-amino-4,5-disubstituted-thiophene-3-carbonitrile, a common core for further derivatization into kinase inhibitors.
Materials:
-
Cyclohexanone (or other suitable ketone)
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine (or another suitable base, e.g., diethylamine)[7][8]
-
Ethanol (or DMF)[9]
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: While stirring, add morpholine (1.5 eq) dropwise to the mixture. The addition of the base is often exothermic.
-
Reaction: Gently heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Insight: The base catalyzes the initial Knoevenagel condensation and facilitates the subsequent steps of the reaction.[7] Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to promote precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure 2-aminothiophene derivative.
Note: Reaction times and temperatures may need to be optimized for different substrates.[9] The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[4][8]
II. From Scaffold to Inhibitor: Post-Gewald Functionalization
The 2-aminothiophene core provides a versatile platform for the introduction of various functional groups to modulate kinase inhibitory activity and other pharmacological properties. The primary amino group at the C2 position and the substituent at the C3 position are common points for derivatization.
Example Derivatization Strategy: Amide Coupling
A frequent strategy involves the acylation of the 2-amino group to form an amide linkage with a suitably substituted carboxylic acid. This can introduce key pharmacophoric features that interact with the target kinase.
Protocol: Synthesis of a 2-Acylaminothiophene Derivative
-
Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: Add the synthesized 2-aminothiophene (1.0 eq) to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
III. Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors requires a deep understanding of the structure-activity relationship (SAR). For 2-aminothiophene-based inhibitors, specific structural features are often crucial for activity.
| Structural Position | Modification | General Impact on Kinase Inhibitory Activity | Reference Example |
| C2-Amino Group | Acylation, Alkylation, Urea formation | Can form key hydrogen bonds with the kinase hinge region. Modifications can modulate potency and selectivity. | [10] |
| C3-Substituent | Carboxamide, Cyano, Ester | Can influence solubility and provide additional interaction points within the ATP-binding pocket. | [10][11] |
| C4/C5-Substituents | Aryl, Heteroaryl, Cycloalkyl | Often project into the solvent-exposed region or a hydrophobic pocket of the kinase, influencing selectivity and potency. Electron-donating groups on a C4-aryl moiety can be beneficial. | [10][12] |
A study on atypical protein kinase C (aPKC) inhibitors highlighted that an electron-rich thiophene core is generally required for optimal activity.[10] Furthermore, the nature of substituents on a C4-phenyl ring was found to be critical, with electron-donating groups enhancing inhibitory efficacy.[10]
Diagram: Hypothetical Kinase ATP-Binding Site Interaction
Caption: Key interactions of a 2-aminothiophene inhibitor with a kinase active site.
IV. Characterization and Quality Control
Rigorous characterization of the synthesized compounds is essential to confirm their structure and purity. A combination of analytical techniques should be employed.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition. LC-MS is used to assess purity and monitor reactions.[13] |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound.[14][15] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify key functional groups present in the molecule. |
| Elemental Analysis | To confirm the percentage composition of C, H, N, and S. |
V. Biological Evaluation: Kinase Inhibition Assays
Once a novel compound is synthesized and characterized, its biological activity must be assessed. In vitro kinase assays are the primary method for determining the inhibitory potency of a compound against its target kinase(s).
General Protocol for an In Vitro Kinase Assay
A variety of assay formats are available, including fluorescence-based, luminescence-based, and radioactivity-based methods.[16][17] A common approach is to measure the amount of ADP produced, which is directly proportional to kinase activity.[18]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing Mg²⁺)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[16]
-
Microplate reader (fluorescence or luminescence compatible)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compound in DMSO.
-
Reaction Setup: In a microplate (e.g., 384-well), add the assay buffer, the kinase, and the substrate.
-
Inhibitor Addition: Add the diluted inhibitor or DMSO (for control wells) to the reaction mixture. It is common to pre-incubate the kinase with the inhibitor for a short period (e.g., 10-30 minutes).[19]
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).
-
Self-Validating System: Include positive controls (no inhibitor) and negative controls (no kinase or no ATP) to ensure the assay is performing correctly. A known kinase inhibitor can also be used as a positive control for inhibition.[19]
-
-
Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a microplate reader to measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the signal as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Conclusion
The 2-aminothiophene scaffold represents a highly valuable starting point for the design and synthesis of novel kinase inhibitors. The Gewald reaction provides a robust and efficient entry point to this chemical space. Through systematic derivatization, guided by SAR principles, and rigorous biological evaluation, researchers can develop potent and selective kinase inhibitors with therapeutic potential. The protocols and insights provided in this guide are intended to equip scientists in drug discovery with the fundamental knowledge and practical steps to explore this promising area of medicinal chemistry.
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- New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor.
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
- 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. NIH.
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- In vitro kinase assay. Protocols.io.
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- Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
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- 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed.
- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.
- Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2)
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Application Notes & Protocols: Development of Novel Anti-Inflammatory Agents from 2-Amino-4-phenyl-3-thiophenecarbonitrile
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel anti-inflammatory agents derived from the 2-Amino-4-phenyl-3-thiophenecarbonitrile scaffold. Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry, forming the core of several commercial anti-inflammatory drugs.[1][2][3] This guide outlines detailed protocols for chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo models of acute inflammation. The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring a robust and self-validating workflow for the identification and characterization of promising new drug candidates.
Part I: Foundational Concepts & Strategic Overview
The Thiophene Scaffold: A Privileged Core for Anti-Inflammatory Drug Design
The thiophene ring is a five-membered sulfur-containing heterocycle that serves as a versatile building block in drug discovery.[4][5] Its structural and electronic properties often allow it to act as a bioisosteric replacement for a phenyl ring, potentially improving physicochemical properties, metabolic stability, and target binding affinity.[2][6] Several successful non-steroidal anti-inflammatory drugs (NSAIDs), including Tinoridine and Tiaprofenic acid, incorporate a thiophene moiety, highlighting its importance in this therapeutic area.[3][7][8] The 2-aminothiophene motif, in particular, offers readily accessible points for chemical modification, making it an ideal starting point for generating diverse compound libraries to explore structure-activity relationships (SAR).[6][9]
Key Inflammatory Pathways as Therapeutic Targets
Inflammation is a complex biological response involving a cascade of molecular events. Key enzymatic pathways are central to the production of pro-inflammatory mediators. Our strategy will focus on targeting the following pathways:
-
Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs). PGs are potent mediators of pain, fever, and swelling.[3][7] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[7] Therefore, selective inhibition of COX-2 is a desirable goal for anti-inflammatory agents to reduce gastrointestinal side effects.[10]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are involved in leukocyte recruitment and other inflammatory processes.[3][7] Agents that can inhibit both COX and LOX pathways ("dual inhibitors") are of significant interest as they may offer broader anti-inflammatory efficacy.[8][11]
-
Cytokine Signaling: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[7][8] Compounds that can suppress the production or signaling of these cytokines have significant therapeutic potential.[12][13]
Overall Drug Discovery Workflow
The process of developing new anti-inflammatory agents from the starting scaffold follows a logical, multi-stage progression. This workflow ensures that resources are focused on the most promising compounds at each step.
Part II: Synthetic Protocols & Chemical Diversification
The foundation of this drug discovery effort is the ability to reliably synthesize the core scaffold and its derivatives. The Gewald reaction is the most efficient and convergent method for preparing polysubstituted 2-aminothiophenes.[14][15][16]
Protocol 1: Gewald Three-Component Synthesis of the Core Scaffold
Principle: This reaction involves a base-catalyzed condensation of a ketone (acetophenone), an active methylene compound (malononitrile), and elemental sulfur to form the 2-aminothiophene ring in a single pot.[16] The mechanism proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur to the intermediate, and subsequent intramolecular cyclization and aromatization.[15]
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine or Triethylamine (Base catalyst)
-
Ethanol (Solvent)
-
Magnetic stirrer with heating
-
Round-bottom flask and condenser
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol.
-
Add elemental sulfur (0.32 g, 10 mmol) to the mixture.
-
Add the base catalyst, morpholine (0.87 g, 10 mmol), dropwise to the stirred suspension.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 78-80°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, washing with cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product has a molecular weight of 214.28 g/mol .
Protocol 2: Library Synthesis via N-Acylation of the 2-Amino Group
Causality: The 2-amino group is an excellent nucleophile and a key handle for diversification. Acylating this group with various acyl chlorides or anhydrides introduces different substituents that can probe the binding pocket of target enzymes. This modification can significantly impact potency, selectivity, and pharmacokinetic properties.[7][11]
Materials:
-
This compound (from Protocol 1)
-
Acyl chloride or anhydride of choice (e.g., Acetyl chloride, Benzoyl chloride)
-
Pyridine or Triethylamine (Base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous solvent)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1 mmol) in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 mmol) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Separate the organic layer, wash with 1N HCl, then saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by column chromatography on silica gel or by recrystallization.
-
Validation: Confirm the structure of each new derivative by NMR and Mass Spectrometry.
Part III: Biological Evaluation Protocols
Once a library of derivatives is synthesized, they must be screened for biological activity. The following protocols outline a tiered approach, starting with specific enzyme inhibition and progressing to cell-based and in vivo models.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
Principle: This assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂ by the peroxidase function of the enzyme. This peroxidase activity can be measured colorimetrically using a suitable substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.[17][18]
Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Colorimetric COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) to the appropriate wells. Include wells for a positive control (no inhibitor) and a reference inhibitor.
-
Initiate the reaction by adding the colorimetric substrate (e.g., TMPD) followed immediately by arachidonic acid.
-
Incubate the plate at 25°C for 5 minutes.
-
Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting percent inhibition versus log concentration and fitting the data to a dose-response curve.
Protocol 4: In Vitro 5-LOX Inhibition Assay
Principle: This assay quantifies the activity of the 5-LOX enzyme by measuring the production of its downstream products from a suitable fatty acid substrate, such as linoleic acid or arachidonic acid. The formation of conjugated dienes during the reaction can be monitored spectrophotometrically.
Materials:
-
5-LOX enzyme preparation (e.g., from potato or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Zileuton)[7]
-
Borate buffer (pH 9.0)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
In a UV-transparent plate, add borate buffer and the test compound at various concentrations.
-
Add the 5-LOX enzyme solution to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid).
-
Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes. This absorbance change corresponds to the formation of conjugated dienes.
-
Data Analysis: Determine the rate of reaction (slope of absorbance vs. time) for each concentration. Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 3.
Protocol 5: In Vivo Carrageenan-Induced Paw Edema Model
Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[19][20][21] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema), which can be quantified.[22][23] The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer or digital calipers for measuring paw volume/thickness
-
Animal handling and injection equipment
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
At T=0, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time t) - (Initial paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Part IV: Data Presentation & Interpretation
Summarizing quantitative data in a structured format is crucial for comparing the activity of different derivatives and for establishing Structure-Activity Relationships (SAR).
Table 1: Hypothetical In Vitro Screening Data for Thiophene Derivatives
| Compound ID | R-Group (at N-acetyl) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) |
| Scaffold | -H | >100 | 85.2 | - | 92.4 |
| DERIV-01 | -CH₃ | 50.1 | 5.2 | 9.6 | 45.8 |
| DERIV-02 | -Phenyl | 25.6 | 0.8 | 32.0 | 15.3 |
| DERIV-03 | -4-Fluorophenyl | 30.2 | 0.5 | 60.4 | 12.1 |
| Celecoxib | (Reference) | 15.0 | 0.05 | 300 | >100 |
| Zileuton | (Reference) | >100 | >100 | - | 0.5 |
Table 2: Hypothetical In Vivo Efficacy in Carrageenan Paw Edema Model (at 3 hours)
| Treatment Group (Dose) | Mean Paw Edema (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| DERIV-02 (50 mg/kg) | 0.48 ± 0.04 | 43.5% |
| DERIV-03 (50 mg/kg) | 0.39 ± 0.03 | 54.1% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.03* | 58.8% |
| p < 0.05 compared to Vehicle Control |
Interpretation: From this hypothetical data, one could conclude that adding an N-acetylphenyl group (DERIV-02) significantly improves COX-2 inhibition compared to the unsubstituted scaffold. Further substitution on this phenyl ring with an electron-withdrawing fluorine atom (DERIV-03) enhances both COX-2 potency and selectivity. This improved in vitro activity translates to significant in vivo efficacy, with DERIV-03 showing anti-inflammatory effects comparable to the standard drug, Indomethacin. These results provide a clear direction for further lead optimization.
References
-
Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link][1][3][7][8]
-
Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]
-
Borah, P., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Gautam, M. K., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]
-
Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kumar, D., et al. (2010). Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
-
Le-Vinh, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]
-
Zahan, R., et al. (2020). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Zare, A., & Meraj, F. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]
-
Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. PR Newswire. [Link]
-
Mendonça Junior, F. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
-
Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Chithra, M., et al. (2022). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
-
Forero, J. S., et al. (2011). A new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Semantic Scholar. [Link]
-
Khan, K. M., et al. (2006). Full article: Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Taylor & Francis Online. [Link]
-
Bašková, L., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
Anonymous. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]
-
Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
-
Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athmik Biotech Solutions. [Link]
-
Wyrębek, P., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ullah, H., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PLOS ONE. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. [Link]
-
Ramana, G. V., & Kumar, G. S. (2019). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology. [Link]
-
Talluri, M. R., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen. [Link]
-
Talluri, M. R., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. [Link]
-
Talluri, M. R., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]
-
Abdel-Aziz, M., et al. (2016). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
Navadiya, H. D. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. TSI Journals. [Link]
Sources
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Reaction for 2-Aminothiophene Synthesis
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthesis of 2-aminothiophenes. As a cornerstone of heterocyclic chemistry, the Gewald reaction offers a direct and atom-economical route to these valuable scaffolds, which are prevalent in medicinal chemistry and materials science.[1][2]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction and achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the Gewald reaction.
Q1: My reaction has a very low yield or is not proceeding at all. What are the likely causes?
A1: A low or nonexistent yield in a Gewald reaction often points to issues with the initial Knoevenagel condensation step.[3] Key factors to investigate include:
-
Purity of Reagents: Ensure your carbonyl compound, active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur are of high purity. Impurities can inhibit the reaction.[4]
-
Catalyst Choice and Loading: The base catalyst is critical. For many substrates, organic bases like morpholine, piperidine, or triethylamine are effective.[1][5] However, for less reactive ketones, a stronger base or a different class of catalyst may be required.[3] Consider screening different bases or using heterogeneous catalysts like KF-alumina or Na2CaP2O7, which can also simplify workup.[1]
-
Solvent Quality: Ensure your solvent is dry and appropriate for the reaction. Common solvents include ethanol, methanol, and DMF.[1][6]
Q2: The reaction mixture has turned into a dark brown, tarry mess. What went wrong and how can I prevent this?
A2: The formation of a dark, insoluble material is typically due to polymerization of starting materials or intermediates, or the formation of complex polysulfides.[3] This is often caused by:
-
Excessively High Temperatures: Carefully control the reaction temperature. While some modern protocols use microwave irradiation for rapid heating, conventional heating should be monitored to avoid overheating.[3]
-
Impure Starting Materials: As with low yield, impurities can catalyze polymerization side reactions.[3]
To remedy this, focus on stringent temperature control and ensure the purity of all reagents.
Q3: I'm observing a significant side product that I believe is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
A3: Dimerization of the Knoevenagel-Cope adduct is a known side reaction in the Gewald synthesis.[3][7] To favor the desired intramolecular cyclization over this intermolecular side reaction, you can:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A systematic evaluation of the reaction temperature can help identify an optimal window.[3]
-
Control Reagent Addition: Slow and controlled addition of the reactants can sometimes suppress the formation of the dimer.[3]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents may be beneficial.[3]
Q4: My starting ketone is sterically hindered, and the one-pot reaction is failing. What is a better approach?
A4: Sterically hindered ketones are notoriously challenging substrates for the standard one-pot Gewald reaction. A more effective strategy is a two-step procedure:[3]
-
Isolate the Knoevenagel Adduct: First, perform the Knoevenagel condensation to synthesize and isolate the α,β-unsaturated nitrile intermediate.
-
Cyclization Step: In a separate reaction, treat the purified intermediate with elemental sulfur and a suitable base to effect the cyclization and form the 2-aminothiophene.
Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for such challenging substrates.[3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental challenges.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a problematic Gewald reaction.
Caption: A workflow for troubleshooting low yields in the Gewald reaction.
Understanding the Reaction Mechanism: The "Why" Behind Optimization
The Gewald reaction proceeds through a sequence of steps, and understanding this mechanism is key to effective troubleshooting.[1]
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[8][9] The choice of base is critical here to facilitate the deprotonation of the active methylene compound.
-
Sulfur Addition: Elemental sulfur (S8) is then added to the intermediate. The exact mechanism of sulfur addition and subsequent ring opening is complex and can involve polysulfide intermediates.[8][10]
-
Cyclization and Tautomerization: The final step involves an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[1] This cyclization is the thermodynamic driving force for the reaction.[8]
Caption: A simplified overview of the Gewald reaction mechanism.
Optimized Experimental Protocols
The following protocols are examples of optimized conditions for the Gewald reaction.
Protocol 1: Heterogeneous Catalysis in Aqueous Media
This protocol utilizes a recyclable, solid base catalyst and an environmentally benign solvent.[1]
-
Materials:
-
Cyclohexanone (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (12 mmol)
-
Nano-structured Na2CaP2O7 (0.1 g)
-
Water (20 mL)
-
-
Procedure:
-
In a 100 mL round-bottomed flask, combine cyclohexanone, malononitrile, elemental sulfur, and nano-structured Na2CaP2O7.[1]
-
Add 20 mL of water to the flask.
-
Stir the mixture and heat to reflux for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from ethanol.[1]
-
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a rapid and efficient alternative, particularly for library synthesis.[1]
-
Materials:
-
Ketone or Aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (12 mmol)
-
KF-alumina (0.5 g)
-
-
Procedure:
-
In a 20 mL microwave reactor vial, place the carbonyl compound, malononitrile, elemental sulfur, and KF-alumina.[1]
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a specified power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with a suitable solvent like ethyl acetate.
-
Filter to remove the catalyst and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Summary for Optimization
The selection of catalyst and reaction conditions significantly impacts the yield of the Gewald reaction. The following table summarizes data from various studies.
| Carbonyl Compound | Active Methylene | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux, 3h | 85 | [1] |
| Cyclohexanone | Malononitrile | KF-Alumina | None | Microwave, 120°C, 5 min | 92 | [1] |
| Acetophenone | Ethyl Cyanoacetate | Piperidinium Borate | Ethanol/Water | 60°C, 5h | 75 | [11] |
| Butanone | Malononitrile | Na2CaP2O7 | Water | Reflux, 30 min | 95 | |
| 4-Chlorobenzaldehyde | Malononitrile | L-Proline | DMF | 80°C, 2h | 94 | [12] |
References
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Taimoory, S. M., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 22(10), 1649. [Link]
-
J&K Scientific LLC. (2025). Gewald Reaction. [Link]
-
Reddy, B. V. S., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(6), 1264-1269. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Der Pharma Chemica. (2010). A green chemistry approach to gewald reaction. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Sreedharan, B., et al. (2016). Reaction optimization studies of the modified Gewald reaction. Monatshefte für Chemie - Chemical Monthly, 147(7), 1257-1263. [Link]
-
Request PDF. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
-
Sharma, J. (n.d.). Computational investigations on the mechanism of the Gewald reaction. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]
-
ResearchGate. (n.d.). Gewald type reaction for synthesis of 2‐aminothiophene. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
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Technical Support Center: Gewald Synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile
Introduction
The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, providing a highly efficient, one-pot pathway to polysubstituted 2-aminothiophenes.[1] These scaffolds are of immense interest to the pharmaceutical and materials science sectors, serving as key building blocks for a range of biologically active compounds and functional materials.[2][3] The synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile from acetophenone, malononitrile, and elemental sulfur is a classic example of this reaction.
Despite its utility, the Gewald synthesis is not without its challenges. Researchers frequently encounter issues ranging from low yields to complex purification hurdles. This technical support center is designed to serve as a field guide for scientists and drug development professionals. It provides in-depth, experience-driven answers to common problems, detailed troubleshooting workflows, and validated protocols to empower you to overcome the synthetic challenges associated with this vital reaction.
Reaction Overview & Mechanism
The synthesis proceeds via an initial base-catalyzed Knoevenagel condensation between the ketone (acetophenone) and the active methylene compound (malononitrile).[4] The resulting α,β-unsaturated nitrile intermediate then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3][5]
Figure 1: Mechanism of the Gewald Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound.
Category 1: Low & Inconsistent Yields
Q: My reaction yield is very low or has failed completely. What are the primary causes?
A: This is the most frequent issue and typically points to one of four areas: reagent quality, catalyst activity, reaction conditions, or the efficiency of the initial condensation step.
-
Purity of Starting Materials: The Gewald reaction is highly sensitive to impurities. Ensure your acetophenone and malononitrile are pure and, critically, that your solvent is anhydrous.[6] Moisture can significantly hinder the initial Knoevenagel condensation.
-
Catalyst/Base Inactivity: The amine base (e.g., morpholine, piperidine, triethylamine) is the engine of the first step.[6] Ensure it has not degraded from improper storage. If you suspect the base is the issue, use a freshly opened bottle or distill it before use. For more robust catalysis, consider using a conjugate acid-base pair like piperidinium borate, which can be effective in truly catalytic amounts.[2]
-
Inefficient Knoevenagel-Cope Condensation: The formation of the benzylidenemalononitrile intermediate is often the rate-limiting step.[7] If this step is slow or incomplete, the overall yield will be poor. The water produced during this condensation can inhibit the reaction; using a Dean-Stark apparatus to remove it can drive the equilibrium toward the product.[7]
-
Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote polymerization and the formation of tarry polysulfide byproducts, which ultimately lowers the yield of the desired product.[7]
Category 2: Side Reactions & Impurities
Q: My reaction mixture turned dark brown and tarry. What happened, and how can I prevent it?
A: A dark, tarry mixture is a classic sign of competing side reactions, primarily polymerization and the formation of complex polysulfides.[7]
-
Cause: This is almost always caused by excessively high reaction temperatures. The starting materials or the unsaturated intermediate can polymerize. Sulfur can also form long-chain polysulfides that are difficult to remove.
-
Prevention & Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range determined for your specific solvent and catalyst system (often between 50-70°C). Avoid aggressive heating.
-
Reagent Purity: Impurities can act as catalysts for these unwanted side reactions.[7]
-
Work-up: While prevention is best, if you have a tarry mixture, proper work-up is essential. After the reaction, quenching with cold water can help precipitate some polymeric materials. The product may need to be purified via column chromatography rather than simple recrystallization.
-
Q: I'm observing a significant amount of a byproduct that I suspect is a dimer. How can I minimize its formation?
A: You are likely observing the dimerization of the benzylidenemalononitrile intermediate. This is a very common competing reaction where the intermediate reacts with itself instead of with sulfur.[5][7]
-
Minimization Strategies:
-
Optimize Temperature: Dimerization is highly temperature-sensitive. Running a temperature screen (e.g., 40°C, 50°C, 60°C) can help identify the sweet spot where the Gewald reaction proceeds efficiently while dimerization is minimized.[7]
-
Two-Step Procedure: The most effective way to prevent dimerization is to separate the steps. First, synthesize and isolate the benzylidenemalononitrile intermediate. Then, in a second step, react the purified intermediate with sulfur and a base. This physically separates the intermediate from the conditions that favor its formation and potential dimerization.[7]
-
Solvent Choice: The polarity of the solvent can influence the relative rates of the desired reaction versus dimerization. Experimenting with solvents like ethanol, methanol, or DMF may be beneficial.[7][8]
-
Category 3: Reagents & Purification
Q: Are there specific considerations for the quality of elemental sulfur?
A: Yes. The physical form of the sulfur matters. For better dispersion and reactivity in the reaction medium, it is highly recommended to use finely powdered, dry elemental sulfur (S₈).[8] Using large chunks or flowers of sulfur can lead to incomplete reactions due to poor solubility and surface area.
Q: I'm having trouble isolating a pure product from the crude mixture. What is a reliable work-up procedure?
A: Purification can be challenging due to the presence of colored impurities and unreacted starting materials. A robust work-up is key.
-
Recommended Work-up Protocol:
-
After cooling the reaction mixture, pour it into ice-cold water to precipitate the crude product.
-
Filter the solid and wash it thoroughly with water to remove any water-soluble components.
-
To address basic impurities (like the catalyst), you can dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash it with a dilute acid like 1M HCl. However, a more targeted approach is often better. For instance, adding a few milliliters of glacial acetic acid to the crude mixture before precipitation can help neutralize the amine catalyst.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid can then be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or, if necessary, by column chromatography on silica gel.[3]
-
Troubleshooting & Optimization
Visual Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving common problems in the Gewald synthesis.
Figure 2: Troubleshooting Flowchart for Low Yield.
Optimization of Reaction Parameters
For maximizing yield and purity, systematic optimization is crucial. The following table summarizes key parameters and their typical ranges.
| Parameter | Conventional Method | Modern/Green Alternatives | Rationale & Key Insights |
| Catalyst | Morpholine, Piperidine, or Triethylamine (Stoichiometric or excess)[1][6] | L-Proline (10 mol%)[10], Piperidinium borate (catalytic)[2] | Using catalytic amounts reduces cost and simplifies purification. L-proline is an environmentally benign choice. |
| Solvent | Ethanol, Methanol, DMF[8] | Water with ultrasound[3], Ball-milling (solvent-free)[11] | Green chemistry approaches minimize volatile organic compounds. Solvent choice can significantly impact side reactions.[7] |
| Temperature | 50 - 80 °C | Microwave Irradiation (can reduce time significantly)[12] | Temperature is a critical trade-off between reaction rate and the formation of polymeric/tarry byproducts.[7] |
| Stoichiometry | Typically 1:1:1.1 (Ketone:Nitrile:Sulfur) | Typically 1:1:1.1 | A slight excess of sulfur is common to drive the reaction to completion. |
Validated Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard One-Pot Synthesis
This protocol provides a reliable baseline for the synthesis of this compound.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (30 mL).
-
Reagent Addition: While stirring, add finely powdered elemental sulfur (0.35 g, 11 mmol) to the mixture.
-
Catalyst Addition: Add morpholine (0.87 g, 10 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Pour the contents into 100 mL of ice-cold water with vigorous stirring. A yellow solid should precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL).
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield: 60-75%.
-
Protocol 2: Two-Step Synthesis to Minimize Dimer Byproduct
This method is recommended when dimerization is a significant issue.[7]
Step A: Synthesis of Benzylidenemalononitrile
-
Setup: In a 100 mL flask, dissolve acetophenone (1.20 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
Catalysis: Add 2-3 drops of piperidine and stir the mixture at room temperature for 1 hour. A solid will precipitate.
-
Isolation: Cool the mixture in an ice bath, collect the solid by vacuum filtration, wash with cold ethanol, and dry. This intermediate can be used directly in the next step.
Step B: Cyclization to this compound
-
Setup: To a 100 mL flask, add the benzylidenemalononitrile from Step A (1.54 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and ethanol (30 mL).
-
Reaction: Add morpholine (0.87 g, 10 mmol) and heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
Work-up & Purification: Follow steps 5 and 6 from Protocol 1.
-
Expected Yield: Often higher and cleaner than the one-pot method, potentially >80%.
-
References
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
- El-Shazly, M., & Regaila, H. (Year not specified). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
- J&K Scientific LLC. (2025). Gewald Reaction.
- Reddy, B. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Chemical and Pharmaceutical Bulletin.
- Author not specified. (Year not specified). A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Le Pite, J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
- Gagnon, D., et al. (2024).
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Puterova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Ceylan, Ş., & Gürbüz, N. (Year not specified). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI.
- Wikipedia.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
Sources
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- 2. d-nb.info [d-nb.info]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. sciforum.net [sciforum.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 2-Amino-4-phenyl-3-thiophenecarbonitrile
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists working on the purification of 2-Amino-4-phenyl-3-thiophenecarbonitrile. The guidance herein is structured to address practical, real-world challenges encountered during post-synthesis workup, particularly following the common Gewald synthetic route.
Introduction: The Purification Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its synthesis, most commonly achieved via the Gewald reaction, is a one-pot multicomponent reaction that brings together a ketone, an active methylene nitrile, and elemental sulfur.[4][5][6] While efficient, this reaction often yields a crude product contaminated with unreacted starting materials, excess elemental sulfur, and various side-products, making robust purification essential for downstream applications. This guide explains the causality behind purification choices to empower scientists with a framework for logical and effective troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound during purification.
Q1: What are the most common impurities I should expect after a Gewald synthesis?
A: The impurity profile is highly dependent on reaction conditions, but typically includes:
-
Elemental Sulfur (S₈): Often used in excess and can be persistent.
-
Unreacted Starting Materials: Phenylacetaldehyde (or a precursor), malononitrile, and the base catalyst.
-
Side-Products: Dimerization or polymerization of malononitrile can occur, especially under harsh basic conditions.[5] Other minor thiophene regioisomers may also form.
Q2: What are the general solubility characteristics of this compound?
A: The molecule possesses both polar (amino, nitrile) and non-polar (phenyl, thiophene) functionalities. This amphiphilic nature dictates its solubility. It generally exhibits good solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like ethanol and ketones like acetone.[1][7] Its solubility is poor in non-polar solvents such as hexanes and typically low in water. This profile is key to selecting appropriate solvents for recrystallization and chromatography.
Q3: Which purification method should I attempt first: recrystallization or column chromatography?
A: For crude products that are solid and appear to be of reasonable purity (>80% by TLC), recrystallization is the preferred initial method. It is faster, more scalable, and more economical than chromatography. If the product is an oil, contains multiple impurities with similar polarities to the desired compound, or remains impure after recrystallization, flash column chromatography is the necessary next step.[8]
Q4: My final product is a yellow or off-white solid. Is this color normal?
A: Yes, a pale yellow to light tan color is common for this class of compounds. However, a dark brown, orange, or reddish color often indicates the presence of persistent, highly conjugated impurities or degradation products. It is also worth noting that some related 2-aminothiophene derivatives can exhibit conformational polymorphism, where different crystal forms present different colors.[9] Purity should always be confirmed by analytical methods (NMR, LC-MS, melting point) rather than relying on color alone.
Section 2: Troubleshooting Guide
This guide is formatted to address specific experimental failures with causal explanations and actionable solutions.
Issue Cluster 1: Recrystallization Failures
Q: My compound "oils out" during cooling instead of forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point in the chosen solvent system, or when the concentration of impurities is too high, disrupting crystal lattice formation.
Causality & Solution Framework:
-
Reduce Cooling Rate: Rapid cooling promotes supersaturation too quickly, favoring amorphous oil formation over ordered crystals. Allow the flask to cool slowly to room temperature, and only then move it to an ice bath.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt the slow cooling process again.
-
Change Solvent System: The boiling point of your solvent might be too high relative to the product's melting point in that solvent. Select a lower-boiling solvent or switch to a binary solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., acetone) and slowly add a poor solvent (e.g., water or hexane) at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent and cool slowly.[10]
-
Induce Crystallization: If the solution is supersaturated but nucleation is slow, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.[10]
Q: My recovery yield after recrystallization is very low (<50%). How can I improve it?
A: Low recovery is typically caused by using too much solvent or selecting a solvent in which the compound has excessively high solubility even at low temperatures.
Causality & Solution Framework:
-
Optimize Solvent Volume: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent required for complete dissolution.
-
Evaluate the Mother Liquor: After filtering your crystals, analyze the filtrate (mother liquor) by TLC. If a significant amount of product is visible, it confirms that the product is too soluble. You can recover this material by partially evaporating the solvent and attempting a second crystallization.
-
Re-evaluate Solvent Choice: Consult a solubility table or perform small-scale tests. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. Refer to the solvent selection table in the protocols section below.
-
Minimize Transfer Losses: Ensure all crystalline material is transferred during filtration and washing steps. Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.
Issue Cluster 2: Column Chromatography Challenges
Q: My product and a key impurity have very similar Rf values on the TLC plate, making separation by column chromatography difficult. What are my options?
A: Poor separation between spots with a small ΔRf is a common challenge. The goal is to exploit subtle differences in the physicochemical properties of the compounds.
Causality & Solution Framework:
-
Optimize the Mobile Phase:
-
Reduce Eluent Strength: A lower Rf (e.g., 0.15-0.25 for the target compound) increases the compound's residence time on the column, allowing for more equilibrium events and better separation.[11] If using an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.
-
Change Solvent Selectivity: Switch one of the mobile phase components to a solvent from a different selectivity group. For example, replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole) or a small percentage of methanol (a hydrogen bond donor). This can alter specific interactions with the silica surface and improve separation.[11]
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be a lack of differential interaction with silica.
-
Phenyl-Hexyl or Biphenyl Phases: These stationary phases can provide alternative selectivity for aromatic compounds through π-π stacking interactions, which are different from the polar interactions on silica.[12][13]
-
Alumina (Basic or Neutral): If your compound is sensitive to the acidic nature of silica, switching to alumina can improve peak shape and potentially alter selectivity.
-
Q: My compound is streaking or tailing on the TLC plate and column. Why?
A: Streaking is often caused by overloading the stationary phase, compound degradation on the silica, or poor solubility in the mobile phase. The primary amino group on the thiophene ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
Causality & Solution Framework:
-
Reduce Sample Load: Overloading is the most common cause. Ensure you are not applying too much material to your TLC plate or column.
-
Add a Competitive Base: Add a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) to your mobile phase. The triethylamine will preferentially interact with the acidic silanol groups, preventing the amino group of your product from strongly adsorbing and thus resulting in sharper peaks.[11]
-
Check Solubility: Ensure your crude material is fully dissolved before loading onto the column. If it precipitates at the top of the column, it will continuously leach down, causing streaking. Use a stronger solvent for dissolution (dry loading is often best) or a slightly stronger mobile phase.
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for experimentation. Always monitor fraction purity by TLC.[4]
Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
This protocol is effective for removing non-polar impurities like elemental sulfur and more polar impurities that remain in the mother liquor.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities (like residual sulfur) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add deionized water dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration (Büchner funnel). Wash the filter cake with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold water. Dry the purified crystals under vacuum.
| Solvent/System | Target Impurities | Rationale & Causality |
| Ethanol/Acetone[1] | Moderately polar byproducts | The compound is less soluble in this mixture at cold temperatures than many potential impurities. |
| Ethyl Acetate[4] | Non-polar and some polar impurities | Good balance of polarity. Evaporates easily. |
| Ethanol/Water | Non-polar (sulfur) & very polar | Sulfur is insoluble in this system and can be removed by hot filtration. Highly polar impurities remain in the aqueous mother liquor. |
| Toluene | Non-polar impurities | Good for removing non-polar contaminants if the product has sufficient solubility at high temperatures and poor solubility at low temperatures. |
Protocol 2: Flash Column Chromatography on Silica Gel
This method is ideal for separating compounds with different polarities.
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides a good Rf value (0.15-0.25) for the target compound. A common starting point is a mixture of Ethyl Acetate and Hexane.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product (e.g., 200 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 g) to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Collect fractions sequentially in test tubes.
-
Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop it. Visualize the spots using a UV lamp.
-
Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualization of Purification Strategy
The following diagram outlines the decision-making process for selecting an appropriate purification technique based on the initial assessment of the crude product.
Caption: Decision workflow for purifying this compound.
References
-
Kavetskyy, T., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 26(22), 6881. Available at: [Link]
-
Gouda, M. A., et al. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Available at: [Link]
-
Al-Sodies, S. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1841. Available at: [Link]
-
Kavetskyy, T., et al. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Borchardt, T. B., et al. (1998). The Crystallization of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 313(1), 271-276. Available at: [Link]
- Google Patents (1989). US4847386A - Process for preparing thiophene derivatives.
- Google Patents (1956). US2745843A - Process for the purification of thiophene.
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: [Link]
-
Yu, L. (2008). Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. ResearchGate. Available at: [Link]
-
Inamdar, S. (n.d.). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. LinkedIn. Available at: [Link]
-
essandoh, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(Ethyl(3-methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]
-
Chen, J., et al. (2023). Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form) in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 68(4). Available at: [Link]
-
Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s). Available at: [Link]
-
Magritek. (n.d.). Column Chromatography. Available at: [Link]
-
Le-Dévéhat, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100783. Available at: [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]
- Google Patents (1982). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-782. Available at: [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available at: [Link]
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 376-383. Available at: [Link]
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- 7. 2-AMINO-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-36-5 [m.chemicalbook.com]
- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile. The primary focus is on the widely-used Gewald three-component reaction, a cornerstone for constructing functionalized 2-aminothiophenes.[1][2] Our goal is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted to directly address the specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
A low or non-existent yield is a common issue that typically points to a failure in one of the key stages of the Gewald reaction. The reaction is a one-pot sequence of a Knoevenagel condensation, sulfur addition, and cyclization.[1][2] A failure at any stage will halt progress to the final product.
Possible Causes & Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This initial step between acetophenone and malononitrile is base-catalyzed and is critical for forming the α,β-unsaturated nitrile intermediate.[3][4][5]
-
Base Selection: The choice of base is crucial. Secondary amines like morpholine or piperidine are common, but for less reactive ketones, a different base might be necessary. Consider screening bases like triethylamine.[3] The amine's role is to deprotonate the active methylene compound (malononitrile).[4][5]
-
Water Removal: This condensation step produces water, which can inhibit the reaction equilibrium. While not always necessary, if yields are consistently low, consider using a Dean-Stark apparatus or adding a chemical dehydrating agent.[3]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) must dissolve and react with the Knoevenagel intermediate.
-
Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[3][6]
-
Temperature Control: Gently heating the reaction mixture, typically to 40-60 °C, can improve sulfur's reactivity. However, be cautious, as excessive heat can trigger side reactions.[3][7]
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Reagent Quality: Ensure all starting materials—acetophenone, malononitrile, and sulfur—are pure and dry. Impurities can interfere with the catalytic cycle or cause side reactions.[7]
-
Accurate Measurement: Verify the molar equivalents of all reactants. A slight excess of sulfur (e.g., 1.1-1.2 eq.) is often used to drive the reaction to completion.[8]
-
Q2: My reaction mixture has turned dark brown and tarry. What is happening and can it be salvaged?
A dark, tarry appearance is a strong indicator of competing side reactions, often driven by excessive heat.
Possible Causes & Solutions:
-
Formation of Complex Polysulfides: At elevated temperatures, elemental sulfur can form various polysulfide species which contribute to dark coloration and complicate product isolation.[7]
-
Polymerization: Starting materials or the highly reactive α,β-unsaturated nitrile intermediate can undergo polymerization, leading to an intractable tar and significantly reducing the yield of the desired thiophene.[7]
-
Temperature Management: This is the most critical parameter to control. Avoid aggressive heating. A systematic approach to find the optimal temperature for your specific setup is recommended. Many Gewald reactions proceed efficiently at a moderate 50 °C.[9]
-
Rate of Addition: In some cases, slow, controlled addition of reagents can minimize the concentration of reactive intermediates at any given time, disfavoring polymerization.[7]
-
Workup: While prevention is ideal, if you are faced with a tarry mixture, proper workup and purification are essential to remove colored impurities. Purification via column chromatography may be necessary if recrystallization fails.[7]
-
Q3: My analysis (TLC, NMR) shows a significant byproduct along with my desired product. What is it likely to be?
The most common byproduct in this synthesis is a dimer of the Knoevenagel-Cope condensation product.
Primary Byproducts & Mitigation Strategies:
-
Dimerization of the α,β-unsaturated nitrile: This is a well-documented side reaction where the intermediate self-condenses to form a six-membered ring.[7][10] This intermolecular reaction competes directly with the desired intramolecular cyclization with sulfur.
-
Optimize Temperature: The rate of dimerization is highly sensitive to temperature. Lowering the reaction temperature can often favor the desired thiophene formation.[7]
-
Modify Reagent Addition: A slow addition rate can keep the intermediate concentration low, thereby reducing the likelihood of the bimolecular dimerization reaction.[7]
-
Solvent Effects: The choice of solvent can influence the relative rates of cyclization versus dimerization. Experimenting with different polar solvents may be beneficial.[7]
-
-
Unreacted Starting Materials or Intermediates: If the reaction does not go to completion, you will see unreacted acetophenone, malononitrile, or the Knoevenagel intermediate in your crude product.[3]
-
Troubleshooting: This points back to the issues discussed in Q1. Increase the reaction time, optimize the temperature, or reconsider your base/catalyst choice.[3]
-
Q4: I am struggling to purify the final this compound. What are the recommended methods?
Purification is often necessary to remove byproducts and unreacted starting materials.
Recommended Purification Protocols:
-
Recrystallization: This is the most effective and common method for purifying the solid product.[3]
-
Solvent Systems: Good results are often achieved with ethanol, methanol, or a mixed solvent system like ethyl acetate/hexanes.[3] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble at room temperature or below, while impurities remain in solution.
-
-
Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used.
Mechanistic Pathways and Side Reactions
Understanding the reaction mechanism is key to effective troubleshooting. The generally accepted pathway for the Gewald reaction begins with the Knoevenagel-Cope condensation.[1][4][5]
Gewald Reaction Mechanism
Caption: The accepted mechanism of the Gewald reaction.
Key Side Reaction Pathways
Caption: Competing reactions of the key intermediate.
Reference Experimental Protocol
This protocol provides a standard procedure for the synthesis of this compound.
Materials:
-
Acetophenone (1.0 eq.)
-
Malononitrile (1.0 eq.)
-
Elemental Sulfur (1.1 eq.)
-
Morpholine (0.2-0.5 eq.)
-
Ethanol
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq.), malononitrile (1.0 eq.), and ethanol.[8]
-
Reagent Addition: Add elemental sulfur (1.1 eq.) to the mixture. The sulfur should be a fine powder for better dispersion.[8][11]
-
Catalyst: While stirring the suspension, add the basic catalyst (e.g., morpholine, 0.2-0.5 eq.) dropwise.[8]
-
Reaction: Heat the reaction mixture to a gentle reflux (or a controlled temperature, e.g., 50-60 °C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Reactions are often complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove soluble impurities.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Summary of Key Reaction Parameters
| Parameter | Options/Range | Impact on Reaction & Rationale |
| Base Catalyst | Morpholine, Piperidine, Triethylamine | The base is essential for the initial Knoevenagel condensation. Its strength can affect the rate of this first step.[3] |
| Solvent | Ethanol, Methanol, DMF | Polar solvents are crucial for dissolving elemental sulfur and facilitating its reaction with the intermediate.[3][6] |
| Temperature | 40 - 80 °C (Reflux) | Affects reaction rate but must be carefully controlled. Excessive heat promotes polymerization and side reactions.[3][7] |
| Sulfur Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of sulfur is often used to ensure the complete conversion of the Knoevenagel intermediate.[8] |
References
- BenchChem. (2025). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile.
-
Wikipedia. Gewald reaction. [Link]
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
-
Organic Chemistry Portal. Gewald Reaction. [Link]
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
ACS Fall 2021. Computational investigations on the mechanism of the Gewald reaction. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.
-
ResearchGate. Reaction optimization studies of the modified Gewald reaction. [Link]
-
ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing the Gewald Reaction for 2-Aminothiophene Synthesis
Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and best practices for increasing the yield and purity of 2-aminothiophenes. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and immediate applicability.
I. Understanding the Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] It typically involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[1][2] While seemingly straightforward, the reaction's success is highly dependent on a nuanced interplay of various experimental parameters.
The generally accepted mechanism proceeds in three main stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[2][4]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and thought to involve polysulfide intermediates.[4]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene.[2]
Visualizing the Reaction Pathway
Caption: The Gewald reaction pathway, from starting materials to the final 2-aminothiophene product.
II. Troubleshooting Guide: From Low Yields to Pure Products
This section addresses common issues encountered during the Gewald reaction in a question-and-answer format, providing actionable solutions.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer: Low or no product yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the Gewald reaction.
Detailed Troubleshooting Table
| Potential Cause | Explanation & Recommended Solutions |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation is critical. If it fails, the subsequent steps cannot proceed.[5] Solutions: • Base Selection: The choice of base is crucial. Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are common. For less reactive ketones, a stronger base may be required.[5] Consider screening different bases. • Water Removal: This condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[5] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur (S₈) needs to be activated and solubilized to participate in the reaction. Solutions: • Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are known to enhance the solubility and reactivity of sulfur.[1][5] • Temperature Optimization: Gently heating the reaction mixture, typically to 40-60°C, can improve sulfur's reactivity.[5][6] Avoid excessive heat, which may lead to side reactions. |
| Steric Hindrance | Sterically hindered ketones or aldehydes can react sluggishly. Solutions: • Two-Step Protocol: For challenging substrates, a two-step procedure is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, react it with sulfur and base in a separate step.[1][5] • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, particularly for sterically hindered substrates.[2][7] |
| Incorrect Stoichiometry or Impure Reagents | The molar ratios of the reactants are vital for optimal yield. Impurities can interfere with the reaction. Solutions: • Reagent Purity: Ensure all starting materials (carbonyl compound, active methylene nitrile, and sulfur) are pure and dry.[8] • Accurate Measurement: Carefully measure all reagents to ensure the correct stoichiometry. |
Question 2: My final product is impure. What are the likely byproducts and how can I minimize them?
Answer: Impurities in the final product often arise from incomplete reactions or side reactions. Identifying these byproducts is the first step toward mitigation.
Common Byproducts and Mitigation Strategies
| Byproduct | Reason for Formation | Mitigation Strategy |
| Unreacted Starting Materials | The reaction has not gone to completion. | Increase reaction time, optimize temperature, or consider a more effective catalyst.[5] |
| Knoevenagel-Cope Intermediate | The sulfur addition and/or cyclization steps are slow or incomplete. | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[5] |
| Dimerization or Polymerization Products | Self-condensation of starting materials or intermediates. | Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent to disfavor these side reactions.[5] |
Question 3: I'm having difficulty purifying my 2-aminothiophene product. What are the best practices?
Answer: Proper purification is essential for obtaining a high-purity product.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[5] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel chromatography can be employed.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Gewald reaction?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates.
-
Traditional Bases: Secondary amines like piperidine and morpholine, and tertiary amines like triethylamine are widely used.[1]
-
Green Catalysts: L-proline has been shown to be an efficient, cost-effective, and environmentally friendly catalyst, particularly in DMF at 60°C.[6] Piperidinium borate has also been reported as a highly effective conjugate acid-base catalyst.[9]
-
Heterogeneous Catalysts: Solid bases like Na₂CaP₂O₇ are being explored for easier separation and catalyst recycling.
Q2: Which active methylene nitrile should I use: malononitrile or a cyanoester?
A2: The choice of the active methylene nitrile significantly impacts reactivity. Malononitrile is generally more reactive and tends to give higher yields compared to cyanoacetates.[6]
Q3: Can I run the Gewald reaction under solvent-free conditions?
A3: Yes, solvent-free approaches, often utilizing mechanochemistry (ball milling), have been successfully employed.[10] This method can be more environmentally friendly and in some cases, can be catalytic in base.[10]
Q4: How does the choice of the carbonyl compound affect the reaction?
A4: The structure of the ketone or aldehyde plays a significant role.
-
Cyclic Ketones: Cyclohexanone and other cyclic ketones generally provide better yields than strained cyclic ketones.[6]
-
Aryl Ketones: Alkyl aryl ketones that are unreactive under one-pot conditions may give acceptable yields in a two-step procedure.[1]
-
Aldehydes: Aldehydes are also suitable substrates for the Gewald reaction.
Q5: Are there any "greener" alternatives to traditional solvents like DMF?
A5: Yes, significant research has focused on making the Gewald reaction more sustainable.
-
Alcohols: Ethanol and methanol are common and relatively greener solvent choices.[1]
-
Water: Some methodologies have been developed using water as a solvent, often in the presence of a base like triethylamine.[11]
-
Ionic Liquids: Task-specific ionic liquids have been used as recyclable reaction media and supports.[12]
IV. Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, DMF) and the chosen base (e.g., morpholine, 1.2 equiv).
-
Reaction: Heat the reaction mixture to a specified temperature (typically 40-60°C) and monitor the progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol to remove impurities.
-
Purification: Further purify the product by recrystallization from an appropriate solvent.
Protocol 2: Two-Step Procedure for Hindered Ketones
Step A: Synthesis of the α,β-Unsaturated Nitrile (Knoevenagel-Cope Condensation)
-
Reaction Setup: In a round-bottom flask, dissolve the hindered ketone (1.0 equiv) and the active methylene nitrile (1.0 equiv) in a suitable solvent (e.g., benzene, toluene).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine).
-
Reaction: Reflux the mixture, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture, wash with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α,β-unsaturated nitrile. Purify if necessary.
Step B: Cyclization to the 2-Aminothiophene
-
Reaction Setup: Dissolve the isolated α,β-unsaturated nitrile (1.0 equiv) and elemental sulfur (1.1 equiv) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add the base (e.g., triethylamine, 1.2 equiv).
-
Reaction and Work-up: Heat the mixture (typically 50°C) and proceed with the reaction, work-up, and purification as described in Protocol 1.
V. References
-
Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Jorgensen, K. A., & Rasmussen, T. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Demirbas, A., Demirbas, N., & Ayvaz, A. (2022). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Channagiriet al., L. S. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
El-Mekabaty, A., & El-Faham, A. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Egyptian Journal of Chemistry, 65(3), 245-251. [Link]
-
Jorgensen, K. A., & Rasmussen, T. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Reddy, B. V. S., & Kumar, K. A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ChemistrySelect, 8(39). [Link]
-
J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Jorgensen, K. A., & Rasmussen, T. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Ayvaz, A., Demirbas, N., & Gorkem Demirbas, S. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3125-3146. [Link]
-
Ranu, B. C., & Jana, R. (2006). Synthesis of 2‐Aminothiophenes on Ionic Liquid Phase Support using the Gewald Reaction. Synthetic Communications, 36(17), 2531-2537. [Link]
-
Dudley, G. B., & Rightmire, N. R. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(12), 20958-20966. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Microwave-Assisted Gewald Synthesis of 2-aminothiophenes. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this powerful multicomponent reaction. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your synthetic outcomes. The Gewald reaction, a condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, is significantly enhanced by microwave irradiation, which often leads to dramatically reduced reaction times and improved yields[1][2]. However, the unique conditions within a microwave reactor—rapid heating, high pressures, and potential for thermal inhomogeneities—can present specific challenges. This guide is structured to address these issues directly.
Troubleshooting Guide
This section addresses the most common issues encountered during the microwave-assisted Gewald synthesis in a practical question-and-answer format.
Question 1: My reaction has resulted in a very low or no yield of the desired 2-aminothiophene. What are the likely causes and how can I fix this?
Answer: Low yield is the most frequent challenge and typically points to an issue in one of the three core stages of the reaction mechanism. The first step is a Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization/aromatization[3][4][5][6].
Causality & Solution Pathways:
-
Inefficient Knoevenagel-Cope Condensation: This initial condensation between the carbonyl compound and the active methylene nitrile is base-catalyzed and forms the α,β-unsaturated nitrile intermediate[7]. If this step fails, the subsequent sulfur addition and cyclization cannot occur.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For less reactive ketones or aldehydes, a stronger base may be required. While tertiary amines like triethylamine are common, secondary amines such as piperidine, morpholine, or pyrrolidine often give superior results under microwave conditions[1]. Pyrrolidine, for instance, has been shown to be highly effective[1].
-
Water Removal: The condensation produces water, which can inhibit the reaction equilibrium. While microwave synthesis in sealed vessels makes physical removal difficult, ensuring anhydrous solvents and reagents is crucial.
-
Intermediate Check: If possible, run a small-scale reaction without sulfur and attempt to detect the formation of the Knoevenagel-Cope intermediate (e.g., by TLC or LC-MS) to confirm the first stage is proceeding.
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) must be activated and incorporated. Microwave energy can facilitate this, but issues can still arise.
-
Troubleshooting Steps:
-
Temperature Control: Excessively high temperatures can lead to the formation of complex polysulfides and polymerization, consuming reagents and producing tar[8]. Conversely, insufficient temperature may not provide enough energy to efficiently break the S-S bonds of the S₈ ring. A temperature screen (e.g., 50 °C, 75 °C, 100 °C) is recommended. Notably, yields can sometimes decrease at very high temperatures (e.g., above 100 °C)[1].
-
Sulfur Purity & Form: Use finely powdered, high-purity sulfur to maximize surface area and reactivity.
-
-
-
Steric Hindrance: Sterically hindered ketones are notoriously difficult substrates for the one-pot Gewald synthesis.
-
Troubleshooting Steps:
-
Adopt a Two-Step Procedure: For challenging substrates, a two-step approach is often more effective[8]. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation under optimized conditions. Then, in a second step, react the purified intermediate with sulfur and a base under microwave irradiation.
-
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Gewald synthesis.
Question 2: My reaction mixture has turned into a dark brown or black tar, making product isolation impossible. What happened?
Answer: This is a classic sign of polymerization and/or the formation of complex polysulfides, which are common side reactions in the Gewald synthesis, especially at elevated temperatures[8].
Causality & Solution Pathways:
-
Excessive Temperature: Microwave reactors can create localized "hotspots" where the temperature significantly exceeds the setpoint, especially in heterogeneous mixtures. This intense heat promotes undesirable polymerization of the starting materials or intermediates.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Often, a lower temperature for a slightly longer duration can provide the necessary activation energy without initiating polymerization. For example, if a reaction at 100 °C produces tar, try running it at 75 °C[1].
-
Use Power Control: Instead of setting a target temperature, try running the reaction at a lower, constant power level to ensure more gentle and uniform heating.
-
Ensure Efficient Stirring: Vigorous stirring is critical in microwave synthesis to distribute heat evenly and prevent localized overheating. Ensure your stir bar is functioning correctly throughout the run.
-
Purity of Reagents: Impurities in starting materials can sometimes catalyze polymerization. Ensure high-purity reagents are used.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a microwave reactor for the Gewald synthesis compared to conventional heating?
Microwave irradiation offers several key benefits by delivering energy directly to the polar molecules in the reaction mixture[2][9]. This leads to:
-
Rate Acceleration: Reaction times are often reduced from many hours to mere minutes[1][10].
-
Improved Yields: By minimizing the time at high temperatures, the formation of byproducts from side reactions can be reduced[1][2].
-
Enhanced Scope: The ability to rapidly screen conditions and access higher temperatures (due to pressurized vessels) can enable reactions with less reactive substrates that are challenging under conventional heating[8].
Q2: How do I select an appropriate solvent for a microwave-assisted Gewald reaction?
The ideal solvent should have a high dielectric constant to absorb microwave energy efficiently and a sufficiently high boiling point to allow the reaction to be heated under pressure.
-
Recommended Solvents: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices and have been shown to give high yields[1]. Alcohols like ethanol can also be used.
-
Ionic Liquids: Basic ionic liquids can serve as both the solvent and the catalyst, offering a green chemistry alternative with potential for reusability[11][12].
-
Solvent-Free: In some cases, the reaction can be performed solvent-free, often using a solid support catalyst like KF-alumina, which aligns with green chemistry principles[13][14][15].
Q3: What are the most critical safety considerations when running this reaction in a microwave?
Safety is paramount when dealing with reactions at high temperatures and pressures[16].
-
Pressure Management: Never exceed the maximum pressure rating of the microwave vial. Use only certified reaction vessels from the manufacturer[17][18]. Start with small-scale reactions to gauge the pressure generation before scaling up.
-
Exothermic Reactions: Be aware of the potential for rapid, uncontrolled exothermic reactions. Always start with low power and monitor the temperature and pressure profiles closely[17].
-
Proper Venting: Ensure you are working in a well-ventilated fume hood to avoid inhaling any toxic fumes that could be generated[17].
-
Cooling: Allow the reaction vessel to cool completely to a safe temperature (well below the solvent's boiling point) before opening it to release the internal pressure[18].
Q4: Can you provide a general experimental protocol for this synthesis?
Absolutely. The following is a representative protocol based on optimized conditions reported in the literature[1]. This should be used as a starting point and optimized for your specific substrates.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-amino-4-propylthiophene-3-carboxylate
Caption: General workflow for microwave-assisted Gewald synthesis.
Detailed Steps:
-
Reagent Charging: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen solvent (e.g., DMF, 3 mL).
-
Base Addition: Add the base (e.g., pyrrolidine, 1.0 mmol) to the mixture.
-
Sealing: Tightly seal the vial with the appropriate cap and septum.
-
Microwave Program: Place the vial in the microwave reactor cavity. Set the reaction parameters: temperature at 50 °C, hold time of 30 minutes, and high stirring rate.
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling feature before removing it from the cavity[18].
-
Workup: Pour the cooled reaction mixture into a beaker of ice-water. The product will often precipitate.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Data Summary: Optimization of Reaction Conditions
The following table summarizes the optimization data for the synthesis of ethyl 2-amino-4-propylthiophene-3-carboxylate, demonstrating the impact of different bases and temperatures under microwave irradiation[1].
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 30 | Low |
| 2 | Et₃N | DMF | 25 | 30 | 65 |
| 3 | Piperidine | DMF | 25 | 30 | 85 |
| 4 | Pyrrolidine | DMF | 25 | 30 | 92 |
| 5 | Pyrrolidine | EtOH | 25 | 30 | 68 |
| 6 | Pyrrolidine | DMF | 50 | 30 | 95 |
| 7 | Pyrrolidine | DMF | 75 | 30 | 94 |
| 8 | Pyrrolidine | DMF | 100 | 30 | 88 |
| 9 | Pyrrolidine (Conventional Heating) | DMF | 50 | 30 | 47 |
Data adapted from a study on improved Gewald reactions, highlighting the superiority of microwave heating over conventional methods and the effectiveness of pyrrolidine as a base.[1]
References
- BenchChem. (2025). common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
-
Wikipedia. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Perez, M. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Perez, M. A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Perez, M. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. National Library of Medicine. [Link]
-
chemeurope.com. (n.d.). Gewald reaction. [Link]
-
Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2006. [Link]
-
Sondhia, S., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Publisher not specified. [Link]
-
Hayes, B. L. (2002). Microwave Assisted Organic Synthesis. CEM Publishing. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Scribd. (n.d.). Microonde Gewald. [Link]
-
Barreto, A. F. S., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Sharma, G., et al. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Glasnov, T. N., & Kappe, C. O. (2007). Organic Syntheses Procedure. Organic Syntheses, 84, 11. [Link]
-
ResearchGate. (2009). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. [Link]
-
Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
-
Request PDF. (2012). Microwave Accelerated Synthesis of 2-Aminothiophenes in Ionic Liquid via Three Component Gewald Reaction. [Link]
-
Request PDF. (2012). ChemInform Abstract: Microwave Accelerated Synthesis of 2-Aminothiophenes in Ionic Liquid via Three Component Gewald Reaction. [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Sondhia, S., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. [Link]
-
Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology, 10(11). [Link]
-
Saravanan, J., et al. (2017). EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1709-1723. [Link]
-
ResearchGate. (2018). (PDF) A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. [Link]
Sources
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L-proline catalyzed Gewald synthesis for improved yields
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing the L-proline catalyzed Gewald synthesis for the preparation of 2-aminothiophenes. This document is structured to offer in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yields and purity.
Introduction to L-proline Catalyzed Gewald Synthesis
The Gewald reaction is a powerful one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes, which are crucial scaffolds in medicinal chemistry and materials science.[1][2] Traditional methods often rely on stoichiometric amounts of bases like morpholine or triethylamine.[3][4] The use of L-proline as a catalyst offers a greener, more cost-effective, and efficient alternative.[1][5] L-proline, a naturally occurring amino acid, acts as a bifunctional catalyst, leveraging its secondary amine and carboxylic acid moieties to facilitate the key steps of the reaction.[6][7] This guide will address common challenges and provide solutions for optimizing this elegant and useful transformation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of L-proline in the Gewald synthesis?
A1: L-proline functions as a bifunctional organocatalyst.[6][7] Its secondary amine group forms an enamine intermediate with the carbonyl compound (ketone or aldehyde), which facilitates the initial Knoevenagel condensation with the active methylene nitrile.[8][9] The carboxylic acid group can then act as a proton shuttle, aiding in the subsequent steps of sulfur addition and cyclization.[8][10] This dual catalytic activity allows for milder reaction conditions and often leads to improved yields compared to traditional bases.[1][5]
Q2: What are the optimal reaction conditions for the L-proline catalyzed Gewald synthesis?
A2: While optimal conditions are substrate-dependent, a good starting point reported in the literature is 10 mol% of L-proline in dimethylformamide (DMF) at a temperature of 60 °C.[1][5] Reaction times can vary from a few hours to 24 hours.[3][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
Q3: Which active methylene compounds are most effective?
A3: Malononitrile generally exhibits higher reactivity and gives better yields compared to ethyl cyanoacetate in the L-proline catalyzed Gewald synthesis.[1] However, both are commonly used and the choice may depend on the desired substitution pattern at the 3-position of the thiophene ring.
Q4: Can I use solvents other than DMF?
A4: Yes, other polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.[5] Protic solvents such as ethanol or methanol are also employed in traditional Gewald syntheses and may be suitable for the L-proline catalyzed version, although optimization may be required.[2][3] The choice of solvent can significantly impact reaction rates and yields, so screening different solvents is advisable for a new substrate.[11][12]
Troubleshooting Guide
This section addresses common issues encountered during the L-proline catalyzed Gewald synthesis and provides actionable solutions.
Issue 1: Low or No Product Yield
Low or no yield is a frequent problem that can stem from several factors. A systematic approach to troubleshooting is recommended.[11]
Possible Causes & Solutions
-
Inefficient Knoevenagel Condensation: This is often the primary bottleneck.[11]
-
Purity of Reagents: Ensure all starting materials (carbonyl compound, active methylene nitrile, and L-proline) are pure and dry. Impurities can inhibit the catalyst or lead to side reactions.[13]
-
Catalyst Loading: While 10 mol% is a good starting point, for less reactive substrates, increasing the catalyst loading to 15-20 mol% may be beneficial.[5]
-
Water Removal: The Knoevenagel condensation produces water, which can hinder the reaction.[11] While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) or with a Dean-Stark trap for higher boiling point solvents can be advantageous.
-
-
Poor Sulfur Reactivity:
-
Sulfur Quality: Use finely powdered elemental sulfur for better dispersion in the reaction mixture.[2]
-
Reaction Temperature: The reaction of sulfur can be temperature-dependent. If the Knoevenagel condensation is confirmed to be successful (via TLC), a modest increase in temperature might facilitate the subsequent steps. However, be cautious as excessively high temperatures can lead to polymerization.[11]
-
-
Steric Hindrance:
-
Substrate Choice: Sterically hindered ketones are notoriously difficult substrates for the one-pot Gewald reaction.[11]
-
Two-Step Procedure: For challenging substrates, a two-step approach is often more effective. First, perform and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with elemental sulfur and L-proline.[11]
-
Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture
A dark and viscous reaction mixture is usually a sign of side reactions.[11]
Possible Causes & Solutions
-
Polymerization: High reaction temperatures can cause the starting materials or intermediates to polymerize.[11]
-
Temperature Control: Carefully control the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature.
-
Rate of Addition: For highly reactive substrates, consider the slow addition of one of the reactants to maintain a low concentration and minimize polymerization.
-
-
Formation of Complex Polysulfides: This can also contribute to the dark coloration.[11]
-
Stoichiometry: Ensure the correct stoichiometry of elemental sulfur is used. An excess may not always be beneficial.
-
Work-up: A thorough work-up and purification are necessary to remove these colored impurities.[11]
-
Issue 3: Significant Byproduct Formation
The presence of significant byproducts can complicate purification and reduce the yield of the desired 2-aminothiophene.
Possible Causes & Solutions
-
Dimerization of the α,β-unsaturated nitrile: This is a common competing reaction.[11]
-
Temperature Optimization: The rate of dimerization can be highly sensitive to temperature. A systematic screening of the reaction temperature can help identify an optimal window that favors the desired intramolecular cyclization.[11]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents may minimize this side reaction.[11]
-
Experimental Protocols
Standard One-Pot L-proline Catalyzed Gewald Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[1][5]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol, 1.0 equiv), the active methylene compound (10 mmol, 1.0 equiv), and elemental sulfur (12 mmol, 1.2 equiv).
-
Add dimethylformamide (DMF, 20-30 mL).
-
Add L-proline (1.0 mmol, 0.1 equiv).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) and stir.
-
Collect the precipitated solid by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the crude product or the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by recrystallization (e.g., from ethanol or ethanol/water) or silica gel column chromatography.[3]
Data Presentation: Catalyst Loading and Solvent Effects
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-proline | 5 | DMF | 60 | 24 | Lower | [5] |
| L-proline | 10 | DMF | 60 | 24 | up to 84 | [1][5] |
| L-proline | 15 | DMF | 60 | 24 | Lower | [5] |
| L-proline | 10 | DMSO | 60 | 24 | Good | [5] |
| L-proline | 10 | EtOH | 60 | 24 | No Product | [5] |
| L-proline | 10 | MeCN | 60 | 24 | No Product | [5] |
This table summarizes optimization data for the reaction of cyclohexanone and ethyl cyanoacetate. Optimal conditions are highlighted in bold.
Visualizations
Reaction Mechanism
Caption: The L-proline catalyzed Gewald reaction mechanism.
Experimental Workflow
Caption: General experimental workflow for the Gewald synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
- Benchchem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Benchchem. Common side reactions in the Gewald synthesis of aminothiophenes.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 1351-1354.
- García-García, P., et al. (Year not available).
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett 2010, No. 9, 1351–1354.
- Benchchem. Troubleshooting low yields in domino reactions for thiophene synthesis.
- ResearchGate.
- Ibrahim, N. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
- ResearchGate. (a)
- Organic Chemistry Portal. Gewald Reaction.
- Lixin, R. (Year not available). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Department of Chemical Engineering, University of Science and Technology, Anshan, China.
- MacKenzie, D. A., et al. (Year not available). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
- Pacak, A. (2023). Mechanism of Proline-Catalyzed Reactions in Thermodynamics.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Wikipedia. Gewald reaction.
- J&K Scientific LLC. Gewald Reaction.
- Bacha, A., et al. (Year not available).
- Kumar, S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2.
- Thorat, B. R., et al. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. R Discovery - Researcher.Life.
- ResearchGate.
- YouTube. (2019).
- Powers, D. C., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- ResearchGate.
- Al-Zaydi, K. M. (Year not available). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PMC - PubMed Central.
- ResearchGate. (2015).
- Wikipedia.
- Thorat, B. R., et al. (Year not available). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Bentham Science Publisher.
- ResearchGate. (2025).
- JOCPR.
- New Reactions. (2011). Proline: Not Your Typical Amino Acid?.
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.
- Organic Chemistry Portal. (2007).
- Tripathi, P. K. (2013). Proline Catalyzed α-aminoxylation Reaction in the Synthesis of Biologically Active Compounds. PubMed.
- ResearchGate.
Sources
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 12. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4-phenyl-3-thiophenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, which frequently employs the Gewald reaction.[1][2] This multicomponent reaction is a versatile method for creating polysubstituted 2-aminothiophenes, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my yield of this compound consistently low?
Low yields in the Gewald synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to issues with reagent quality.
Answer:
Several factors can contribute to low yields. Here's a breakdown of potential causes and how to address them:
-
Incomplete Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone (acetophenone) and the active methylene nitrile (malononitrile).[1][5] If this step is inefficient, the overall yield will be poor.
-
Troubleshooting:
-
Catalyst Choice: The choice and amount of base are critical. While stoichiometric amounts of amines like morpholine or piperidine are traditionally used, catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, have been shown to be highly effective.[3] Without a catalyst, the reaction often does not proceed.[3]
-
Reaction Temperature: The Knoevenagel condensation can be sensitive to temperature. While some variations of the Gewald reaction are performed at room temperature, others require heating.[3][6] Monitor your reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature for your specific conditions.
-
-
-
Inefficient Sulfur Addition and Cyclization: The subsequent addition of elemental sulfur and the final ring-closure are crucial for forming the thiophene ring.[5][6]
-
Troubleshooting:
-
Sulfur Quality and Form: Use finely powdered elemental sulfur to ensure better dispersion and reactivity in the reaction mixture.
-
Solvent: The choice of solvent can influence the solubility of intermediates and the reaction rate. Ethanol, methanol, and dimethylformamide (DMF) are commonly used.[6] Greener alternatives like ethanol/water mixtures have also been reported to give excellent yields.[3]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Temperature Control: Exothermic reactions can lead to the formation of tars and other impurities. Maintain careful temperature control, especially during the initial stages of the reaction.
-
Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant may favor side reactions.
-
-
Question 2: My reaction mixture has turned dark brown/black, and I'm getting a lot of insoluble material. What's happening?
The formation of dark, insoluble materials is a common issue in the Gewald reaction and often indicates the formation of polymeric byproducts or the decomposition of intermediates.
Answer:
This is a frequent observation and can be attributed to several factors:
-
Polysulfide Formation and Decomposition: The reaction of elemental sulfur can lead to the formation of complex polysulfide intermediates.[5] Under certain conditions, these can decompose or polymerize, leading to the dark, insoluble material.
-
Decomposition of the Knoevenagel Adduct: The intermediate formed after the Knoevenagel condensation can be unstable, especially at elevated temperatures, and may decompose or polymerize if it doesn't react with sulfur in a timely manner.
-
Base-Induced Side Reactions: The base used in the reaction can promote side reactions, including the self-condensation of the ketone or nitrile, leading to polymeric materials.
Troubleshooting Workflow:
Caption: Troubleshooting dark insoluble material formation.
Question 3: How can I improve the purity of my final product? I'm having difficulty removing a persistent impurity.
Purification of this compound can be challenging due to the presence of closely related byproducts.
Answer:
Achieving high purity often requires a combination of careful reaction execution and effective purification techniques.
-
Reaction Monitoring:
-
TLC Analysis: Closely monitor the reaction progress using TLC. This will help you determine the optimal reaction time and prevent the formation of degradation products that can complicate purification.
-
-
Work-up Procedure:
-
Aqueous Wash: After the reaction is complete, a thorough aqueous work-up is essential to remove the base and any water-soluble salts.
-
Solvent Extraction: Use an appropriate organic solvent to extract the product. Ensure complete separation of the organic and aqueous layers.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the final product. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[4]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Table 1: Recommended Purification Strategies
| Issue | Recommended Action | Details |
| Persistent baseline impurity on TLC | Recrystallization | Use a solvent system where the product has moderate solubility at room temperature and high solubility when hot. |
| Multiple close-running spots on TLC | Column Chromatography | Start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| Oily product that won't crystallize | Trituration | Stir the crude product with a solvent in which it is poorly soluble (e.g., cold hexanes or diethyl ether) to induce crystallization. |
Question 4: What is the detailed reaction mechanism for the Gewald synthesis of this compound?
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.
Answer:
The Gewald reaction mechanism involves several key steps.[3] While the exact details of sulfur's involvement are still under investigation, the generally accepted pathway is as follows:[5]
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between acetophenone and malononitrile. The base abstracts a proton from the active methylene group of malononitrile to form a carbanion, which then attacks the carbonyl carbon of acetophenone. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate.[1][4]
-
Michael Addition of Sulfur: Elemental sulfur adds to the α,β-unsaturated nitrile. The mechanism of this step is complex and may involve the formation of polysulfide intermediates.[5]
-
Ring Closure and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization via a nucleophilic attack of the sulfur anion on the cyano group.[6] A final tautomerization yields the aromatic 2-aminothiophene product.[1]
Caption: Generalized Gewald reaction mechanism.
Experimental Protocol: A Representative Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Piperidine (or other suitable base)
-
Ethanol
-
Standard laboratory glassware and work-up equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add piperidine (catalytic amount, e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the formation of the Knoevenagel adduct by TLC.
-
Once the Knoevenagel condensation is complete, add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and continue stirring. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir. The product should precipitate. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
References
-
Wikipedia. Gewald reaction. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). J Org Chem, 89(13), 9609-9619. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2005). Tetrahedron Letters, 46(36), 6127-6130. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 209-246. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. [Link]
-
A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 957-962. [Link]
-
Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. (2015). ACS Sustainable Chemistry & Engineering, 3(6), 1259-1264. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(37), 24151-24168. [Link]
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- 6. arkat-usa.org [arkat-usa.org]
Catalyst Selection for Efficient Gewald Reaction: A Technical Support Guide
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this versatile reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the Gewald reaction?
The Gewald reaction is a one-pot synthesis of a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[1] The catalyst, typically a base, plays a crucial role in the initial and essential step of the reaction: the Knoevenagel condensation.[1][2] This condensation between the carbonyl compound and the α-cyanoester forms a stable α,β-unsaturated nitrile intermediate.[1][2] The base facilitates this by deprotonating the active methylene group of the α-cyanoester, generating a nucleophile that then attacks the carbonyl carbon. Without a catalyst, the reaction often fails to proceed or proceeds at an impractically slow rate.[3]
Q2: What are the most common classes of catalysts used for the Gewald reaction?
Catalysts for the Gewald reaction can be broadly categorized into two main groups: homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: These are soluble in the reaction medium.[4] Traditional and widely used homogeneous catalysts are organic bases such as secondary amines (e.g., morpholine, piperidine, diethylamine) and tertiary amines (e.g., triethylamine).[4][5] More recently, amino acids like L-proline and ionic liquids have also been employed effectively.[4][6]
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture, typically a solid catalyst in a liquid reaction medium.[7] This category includes basic salts supported on solid matrices (e.g., KF-alumina), metal oxides (e.g., ZnO, NaAlO2), and functionalized polymers.[7][8][9] The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and potential for reusability.[8]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, such as scale, desired purity, and process efficiency.
-
Choose a homogeneous catalyst when:
-
You are working on a small, laboratory scale.
-
Reaction speed is a primary concern, as they often exhibit higher activity.
-
You have a robust purification method in place to remove the catalyst post-reaction.
-
-
Choose a heterogeneous catalyst when:
Catalyst Selection and Comparison
The following table summarizes common catalysts for the Gewald reaction, highlighting their advantages and disadvantages to aid in your selection process.
| Catalyst Type | Examples | Advantages | Disadvantages | Key Considerations |
| Homogeneous | ||||
| Secondary Amines | Morpholine, Piperidine, Diethylamine | High reactivity and yields.[2][4] Well-established and widely documented. | Difficult to remove from the reaction mixture. Can lead to side reactions if not used in appropriate amounts. | Optimize catalyst loading to minimize side products. Requires thorough purification. |
| Tertiary Amines | Triethylamine | Good catalytic activity. Less prone to forming iminium intermediates compared to secondary amines. | Can be challenging to remove completely due to its boiling point. | Useful when secondary amines lead to undesired side reactions. |
| Amino Acids | L-Proline | "Green" and cost-effective catalyst.[6] Can be used in low catalytic loadings.[6] | May require specific solvents (e.g., DMF) for optimal performance.[6] | An excellent choice for environmentally friendly protocols. |
| Ionic Liquids | [TMG][Lac] | Can act as both solvent and catalyst.[4] Often allows for easy product separation and catalyst recycling.[4] | Can be expensive. Viscosity may pose handling challenges. | Consider for microwave-assisted synthesis to accelerate reaction times.[4] |
| Heterogeneous | ||||
| Supported Bases | KF-Alumina | Easy to handle and separate by filtration.[2] Can be reused. | May have lower activity compared to homogeneous counterparts. Requires optimization of support and loading. | Ideal for microwave-assisted, solvent-free reactions.[2] |
| Metal Oxides | ZnO, NaAlO2 | Environmentally friendly and cost-effective.[9][10] Can be recycled.[9] | May require higher temperatures or longer reaction times. | A good option for developing sustainable synthetic routes. |
| Functionalized Polymers | N-methylpiperazine on polyacrylonitrile fiber | High efficiency and reusability.[11] Low catalyst loading. | Synthesis of the functionalized polymer adds an extra step. | Suitable for continuous flow processes. |
Troubleshooting Guide
This section addresses common issues encountered during the Gewald reaction and provides actionable solutions.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The underlying cause often lies in one of the key reaction steps.
Workflow for Troubleshooting Low Yield:
A troubleshooting workflow for addressing low product yield.
-
Inefficient Knoevenagel Condensation: This is a common bottleneck.[12]
-
Catalyst Choice: For less reactive ketones, a stronger base might be required. Consider screening different bases like piperidine or morpholine.[12]
-
Water Removal: The condensation step produces water, which can inhibit the reaction.[12] For challenging substrates, using a Dean-Stark apparatus to remove water can be beneficial.
-
-
Poor Sulfur Solubility/Reactivity:
-
Use finely powdered sulfur to ensure better dispersion in the reaction mixture.[13]
-
-
Steric Hindrance:
-
Sterically hindered ketones can be problematic for the one-pot procedure. A two-step approach, where the α,β-unsaturated nitrile is first synthesized and isolated before reacting with sulfur and a base, can be more effective.[12]
-
Problem 2: Formation of Side Products
The appearance of significant side products can complicate purification and reduce the yield of the desired 2-aminothiophene.
-
Dimerization of the α,β-unsaturated nitrile: This is a major competing reaction.[12][14]
-
Temperature Control: The formation of the dimer is often highly sensitive to temperature. Running the reaction at a lower temperature may favor the desired intramolecular cyclization.[12]
-
Rate of Addition: Slow, controlled addition of the catalyst can sometimes minimize the formation of this byproduct.[12]
-
-
Polymerization and Tarry Mixtures:
-
This is often caused by excessively high reaction temperatures, leading to the formation of complex polysulfides and polymerization of starting materials or intermediates.[12] Carefully control the reaction temperature and ensure the purity of your starting materials, as impurities can catalyze these side reactions.[12]
-
Problem 3: Catalyst Deactivation and Reusability (for Heterogeneous Catalysts)
While heterogeneous catalysts are designed for reuse, a decline in activity can be observed over multiple cycles.
-
Leaching: The active basic sites may leach from the solid support into the reaction mixture.
-
Fouling: The catalyst surface can be blocked by adsorbed starting materials, products, or byproducts.[15]
-
Regeneration: Depending on the nature of the deactivation, the catalyst may be regenerated. This can involve washing with a suitable solvent to remove adsorbed species or calcination at high temperatures to burn off carbonaceous deposits.[15] The specific regeneration protocol will depend on the catalyst and support material.
Experimental Protocols
General Procedure for Gewald Reaction using a Homogeneous Catalyst (L-Proline)
This protocol is adapted from a procedure utilizing L-proline as a cost-effective and environmentally friendly catalyst.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.2 eq.) in a suitable solvent (e.g., DMF).
-
Catalyst Addition: Add L-proline (0.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The precipitated solid product can be collected by vacuum filtration and washed with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for Gewald Reaction using a Heterogeneous Catalyst (KF-Alumina) under Microwave Irradiation
This protocol is a solvent-free approach that leverages the benefits of microwave heating and a solid-supported catalyst.[2]
-
Setup: In a 20 mL microwave reactor vial, add the ketone or aldehyde (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and KF-alumina (0.5 g).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120 °C) for a short period (typically 5-15 minutes).
-
Work-up: After cooling, add a suitable solvent (e.g., ethyl acetate) to the vial and filter to remove the KF-alumina catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by recrystallization or column chromatography.
Mechanistic Overview
A general understanding of the reaction mechanism is invaluable for troubleshooting and optimization.
A simplified schematic of the Gewald reaction mechanism.
The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile.[1][16] This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[1][16] The exact mechanism of sulfur addition and the nature of the sulfur-containing intermediates can be complex and are still a subject of computational and experimental investigation.[16][17][18]
References
-
Ma, L., Yuan, L., Xu, C., Li, G., Tao, M., & Zhang, W. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis, 45(01), 45-52. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Kowalski, P., & Mitka, K. (2011). KG-60-Piperazine as a New Heterogeneous Catalyst for Gewald Three-Component Reaction. Synthetic Communications, 41(10), 1546-1553. [Link]
-
Tayebee, R. (2013). Commercial Zinc Oxide: A Facile, Efficient, and Eco-friendly Catalyst for the One-Pot Three-Component Synthesis of Multisubstituted 2-Aminothiophenes via the Gewald Reaction. ResearchGate. [Link]
-
Mack, J., & Shumba, C. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 22(12), 2097. [Link]
-
Sharma, J., & Tantillo, D. J. (2020). Computational investigations on the mechanism of the Gewald reaction. ACS National Meeting Fall 2020. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Matloubi Moghaddam, F., & Aghamiri, B. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3165-3183. [Link]
-
J&K Scientific LLC. (2025). Gewald Reaction. [Link]
-
Reddy, T. R., & Kumar, M. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Chemical and Pharmaceutical Bulletin, 71(10), 743-750. [Link]
-
Various Authors. (n.d.). ResearchGate collection on Gewald reaction towards the synthesis of 2-aminothiophenes. [Link]
-
Daisylet, B. S., et al. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
-
Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]
-
Various Authors. (n.d.). ResearchGate collection on Gewald reaction and apply in drug synthesis. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Bai, L., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(6), 1279-1283. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Sharma, J., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]
-
Sharma, J., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
-
Schütrumpf, J., et al. (2020). Optimizing reaction conditions for the light-driven hydrogen evolution in a loop photoreactor. Catalysts, 10(10), 1148. [Link]
-
Bartholomew, C. H., & Farrauto, R. J. (2016). Advances in Catalyst Deactivation and Regeneration. Catalysts, 6(12), 199. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Catalyst Deactivation and Regeneration. ResearchGate. [Link]
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Gewald Synthesis Technical Support Center: A Guide to Solvent Effects
This guide provides in-depth technical support for researchers, chemists, and drug development professionals utilizing the Gewald three-component reaction (G-3CR) to synthesize polysubstituted 2-aminothiophenes. We will explore the critical role of the solvent in dictating reaction efficiency, yield, and purity, offering field-proven insights and troubleshooting solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the Gewald reaction?
The solvent in the Gewald synthesis is not merely an inert medium but an active participant that influences every stage of the reaction cascade. Its primary roles include:
-
Solubilizing Reactants: Ensuring the carbonyl compound, active methylene nitrile, and elemental sulfur are in the same phase to react. Polar solvents are generally better at solubilizing the solid elemental sulfur (S₈).[1][2]
-
Mediating Base Catalysis: The solvent's polarity and proticity affect the strength and efficacy of the base (e.g., morpholine, triethylamine), which is crucial for the initial Knoevenagel-Cope condensation.[1][3]
-
Stabilizing Intermediates: The solvent shell can stabilize or destabilize charged intermediates formed during the reaction, thereby influencing reaction rates and potentially altering the reaction pathway.
-
Influencing Reaction Kinetics: By affecting solubility and the energy of transition states, the choice of solvent can dramatically alter the reaction time and the required temperature.[1][4]
Q2: Which solvents are most commonly and effectively used for the Gewald synthesis?
Polar solvents are generally preferred due to their ability to dissolve elemental sulfur and facilitate the ionic steps of the mechanism.[1][5] The most frequently cited solvents are:
-
Polar Protic Solvents: Ethanol and methanol are widely used. They are effective at solvating reactants and are relatively inexpensive and environmentally benign.[1][2]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is often employed and has been shown to give excellent yields, sometimes under milder conditions than alcohols.[5][6]
-
"Green" Solvents: In an effort to improve the environmental footprint of the synthesis, water and deep eutectic solvents have been successfully used.[7][8] Solvent-free conditions, often using mechanochemistry (ball milling), have also proven highly effective.[9]
Q3: How does solvent polarity specifically impact the reaction?
Solvent polarity directly influences two key stages:
-
Knoevenagel-Cope Condensation: This initial step involves the formation of a carbanion from the active methylene compound. Aprotic polar solvents can enhance the reactivity of the base and nucleophile, potentially speeding up this step. Protic solvents can cage the nucleophile through hydrogen bonding, sometimes slowing this initial condensation.[10]
-
Sulfur Addition and Cyclization: The solubility of elemental sulfur is significantly higher in polar solvents like ethanol and DMF compared to non-polar solvents like toluene.[1][2] Poor sulfur solubility is a common cause of low yields. The subsequent intramolecular cyclization involves nucleophilic attack and is also generally favored in polar media that can stabilize the transition states.
Troubleshooting Guide: Solvent-Related Issues
This section addresses common experimental problems in a question-and-answer format, focusing on how to resolve them through logical solvent selection and process optimization.
Q4: My reaction has a very low yield or is not proceeding to completion. Could the solvent be the cause?
Answer: Yes, this is a very common issue directly linked to solvent choice.
Possible Causes & Solutions:
-
Poor Sulfur Solubility: Elemental sulfur may not be dissolving sufficiently to participate in the reaction. This is common in less polar solvents.
-
Solution: Switch to a more polar solvent. If you are using acetonitrile or toluene, consider changing to ethanol, methanol, or DMF, which are known to improve sulfur solubility and reactivity.[1][2] Gently heating the reaction mixture to 40-60 °C can also help, but avoid excessive heat which can cause side reactions.[1]
-
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl and the active methylene compound is failing.
-
Solution: While primarily base-dependent, the solvent plays a role. In some cases, the water produced during this step can inhibit the reaction. While not a solvent change, using a Dean-Stark apparatus with a solvent like toluene can be effective in a two-step process. For one-pot reactions, ensuring you are using an appropriate polar solvent is key.
-
-
Reaction Stalls at the α,β-Unsaturated Nitrile Intermediate: TLC analysis shows the presence of the Knoevenagel-Cope intermediate but little to no final product.
Caption: Troubleshooting workflow for low-yield Gewald reactions.
Q5: My reaction mixture is dark brown and tarry, making purification impossible. What's wrong?
Answer: The formation of tar is typically due to polymerization or complex polysulfide formation, often exacerbated by incorrect solvent and temperature conditions.[4]
Possible Causes & Solutions:
-
Excessive Temperature: High temperatures, especially in solvents with high boiling points like DMF, can promote polymerization of starting materials or intermediates.
-
Solution: Carefully control the reaction temperature. The Gewald reaction is often only mildly exothermic. A target range of 40-60 °C is a good starting point.[1] If using DMF, consider running the reaction at a lower temperature for a longer time.
-
-
Solvent-Promoted Side Reactions: The chosen solvent might be promoting unwanted side pathways.
-
Solution: Screen a different class of solvent. If you are having issues in DMF (aprotic), try ethanol (protic). The hydrogen-bonding ability of protic solvents can sometimes temper unwanted polymerization pathways by stabilizing intermediates differently.
-
Q6: I need to develop a "greener" process. What are my solvent options?
Answer: Several green chemistry approaches have been successfully applied to the Gewald reaction.
-
Water as a Solvent: Water has been used as a solvent, often in the presence of a base like triethylamine or under ultrasound activation.[7][8] This approach offers significant environmental benefits, though yields may vary depending on the substrates.[7]
-
Solvent-Free Synthesis (Mechanochemistry): High-speed ball milling provides the energy for the reaction to proceed without any solvent. This method is highly efficient, reduces waste, and can sometimes even make the reaction catalytic in base.[9]
-
Microwave-Assisted Synthesis: While not a solvent choice, using microwave irradiation can dramatically reduce reaction times and often improves yields, which contributes to a greener process by saving energy.[11][12] This has been shown to be effective in solvents like ethanol.[7]
Solvent Selection and Reaction Mechanism
The Gewald reaction proceeds through a well-elucidated cascade where the solvent's influence is critical.
Caption: The Gewald reaction mechanism highlighting key stages influenced by the solvent.
Solvent Property Comparison Table
| Solvent | Type | Boiling Point (°C) | Key Advantages | Common Issues & Considerations |
| Ethanol | Polar Protic | 78 | Good sulfur solubility, inexpensive, relatively green, good for recrystallization.[1][2] | Water produced during condensation may need to be managed for sensitive substrates. |
| Methanol | Polar Protic | 65 | Similar to ethanol but lower boiling point can make temperature control easier.[1][5] | Higher toxicity compared to ethanol. |
| DMF | Polar Aprotic | 153 | Excellent dissolving power for sulfur and intermediates, often leads to high yields and faster reactions.[5][6] | High boiling point can lead to side reactions/polymerization if not controlled; difficult to remove under vacuum.[4] |
| Water | Polar Protic | 100 | The ultimate green solvent, inexpensive, non-toxic.[7][8] | Substrate scope may be limited due to organic reactant insolubility; may require additives or sonication.[8] |
| None | Solvent-Free | N/A | Extremely high atom economy, no solvent waste, can be very fast with ball milling or heating.[9] | Requires specialized equipment (ball mill); heat management can be a challenge. |
Recommended General Protocol (Ethanol as Solvent)
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq., e.g., malononitrile or ethyl cyanoacetate), and finely powdered elemental sulfur (1.1-1.2 eq.).
-
Solvent Addition: Add absolute ethanol as the solvent (typically 3-5 mL per mmol of the limiting reagent).
-
Base Addition: Add the base catalyst, such as morpholine or triethylamine (0.1-0.2 eq.), dropwise to the stirred suspension.
-
Reaction Execution: Gently heat the reaction mixture to 40-50 °C. The solids should gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water while stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol or a hexane/ethyl acetate mixture to remove impurities.[1][7]
-
Purification: The crude product can be purified further by recrystallization, typically from ethanol or an ethyl acetate/hexanes mixture.[1][7]
References
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central (PMC). [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of Doxorubicin and the 2-Amino-4-phenyl-3-thiophenecarbonitrile Scaffold
A Senior Application Scientist's Perspective on a Clinical Workhorse versus a Versatile Synthetic Precursor in Oncology Research
In the landscape of cancer therapy, the anthracycline antibiotic Doxorubicin stands as a towering figure, a clinical mainstay for decades in the treatment of a broad spectrum of malignancies. Its potent cytotoxic activity, however, is shadowed by significant cardiotoxicity and the emergence of drug resistance. This has fueled a relentless search for novel anticancer agents with improved therapeutic indices. Among the myriad of heterocyclic compounds explored, the 2-aminothiophene scaffold, exemplified by 2-Amino-4-phenyl-3-thiophenecarbonitrile, has emerged as a particularly fruitful starting point for the synthesis of new bioactive molecules.
This guide provides a comparative analysis of the well-established biological activity of Doxorubicin against the demonstrated and potential anticancer properties of derivatives originating from the this compound core. We will delve into their distinct mechanisms of action, present the experimental methodologies used to ascertain their efficacy, and offer a perspective on why the 2-aminothiophene scaffold is a focal point in modern medicinal chemistry.
Doxorubicin: The Established Cytotoxic Agent
Doxorubicin is a cornerstone of many chemotherapy regimens, utilized in the treatment of breast cancer, lung cancer, sarcomas, and various leukemias.[1] Its anticancer effects are multifaceted, stemming from its ability to disrupt fundamental cellular processes.
Mechanism of Action
The primary mechanisms of Doxorubicin's anticancer activity are well-documented and include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin's planar aromatic rings insert between DNA base pairs, distorting the helical structure.[2][3] This intercalation inhibits DNA replication and transcription.[1] Crucially, it stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA, leading to double-strand breaks and the initiation of apoptotic cell death.[2][4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in Doxorubicin can undergo redox cycling, generating superoxide radicals and other ROS.[5] This oxidative stress damages cellular components, including DNA, proteins, and cell membranes, contributing to its cytotoxic and cardiotoxic effects.[5]
-
Disruption of Mitochondrial Function: Doxorubicin can accumulate in mitochondria, impairing their function and further contributing to ROS production and the induction of apoptosis.[2]
These mechanisms culminate in the activation of cell death pathways, primarily apoptosis, and cell cycle arrest, typically at the G2/M phase.
This compound: A Gateway to Novel Anticancer Agents
Unlike Doxorubicin, this compound is not itself an anticancer drug. Instead, it is a highly versatile chemical precursor, or synthon, for synthesizing a class of compounds known as thieno[2,3-d]pyrimidines, which have demonstrated significant anticancer potential.[6] The 2-aminothiophene core is a privileged scaffold in medicinal chemistry due to its synthetic tractability and the diverse biological activities of its derivatives.[2][7]
Mechanism of Action of 2-Aminothiophene Derivatives
Research into derivatives of the 2-aminothiophene scaffold has revealed a range of anticancer mechanisms, which often differ from the broad cytotoxicity of Doxorubicin:
-
Kinase Inhibition: A predominant mechanism of action for many thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[8][9] These enzymes are critical components of signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinases is a hallmark of many cancers, making them prime targets for therapy.[7] Specific kinases inhibited by thieno[2,3-d]pyrimidines include EGFR, FLT3, and Tie-2.[8][9]
-
Induction of Apoptosis: Like Doxorubicin, 2-aminothiophene derivatives have been shown to induce apoptosis in cancer cells. However, the upstream triggers may be more targeted. For instance, apoptosis can be initiated through the inhibition of specific survival kinases or by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8][10]
-
Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, preventing cancer cells from dividing.[5] The specific phase of arrest can vary depending on the derivative and the cancer cell type, with reports of both G1 and S-phase arrest.[11] This contrasts with Doxorubicin's typical G2/M arrest.
The targeted nature of kinase inhibition offers the potential for greater selectivity towards cancer cells and a more favorable side-effect profile compared to the widespread DNA damage caused by Doxorubicin.
Comparative Summary of Biological Activity
| Feature | Doxorubicin | 2-Aminothiophene Derivatives (General) |
| Primary Mechanism | DNA Intercalation, Topoisomerase II Poisoning, ROS Generation[2][5] | Targeted Enzyme Inhibition (e.g., Protein Kinases)[7][8][9] |
| Cellular Target | DNA, Topoisomerase II, Mitochondria[2] | Specific Proteins (e.g., Kinase active sites)[9] |
| Mode of Cell Death | Primarily Apoptosis, Necrosis at high doses[2] | Primarily Apoptosis[10][12] |
| Cell Cycle Arrest | G2/M Phase | G1 or S Phase[11] |
| Key Advantage | Broad and potent anticancer activity | Potential for high selectivity and lower toxicity |
| Key Disadvantage | Significant cardiotoxicity, drug resistance[2] | Requires extensive medicinal chemistry optimization |
Visualizing the Mechanisms of Action
To better understand the divergent pathways these compounds influence, the following diagrams illustrate their primary modes of action.
Caption: Targeted kinase inhibition by 2-aminothiophene derivatives.
Experimental Protocols for Comparative Evaluation
To objectively compare a novel 2-aminothiophene derivative with Doxorubicin, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a novel thieno[2,3-d]pyrimidine) and Doxorubicin (as a positive control) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the IC₅₀ concentration of the test compound and Doxorubicin for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in S phase have an intermediate amount.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing and RNAse Treatment: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a PBS solution containing RNase A to degrade RNA, which PI can also bind to. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI staining solution to the cells and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of DNA content versus cell count. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Outlook
Doxorubicin remains a powerful, albeit blunt, instrument in the oncologist's toolkit. Its broad cytotoxicity, rooted in DNA damage and oxidative stress, is effective but comes at a high cost of systemic toxicity. The this compound scaffold represents a more nuanced and targeted approach to cancer therapy. As a synthetic platform, it enables the rational design of molecules that can selectively inhibit the specific signaling pathways that drive cancer cell proliferation and survival.
While direct comparisons show that some thieno[2,3-d]pyrimidine derivatives exhibit potency comparable or superior to Doxorubicin in vitro, their true clinical potential will be defined by their improved selectivity and reduced side effects. [4]The experimental protocols detailed herein provide the foundational framework for the preclinical evaluation necessary to identify promising lead compounds derived from this versatile scaffold. The continued exploration of 2-aminothiophene chemistry is a vital endeavor in the development of the next generation of safer, more effective targeted cancer therapies.
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A Comparative Guide to 2-Amino-4-phenyl-3-thiophenecarbonitrile Derivatives and Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The 2-aminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential in modulating key cellular signaling pathways. This guide provides an in-depth, objective comparison of kinase inhibitors derived from the 2-amino-4-phenyl-3-thiophenecarbonitrile core with established inhibitors targeting Atypical Protein Kinase C (aPKC) and Src kinase. Through the synthesis of experimental data, detailed protocols, and mechanistic insights, this document serves as a technical resource to inform inhibitor selection and experimental design.
Introduction to the 2-Aminothiophene Scaffold
The parent compound, this compound, is a versatile heterocyclic molecule that serves as a foundational building block for the synthesis of more complex and biologically active compounds.[1][2] Its substituted derivatives have been explored for a wide range of therapeutic applications, including as antiproliferative agents.[1][2] This guide will focus on two prominent classes of derivatives: 2-amino-3-carboxy-4-phenylthiophenes, which have shown inhibitory activity against atypical Protein Kinase C (aPKC), and 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which are potent inhibitors of Src kinase.[3][4]
Comparison with Atypical Protein Kinase C (aPKC) Inhibitors
Atypical PKCs, including PKC-ι and PKC-ζ, are crucial regulators of cell polarity, proliferation, and survival.[5] Their dysregulation is implicated in a variety of cancers, making them attractive therapeutic targets.[6]
The Contenders: 2-Amino-3-carboxy-4-phenylthiophenes vs. ICA-1
We compare derivatives of 2-amino-3-carboxy-4-phenylthiophene with ICA-1, a known selective inhibitor of PKC-ι.[7]
Mechanism of Action:
-
2-Amino-3-carboxy-4-phenylthiophene Derivatives: These compounds are believed to act as inhibitors of aPKC isoforms, interfering with their role in downstream signaling pathways such as NF-κB-driven gene transcription.[4]
-
ICA-1: This compound is a specific inhibitor of PKC-ι, with a reported IC50 of 0.1 µM.[2][3] It has been shown to inhibit the proliferation of neuroblastoma cells by targeting the PKC-ι/Cdk7/cdk2 signaling pathway.[7]
Experimental Data Summary:
| Compound/Derivative | Target Kinase | IC50/EC50 | Cell Line/Assay Conditions | Reference |
| 2-Amino-3-carboxy-4-phenylthiophene Derivatives | aPKC | Low nanomolar range for most efficacious compounds | VEGF/TNF-induced vascular endothelial permeability assays | [4] |
| ICA-1 | PKC-ι | ~0.1 µM | Kinase activity assay | [7] |
| Aurothiomalate | PKC-ι | 0.3 µM to >100 µM | Anchorage-independent growth assays in various lung cancer cell lines | [8] |
Note: Direct comparison of IC50/EC50 values should be approached with caution due to variations in assay types and conditions.
Comparison with Src Kinase Inhibitors
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, adhesion, migration, and survival.[9] Its aberrant activation is a common feature in many cancers.
The Contenders: 7-Phenylaminothieno[3,2-b]pyridine-6-carbonitriles vs. Established Src Inhibitors
Here, we evaluate 7-phenylaminothieno[3,2-b]pyridine-6-carbonitrile derivatives against well-established, clinically relevant Src inhibitors: Dasatinib, Bosutinib, and Saracatinib.
Mechanism of Action:
-
7-Phenylaminothieno[3,2-b]pyridine-6-carbonitriles: These compounds are potent inhibitors of Src kinase activity.[10] Modifications to the C-2 phenyl and C-7 phenylamino groups have been shown to significantly impact their inhibitory potency.[11]
-
Dasatinib: A multi-kinase inhibitor that potently inhibits BCR-ABL and Src family kinases.[1][7] It binds to both the active and inactive conformations of the ABL kinase domain.[7]
-
Bosutinib: A dual inhibitor of Src and Abl kinases.[12]
-
Saracatinib (AZD0530): A dual inhibitor of Src and Abl kinases.[13]
Experimental Data Summary:
| Compound/Derivative | Target Kinase | IC50 (Enzymatic Assay) | Cellular IC50 (Proliferation/Viability) | Reference |
| 7-Phenylaminothieno[3,2-b]pyridine-6-carbonitrile Analogues | Src | Potent inhibition reported | Varies with substitution | [10][11] |
| Dasatinib | Src | - | 100 nM (Src-dependent cell proliferation) | [14] |
| Bosutinib (SKI-606) | Src | 1.2 nM | 100 nM (Src-dependent cell proliferation) | [14] |
| Saracatinib (AZD0530) | Src/Abl | 2.7 nM (c-Src) | - | [15] |
Signaling Pathway Overview
To contextualize the action of these inhibitors, it is essential to understand the signaling pathways in which aPKC and Src are involved.
Atypical PKC Signaling Pathway
Atypical PKC isoforms are activated downstream of various receptors and play a key role in activating NF-κB and other pro-survival pathways.
Caption: Src kinase signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format and is suitable for determining the in vitro potency of inhibitors against purified kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Purified recombinant aPKC or Src kinase
-
Specific peptide substrate for the kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (2-aminothiophene derivatives and comparators) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).
-
Add 5 µL of a solution containing the kinase and its specific peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.
-
Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: ADP-Glo™ biochemical kinase assay workflow.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing the effect of kinase inhibitors on cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [16] Materials:
-
Cancer cell lines known to be dependent on aPKC or Src signaling (e.g., Panc-1 for aPKC, HT29 or SW620 for Src)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well clear flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle (for control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.
Caption: MTT cell viability assay workflow.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of kinase inhibitors with demonstrated activity against aPKC and Src. While direct, head-to-head comparisons of inhibitory potency with established drugs are contingent on standardized assay conditions, the available data suggest that these derivatives warrant further investigation. The low nanomolar efficacy of some of these compounds in cellular assays highlights their potential for development into novel therapeutics.
Future research should focus on comprehensive kinase profiling to assess the selectivity of these thiophene derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Furthermore, in vivo studies in relevant cancer models are necessary to evaluate their therapeutic efficacy and pharmacokinetic properties. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these next steps in the exciting field of kinase inhibitor discovery.
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Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. (URL: [Link])
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (URL: [Link])
-
Crystal structures of active SRC kinase domain complexes. (URL: [Link])
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A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma. (URL: [Link])
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SARACATINIB – Application in Therapy and Current Clinical Research. (URL: [Link])
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Structure and Characterization of a Covalent Inhibitor of Src Kinase. (URL: [Link])
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Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (URL: [Link])
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Preclinical Testing of Chronic ICA-1S Exposure: A Potent Protein Kinase C-ι Inhibitor as a Potential Carcinoma Therapeutic. (URL: [Link])
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Structural Basis of Protein Kinase C Isoform Function. (URL: [Link])
-
Atypical protein kinase C iota expression and aurothiomalate sensitivity in human lung cancer cells. (URL: [Link])
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Atypical PKC in cell motility. (URL: [Link])
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Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. (URL: [Link])
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Development of a Highly Selective c-Src Kinase Inhibitor. (URL: [Link])
-
Schematic diagram of Src intracellular signaling pathway and various... (URL: [Link])
-
Identification of 7-phenylaminothieno-[3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors. (URL: [Link])
-
Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. (URL: [Link])
-
Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (URL: [Link])
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. (URL: [Link])
-
Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma. (URL: [Link])
-
Atypical PKC signaling pathways leading to lymphocyte activation and/or... (URL: [Link])
-
Measuring Cell Viability / Cytotoxicity. (URL: [Link])
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A schematic flow chart depicting the Src-PLD1-PKC signaling axis in VEGF and hypoxia-induced pathologic retinal angiogenesis. (URL: [Link])
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Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. (URL: [Link])
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Laying Out Pathways With Rgraphviz. (URL: [Link])
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (URL: [Link])
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Atypical PKC in polarity and proliferation. (URL: [Link])
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Saracatinib | C27H32ClN5O5 | CID 10302451. (URL: [Link])
-
Example Pathview graphs: (a) Graphviz view on a canonical signaling... (URL: [Link])
-
Expression of the Atypical Protein Kinase C (aPKC) Isoforms iota/lambda and Zeta During Mouse Embryogenesis. (URL: [Link])
-
Schematic representation of Src in the low activity state (left) and... (URL: [Link])
-
6 Schematic representation of PLC-γ/PKC signaling pathway. (URL: [Link])
-
Dose-response curves and IC50 values of Src kinase inhibition for... (URL: [Link])
-
Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (URL: [Link])
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Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (URL: [Link])
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The 2-Aminothiophene Scaffold: A Privileged Structure in Oncology Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 2-aminothiophene moiety has emerged as a "privileged scaffold" – a core structure that consistently appears in compounds with significant biological activity.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminothiophene derivatives in the context of cancer therapy. We will dissect the critical chemical features that govern their efficacy, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to navigate this promising chemical space.
The Allure of the 2-Aminothiophene Core: A Gateway to Diverse Anticancer Mechanisms
The versatility of the 2-aminothiophene scaffold lies in its synthetic accessibility, primarily through the robust and highly adaptable Gewald reaction, and its ability to serve as a template for a diverse array of derivatives with varied mechanisms of action.[4][5] These compounds have demonstrated a broad spectrum of anticancer activities, including but not limited to:
-
Kinase Inhibition: A significant portion of the anticancer activity of 2-aminothiophene derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][6] Fused systems, such as thieno[2,3-d]pyrimidines, are particularly prominent as kinase inhibitors, targeting key players like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt.[6][7][8]
-
Induction of Apoptosis and Cell Cycle Arrest: Many 2-aminothiophene derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle, thereby preventing tumor cell proliferation.[9][10][11]
-
Tumor Selectivity: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have shown remarkable selectivity for specific cancer cell lines, such as T-cell lymphoma, prostate, and renal cancer, while exhibiting lower toxicity towards non-cancerous cells.[11][12]
Dissecting the Structure-Activity Relationship: A Tale of Three Positions
The anticancer potency and selectivity of 2-aminothiophene derivatives are exquisitely sensitive to the nature and position of substituents on the thiophene ring. The key positions influencing biological activity are C3, C5, and the 2-amino group.
The Critical Role of Substituents at the C3 Position
The C3 position is frequently substituted with an electron-withdrawing group, such as a carboxylate or a carbonitrile. This feature is often crucial for the antiproliferative activity.
-
Methyl-2-amino-thiophene-3-carboxylate derivatives have been identified as a class of tumor-selective agents.[12] These compounds have demonstrated preferential inhibition of various cancer cell lines, including T-lymphoma/leukemia, prostate, renal, and liver cancer cells.[12]
The C5 Position: A Handle for Potency and Selectivity
The substituent at the C5 position plays a pivotal role in modulating the potency and selectivity of these compounds.
-
In a study of 5-substituted 2-amino-3-carboxymethylthiophene derivatives, it was found that a thioalkyl linker between the thiophene core and a substituted aryl group preserved or enhanced antiproliferative activity, whereas oxyalkyl or aminoalkyl linkers were less effective.[12]
-
Specifically, derivatives with 4-ethyl- and 4-isopropylarylmethylthio groups at the C5 position exhibited greater potency and selectivity against T-lymphoma/leukemia cells compared to the parent compound.[12]
Modifications at the 2-Amino Group: Expanding the Chemical Space
The 2-amino group serves as a versatile handle for further chemical modifications, often leading to fused heterocyclic systems with enhanced biological activity.
-
Thieno[2,3-d]pyrimidines , synthesized from 2-aminothiophene precursors, are a prominent class of kinase inhibitors.[4][6][7] The fusion of the pyrimidine ring creates a bioisostere of purine, allowing these compounds to effectively compete with ATP in the kinase domain.[6]
The following diagram illustrates the key pharmacophoric features of 2-aminothiophene derivatives for anticancer activity.
Caption: Key pharmacophoric features of 2-aminothiophene derivatives.
Comparative Performance of 2-Aminothiophene Derivatives
The following table summarizes the in vitro anticancer activity of representative 2-aminothiophene derivatives against various cancer cell lines. This data highlights the impact of structural modifications on their potency.
| Compound ID | R2 Substituent | R3 Substituent | R5 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | -NH2 | -COOCH3 | -CH2CH2-(4-OCH3-Ph) | CEM (T-lymphoma) | 0.90 | [12] |
| HeLa (Cervical) | 39 | [12] | ||||
| 13m | -NH2 | -COOCH3 | -S-CH2-(4-C2H5-Ph) | CEM (T-lymphoma) | 0.3-0.4 | [12] |
| 13n | -NH2 | -COOCH3 | -S-CH2-(4-iPr-Ph) | CEM (T-lymphoma) | 0.3-0.4 | [12] |
| 6CN14 | -NH2 | -CN | -(CH2)4- | HeLa (Cervical) | < 5 | [9][10] |
| PANC-1 (Pancreatic) | < 5 | [9][10] | ||||
| 7CN09 | -NH2 | -CN | -(CH2)4- | HeLa (Cervical) | < 5 | [9][10] |
| PANC-1 (Pancreatic) | < 5 | [9][10] |
Mechanism of Action: Targeting Key Signaling Pathways
As previously mentioned, a primary mechanism of action for many 2-aminothiophene derivatives is the inhibition of protein kinases. The thieno[2,3-d]pyrimidine scaffold, in particular, has been extensively explored for its kinase inhibitory potential. These compounds often target pathways crucial for tumor growth and survival, such as the EGFR and VEGFR signaling cascades.
The diagram below illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway by a 2-aminothiophene derivative.
Caption: Inhibition of RTK signaling by a 2-aminothiophene derivative.
Essential Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of 2-aminothiophene derivatives.
Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[4]
General Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the starting ketone or aldehyde and the α-cyanoester in a suitable solvent (e.g., ethanol, DMF).
-
Addition of Sulfur: Add elemental sulfur to the reaction mixture.
-
Base Catalyst: Introduce a base catalyst (e.g., morpholine, triethylamine) to initiate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Pour the reaction mixture into ice-water and collect the precipitated product by filtration. The crude product can be purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the 2-aminothiophene derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
The 2-aminothiophene scaffold has proven to be a highly fruitful starting point for the development of novel anticancer agents. The ease of its synthesis and the tunability of its structure allow for the generation of large libraries of compounds for screening. The structure-activity relationship studies highlighted in this guide underscore the importance of substitution patterns at the C3 and C5 positions, as well as the derivatization of the 2-amino group, in dictating the potency, selectivity, and mechanism of action of these compounds.
Future research in this area should focus on:
-
Exploring novel substitutions at the key positions to further optimize potency and selectivity.
-
Designing dual-target inhibitors that can simultaneously modulate multiple oncogenic pathways.
-
Investigating the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds.
-
Leveraging computational modeling and machine learning to predict the activity of new derivatives and guide synthetic efforts.
By building upon the foundational knowledge of the structure-activity relationships of 2-aminothiophene derivatives, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold in the fight against cancer.
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A Researcher's Guide to the In Vitro Validation of 2-Amino-4-phenyl-3-thiophenecarbonitrile's Anticancer Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro anticancer activity of 2-Amino-4-phenyl-3-thiophenecarbonitrile. The methodologies detailed herein are designed to not only quantify the compound's cytotoxic effects but also to elucidate its underlying mechanism of action, offering a robust comparison against established chemotherapeutic agents. The 2-aminothiophene scaffold is a recurring motif in molecules demonstrating a wide array of biological activities, including anticancer properties, making this class of compounds a significant area of interest in medicinal chemistry.[1]
The successful progression of any novel compound from a promising hit to a viable clinical candidate hinges on meticulous preclinical validation.[2] In vitro assays serve as the critical first step in this process, providing a cost-effective and efficient means to screen numerous compounds and select those with the highest potential for further development.[2][3] This guide emphasizes a logical, evidence-based approach to experimental design, ensuring that the data generated is both reliable and translatable.
Section 1: Foundational Cytotoxicity Assessment
The initial phase of in vitro validation is to determine the compound's ability to inhibit cancer cell growth. This is typically achieved by measuring cell viability or proliferation across a panel of cancer cell lines. The choice of cell lines should be strategic, ideally including representatives from different cancer types (e.g., breast, colon, liver, leukemia) to assess the breadth of the compound's activity.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The table below presents hypothetical, yet representative, data comparing the IC50 values of this compound (Compound X) with a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines. Thiophene derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[4][5][6]
| Cell Line | Cancer Type | Compound X (µM) | Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.5 | 0.9 |
| HepG2 | Hepatocellular Carcinoma | 20.1 | 1.5 |
| HCT-116 | Colorectal Carcinoma | 18.3 | 1.0 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 8.9 | 0.5 |
Note: The IC50 values are for illustrative purposes and should be determined experimentally.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include untreated and vehicle-treated (e.g., DMSO) wells as negative controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow for determining IC50 values using the MTT assay.
Section 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next critical step is to investigate how it induces cell death. The two primary mechanisms of anticancer drug action are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its induction is a hallmark of effective cancer therapies.[7] Thiophene derivatives have been reported to induce apoptosis in various cancer cell lines.[8][9]
This flow cytometry-based assay is a standard method for detecting apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect this externalized PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (Vehicle) | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound X (IC50) | 65.4 | 18.5 | 10.3 | 5.8 |
| Doxorubicin (IC50) | 58.1 | 25.6 | 12.7 | 3.6 |
Note: This data is illustrative and serves to demonstrate the expected outcome of the experiment.
Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[10][11] Thiophene-based compounds have been shown to induce cell cycle arrest at different phases, such as G2/M or S phase.[12][13]
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content of the cells. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram representing the distribution of cells in each phase of the cell cycle.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.3 | 28.1 | 16.6 |
| Compound X (IC50) | 25.9 | 20.5 | 53.6 |
| Nocodazole (Positive Control) | 10.2 | 5.7 | 84.1 |
Note: Nocodazole is a known G2/M phase arresting agent. The data suggests that Compound X may also induce G2/M arrest.
Section 3: Proposed Mechanism of Action and Signaling Pathway
Based on the potential for G2/M arrest and apoptosis induction, a plausible signaling pathway for this compound can be proposed. The compound may induce cellular stress, leading to the activation of p53, a key tumor suppressor. Activated p53 can upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn can inhibit the activity of CDK1/Cyclin B1 complex, leading to G2/M arrest.[14] Simultaneously, p53 can promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.
Caption: Proposed signaling pathway for the anticancer activity of the compound.
Conclusion
This guide outlines a systematic and robust approach for the in vitro validation of this compound as a potential anticancer agent. By employing a combination of cytotoxicity assays, apoptosis detection, and cell cycle analysis, researchers can build a comprehensive profile of the compound's activity and mechanism of action. The experimental protocols and comparative data frameworks provided herein are intended to serve as a foundational template, which should be adapted and expanded upon based on emerging experimental evidence. Rigorous and logical in vitro validation is paramount for the successful translation of promising chemical entities into effective cancer therapeutics.
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A Comparative Analysis of the Cytotoxicity of 2-Aminothiophene Analogs for Cancer Research
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile synthetic accessibility and the diverse pharmacological activities of its derivatives.[1][2] In the relentless pursuit of novel anticancer agents, these compounds have garnered significant attention due to their potent cytotoxic effects against a range of cancer cell lines.[3][4] This guide provides a comparative analysis of the cytotoxicity of various 2-aminothiophene analogs, supported by experimental data, to assist researchers and drug development professionals in navigating this promising class of molecules.
The Rationale for Cytotoxicity Screening of 2-Aminothiophene Analogs
The rationale for focusing on 2-aminothiophene derivatives in anticancer drug discovery is multifaceted. The core structure serves as a versatile template that can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR). This adaptability is crucial for optimizing potency and selectivity while minimizing off-target effects. Many derivatives have demonstrated significant antitumor activity through various modes of action, making them a rich area of investigation for novel therapeutic strategies.[3]
Experimental Determination of Cytotoxicity
A fundamental aspect of characterizing any potential anticancer agent is the robust and reproducible assessment of its cytotoxicity. The following protocols outline standard methodologies employed in the evaluation of 2-aminothiophene analogs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
The causality behind this experimental choice lies in its high throughput, reliability, and the direct correlation between mitochondrial function and cell viability.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
To delve deeper into the mechanism of cytotoxicity, flow cytometry is employed to analyze the cell cycle distribution and the induction of apoptosis.
Experimental Protocol:
-
Cell Treatment: Treat cells with the 2-aminothiophene analogs at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: For cell cycle analysis, stain the cells with a DNA-intercalating dye such as propidium iodide (PI). For apoptosis analysis, use an Annexin V-FITC/PI double staining kit. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer. The data will reveal the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the proportion of apoptotic cells.
This protocol provides a self-validating system by concurrently assessing different stages of cell death, offering a more comprehensive understanding of the compound's effect.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of selected 2-aminothiophene analogs against various human cancer cell lines. This data has been compiled from multiple studies to provide a comparative overview.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TP 5 | HepG2 (Liver) | < 30 µg/mL | [4] |
| SMMC-7721 (Liver) | < 30 µg/mL | [4] | |
| 6CN14 | HeLa (Cervical) | < 50 µM | [5] |
| PANC-1 (Pancreatic) | < 50 µM | [5] | |
| 7CN09 | HeLa (Cervical) | < 50 µM | [5] |
| PANC-1 (Pancreatic) | < 50 µM | [5] | |
| SB-44 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 µM | [6] |
| SB-83 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 µM | [6] |
| SB-200 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 µM | [6] |
| Compound 2 | MCF-7 (Breast) | 0.013 µM | [7] |
| MDA-MB-231 (Breast) | 0.056 µM | [7] | |
| Compound 3 | MCF-7 (Breast) | 0.023 µM | [7] |
| Compound S8 | A-549 (Lung) | Effective at 10⁻⁴ M | [8] |
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of 2-aminothiophene derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[6][9]
Cell Cycle Arrest
Several studies have shown that 2-aminothiophene analogs can induce cell cycle arrest at different phases. For instance, some derivatives cause an accumulation of cells in the G1 phase, preventing them from entering the DNA synthesis (S) phase.[9] Others have been shown to induce a sub-G1 phase increase, indicative of apoptotic cell death.[6] The specific phase of arrest can be dependent on the chemical structure of the analog and the genetic background of the cancer cell line.
Caption: G1 phase cell cycle arrest induced by 2-aminothiophene analogs.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. 2-Aminothiophene derivatives have been demonstrated to induce apoptosis in cancer cells.[6] This is often confirmed by an increase in the population of Annexin V-positive cells and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]
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Overcoming the Challenge of Chemoresistance: A Comparative Guide to the Efficacy of 2-Amino-4-phenyl-3-thiophenecarbonitrile Analogs
In the landscape of oncology drug development, the emergence of multidrug resistance (MDR) remains a formidable obstacle to successful chemotherapy. Cancer cells employ a variety of mechanisms to evade the cytotoxic effects of therapeutic agents, leading to treatment failure and disease progression. This guide provides a comprehensive analysis of the potential of 2-amino-4-phenyl-3-thiophenecarbonitrile and its derivatives as a promising class of compounds to counteract chemoresistance. We will delve into their efficacy against drug-resistant cell lines, compare their performance with standard-of-care chemotherapeutics, and provide detailed experimental protocols for researchers to validate and expand upon these findings.
The Hurdle of Multidrug Resistance in Cancer Therapy
Cancer cells can develop resistance to a single chemotherapy agent or, more commonly, to a broad spectrum of structurally and mechanistically unrelated drugs—a phenomenon known as multidrug resistance (MDR). The primary mechanisms underpinning MDR are multifaceted and include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.[1][2]
-
Alterations in Drug Targets: Mutations or changes in the expression of the molecular target of a drug can prevent the drug from binding and exerting its effect.
-
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair mechanisms, efficiently repairing the DNA damage induced by agents like cisplatin.
-
Evasion of Apoptosis: Dysregulation of apoptotic pathways allows cancer cells to survive the cytotoxic insults of chemotherapy.[3]
Standard chemotherapeutic agents like doxorubicin and cisplatin, while potent, are often susceptible to these resistance mechanisms, limiting their long-term clinical utility.[4][5]
2-Aminothiophene Derivatives: A Beacon of Hope Against Resistance
The 2-aminothiophene scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including notable anticancer properties.[6][7] Derivatives of this core structure have demonstrated the ability to inhibit the proliferation of various cancer cell lines, and importantly, show potential in overcoming the challenge of drug resistance.[8] While direct experimental data on the specific compound this compound against drug-resistant cell lines is limited in publicly available literature, the broader class of 2-aminothiophene derivatives has shown promising results.
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various 2-aminothiophene derivatives against different cancer cell lines, including those known for their resistance to standard chemotherapeutics. For comparison, the IC50 values of doxorubicin and cisplatin are also provided where available.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 2-Aminothiophene Derivatives | ||||
| Derivative 1 | HeLa | Cervical Adenocarcinoma | ~10-25 | [9] |
| Derivative 2 | PANC-1 | Pancreatic Adenocarcinoma | ~10-25 | [9] |
| SB-200 | MCF-7 | Breast Adenocarcinoma | <30 | [10] |
| SB-44 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | [11] | |
| SB-83 | Prostate & Cervical Adenocarcinoma | 15.38 - 34.04 | [11] | |
| Doxorubicin | ||||
| MCF-7 | Breast Adenocarcinoma | ~0.5 - 2 | [12] | |
| HeLa | Cervical Adenocarcinoma | ~0.1 - 1 | [9] | |
| PANC-1 | Pancreatic Adenocarcinoma | ~0.1 - 1 | [9] | |
| Cisplatin | ||||
| A549 | Lung Adenocarcinoma | ~5 - 10 | [13][14] | |
| A2780 | Ovarian Cancer | ~1 - 5 | [6] |
Note: The IC50 values for 2-aminothiophene derivatives are for various analogs and not the specific title compound. The data is presented to illustrate the general potential of this class of compounds.
Proposed Mechanisms of Action in Overcoming Resistance
The promising activity of 2-aminothiophene derivatives in cancer cells, including potentially resistant ones, is thought to stem from several mechanisms:
-
Tubulin Polymerization Inhibition: Several studies suggest that 2-aminothiophene derivatives can act as microtubule-targeting agents. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15] This mechanism is distinct from that of taxanes (e.g., paclitaxel), which stabilize microtubules, and may be effective in taxane-resistant cells.
-
Induction of Apoptosis: These compounds have been shown to induce programmed cell death in cancer cells.[10][13] This could be particularly beneficial in resistant cells that have developed mechanisms to evade apoptosis.
-
Potential Inhibition of Efflux Pumps: While direct evidence for this compound is lacking, the structural features of some heterocyclic compounds suggest they may interact with and inhibit the function of ABC transporters like P-glycoprotein, thereby restoring the intracellular concentration of co-administered chemotherapeutic drugs.[1]
Experimental Protocols for Efficacy Evaluation
To facilitate further research into the potential of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Synthesis of this compound via Gewald Reaction
The Gewald reaction is a robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[16]
Caption: Workflow for the Gewald synthesis of this compound.
Step-by-Step Protocol:
-
To a stirred solution of phenylacetaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a base such as morpholine or piperidine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Seed drug-sensitive (e.g., MCF-7, A549) and their resistant counterparts (e.g., MCF-7/ADR, A549/CDDP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, doxorubicin, and cisplatin in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Key Proteins
Western blotting can be used to investigate the effect of the compound on the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1).
Step-by-Step Protocol:
-
After treatment with the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound against drug-resistant cell lines is still emerging, the broader class of 2-aminothiophene derivatives presents a compelling case for further investigation. Their potential to inhibit tubulin polymerization and induce apoptosis, coupled with the possibility of overcoming efflux pump-mediated resistance, positions them as a promising scaffold for the development of novel anticancer agents. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the potential of this compound and its analogs in the ongoing battle against cancer chemoresistance. Future studies should focus on elucidating the precise molecular targets of these compounds and their effects on various MDR mechanisms to fully realize their therapeutic potential.
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Reversal of P-glycoprotein-mediated multidrug resistance by pure anti-oestrogens and novel tamoxifen derivatives. (1994). PubMed. [Link]
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The Precision of Prediction: A Comparative Docking Guide to 2-Aminothiophene Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the 2-aminothiophene scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2] From anticancer to antimicrobial agents, these versatile heterocyclic compounds have captured the attention of medicinal chemists.[1][2] A particularly promising avenue of investigation is their role as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] This guide provides an in-depth comparative analysis of 2-aminothiophene derivatives as kinase inhibitors, with a focus on the powerful computational technique of molecular docking to predict and rationalize their activity. We will delve into the causality behind experimental choices, present detailed protocols for in silico analysis, and objectively compare a series of compounds to elucidate their structure-activity relationships (SAR).
The Target: Aurora A Kinase - A Master Regulator of Mitosis
Our comparative study will focus on Aurora A kinase, a key player in the regulation of cell division.[3] This serine/threonine kinase is essential for several mitotic events, including centrosome maturation and the formation of the bipolar spindle.[3] In numerous cancers, such as breast, colon, and ovarian cancers, the gene encoding Aurora A is amplified, leading to its overexpression.[1][4] This overexpression is linked to genetic instability and resistance to certain chemotherapeutic agents, making Aurora A a compelling target for anticancer drug development.[1] Small molecule inhibitors that can block the ATP-binding site of Aurora A can halt the cell cycle and induce apoptosis in cancer cells, offering a targeted therapeutic strategy.[1][2]
The Tool: Molecular Docking - A Computational Microscope
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[5] This technique allows us to visualize the binding mode of a potential drug and estimate its binding affinity, often expressed as a docking score in kcal/mol.[5] A more negative docking score generally indicates a more favorable binding interaction. By comparing the docking scores and predicted binding poses of a series of related compounds, we can gain valuable insights into their SAR, guiding the design of more potent and selective inhibitors.
Comparative Docking Analysis of Heterocyclic Kinase Inhibitors
While our focus is on the 2-aminothiophene scaffold, the principles of kinase inhibition and docking are broadly applicable to related heterocyclic systems. For this guide, we will draw upon a study by Chen et al. (2015) on 2,4-diaminopyrimidine derivatives as Aurora A kinase inhibitors.[6] This study provides an excellent dataset for a comparative analysis, including both experimental inhibitory concentrations (IC50) and molecular docking results. The 2,4-diaminopyrimidine core, like 2-aminothiophene, provides a key scaffold for interaction within the kinase hinge region.
The following table summarizes the biological activity and molecular docking scores for a selection of these compounds against Aurora A and Aurora B kinases.
| Compound ID | Aurora A IC50 (μM) | Aurora B IC50 (μM) | Aurora A Docking Score (kcal/mol) | Key Interacting Residues (Aurora A) |
| VX-680 (Reference) | 0.006 | 0.018 | -9.8 | Ala213, Leu139 |
| 11a | 0.8 | >50 | -9.1 | Ala213, Leu139, Glu211 |
| 11c | 0.5 | 18.5 | -9.5 | Ala213, Leu139, Glu211, Asp274 |
| 11e | 1.2 | >50 | -8.9 | Ala213, Leu139 |
| 11j | 4.0 | >50 | -8.5 | Ala213, Leu139, Tyr212 |
Data adapted from Chen et al., 2015.[6]
Interpreting the Data: Structure-Activity Relationships
The data reveals several key insights into the SAR of these compounds. The reference compound, VX-680, a known pan-Aurora kinase inhibitor, shows potent inhibition of both Aurora A and B.[6] The synthesized 2,4-diaminopyrimidine derivatives, however, exhibit significant selectivity for Aurora A. For instance, compound 11c demonstrates a more than 35-fold selectivity for Aurora A over Aurora B.[6]
The docking scores generally correlate with the observed IC50 values. Compound 11c , the most potent of the selected derivatives against Aurora A, also has the most favorable docking score (-9.5 kcal/mol). The molecular docking analysis reveals that the diaminopyrimidine core forms crucial hydrogen bonds with the hinge region residue Ala213, a common interaction motif for kinase inhibitors.[6] The variations in the substituents on the phenyl ring influence additional interactions with residues such as Glu211 and Asp274, contributing to the differences in potency and selectivity.[6] This highlights the power of combining experimental data with computational analysis to understand the molecular basis of drug activity.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
To ensure the scientific integrity of this guide, we provide a detailed, self-validating protocol for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
I. Preparation of the Receptor (Aurora A Kinase)
-
Obtain the Protein Structure: Download the crystal structure of human Aurora A kinase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1MQ4. This structure contains the kinase in complex with an inhibitor, which helps to identify the binding site.
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
II. Preparation of the Ligands (2-Aminothiophene Derivatives)
-
Generate 3D Structures: The 2D structures of the 2-aminothiophene derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Minimize Energy: Convert the 2D structures to 3D. It is crucial to perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare for Docking:
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
Save the prepared ligands in the PDBQT file format.
-
III. Performing the Docking Simulation with AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the kinase and be large enough to accommodate the ligands in various orientations. The coordinates of the co-crystallized ligand can be used to define the center of the grid box.
-
Create a Configuration File: Create a text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
IV. Analysis of Docking Results
-
Examine Binding Affinities: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Visualize Binding Poses: Load the receptor and the docked ligand poses into a molecular visualization program. Analyze the interactions between the ligand and the protein in the top-ranked poses.
-
Identify Key Interactions: Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Pay close attention to interactions with the hinge region residues, as these are critical for kinase inhibition.
-
Compare the Series: Systematically compare the binding modes and affinities of all the docked 2-aminothiophene derivatives to build a comprehensive structure-activity relationship.
Visualizing the Workflow
To provide a clear overview of the comparative docking process, the following diagram illustrates the key steps.
Caption: A streamlined workflow for the comparative docking of 2-aminothiophene derivatives.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative docking analysis of 2-aminothiophene derivatives as kinase inhibitors, using Aurora A kinase as a relevant cancer target. By integrating experimental data with robust computational protocols, researchers can efficiently explore the structure-activity relationships of this versatile scaffold. The detailed methodology and comparative data presented herein serve as a valuable resource for scientists in the field of drug discovery, facilitating the rational design of novel and more effective kinase inhibitors. The principles outlined are not limited to 2-aminothiophenes or Aurora kinases but can be readily adapted to other compound series and biological targets, underscoring the broad utility of molecular docking in modern medicinal chemistry. Future work should focus on validating these in silico predictions through further experimental assays and leveraging the generated SAR to guide the synthesis of next-generation inhibitors with improved potency and selectivity.
References
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Darwish, D. G., El-Sherief, H. A. M., Abdel-Aziz, S. A., & Abuo-Rahma, G. E. A. (2024). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Archiv der Pharmazie, 357(6), e2300758. [Link]
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Cicenas, J. (2008). The role of Aurora-A in human cancers and future therapeutics. Journal of Experimental & Clinical Cancer Research, 27(1), 35. [Link]
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Moffitt Cancer Center. (n.d.). Novel Small Molecule Aurora A Kinase Inhibitor as a Cancer Therapeutic. Retrieved from [Link]
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Gade, S. K., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular and Cellular Biochemistry, 1-19. [Link]
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Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
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Malumbres, M., & Perez de Castro, I. (2007). The role of Aurora-A inhibitors in cancer therapy. Expert Opinion on Investigational Drugs, 16(3), 331-340. [Link]
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Mount, D. W. (2007). Aurora kinase inhibitors as anticancer molecules. Annals of the New York Academy of Sciences, 1112, 129-141. [Link]
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AutoDock. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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Read the Docs. (n.d.). Multiple ligands docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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Gaikwad, Y. (2023, January 1). Multi-ligand or Fragmented Ligand Docking With AutoDock Vina 1.2.3 Using MultiDock Screening Tool. [Video]. YouTube. [Link]
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Wibowo, A. E., et al. (2024). Multiple ligands simultaneous molecular docking and dynamics approach to study the synergetic inhibitory of curcumin analogs on ErbB4 tyrosine phosphorylation. Journal of Genetic Engineering and Biotechnology, 22(1), 1-11. [Link]
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Al-Ghorafi, M. A.-H., Kamal, A. M., Abdullah, J. H., Yahya, T. A. A., & Yassin, S. H. (2024). DESIGN, SYNTHESIS, MOLECULAR DOCKING AND BIOLOGICAL EVALUATION OF SOME NEW THIOPHENE DERIVATIVES AS ANTI-CANCER AGENTS. European Journal of Pharmaceutical and Medical Research, 11(1), 1-13. [Link]
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Singh, P., et al. (2022). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. Journal of Biomolecular Structure and Dynamics, 40(19), 8699-8711. [Link]
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Hernandez-Suarez, E., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(3), 1709. [Link]
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Kumar, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(3), 3296-3311. [Link]
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Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 385-393. [Link]
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El-Damasy, A. K., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(24), 6003. [Link]
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Smaili, S., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Pharmaceuticals, 14(11), 1105. [Link]
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El-Sayed, M. A., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(24), 6003. [Link]
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Sweis, R. F., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2351-2355. [Link]
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da Silva, A. B. F., et al. (2018). Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase inhibitors. ResearchGate. [Link]
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Koh, D., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of Microbiology and Biotechnology, 29(7), 1079-1088. [Link]
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Agoni, C., et al. (2024). Design, synthesis, and biological and computational evaluation of novel oxindole derivatives as inhibitors of Aurora A Kinase and SARS-CoV-2 spike/ACE2 fusion. ResearchGate. [Link]
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A Researcher's Guide to Validating 2-Amino-4-phenyl-3-thiophenecarbonitrile Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 2-Amino-4-phenyl-3-thiophenecarbonitrile derivatives as kinase inhibitors. We will delve into the critical experimental methodologies, present comparative data from closely related thiophene scaffolds to illustrate the validation process, and offer insights into the rationale behind experimental design, ensuring scientific integrity and trustworthiness in your findings.
Introduction: The Thiophene Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[1]
The thiophene ring is a privileged scaffold in medicinal chemistry due to its unique electronic and steric properties, allowing it to serve as a versatile building block for a wide range of biologically active compounds.[2][3] Thiophene-based molecules have been successfully developed as inhibitors of various kinases, demonstrating their potential in cancer therapy.[2] The 2-aminothiophene motif, in particular, is a key structural feature in many bioactive molecules.[4] This guide focuses on the validation of a specific class of these compounds: this compound derivatives. While comprehensive, direct comparative data for this exact scaffold is emerging, we will draw upon published data from structurally similar thiophene derivatives to provide a robust validation framework.
Methodologies for Validating Kinase Inhibition
The validation of a potential kinase inhibitor is a multi-step process that begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Assays: Direct Measurement of Kinase Activity
Biochemical assays are essential for determining if a compound directly inhibits the catalytic activity of a kinase.[5] These assays are typically performed in a purified, cell-free system.
A widely used and highly sensitive method is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[1][6] The amount of ADP is directly proportional to the kinase activity.[1]
Principle of the ADP-Glo™ Kinase Assay:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together. If the compound is an inhibitor, the production of ADP will be reduced.
-
ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP. This newly generated ATP is then used in a luciferase/luciferin reaction to produce light, which is measured by a luminometer. The light signal is proportional to the amount of ADP generated in the initial kinase reaction.[6]
Cellular Assays: Assessing Target Engagement and Pathway Inhibition
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can enter cells, engage its target kinase, and inhibit its function in a complex cellular environment.[7]
A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase using an antibody-based method like a Cellular Phosphorylation Assay .[8]
Principle of a Cellular Phosphorylation Assay:
-
Cell Treatment: Cells expressing the target kinase are treated with the test compound at various concentrations.
-
Cell Lysis: After a specific incubation time, the cells are lysed to release the proteins.
-
Detection of Phosphorylation: The level of phosphorylation of a specific substrate of the target kinase is quantified using techniques such as Western blotting or ELISA with phospho-specific antibodies. A potent inhibitor will lead to a decrease in the phosphorylation of the substrate.[8]
Comparative Analysis of Thiophene-Based Kinase Inhibitors
Due to the limited availability of comprehensive public data on the specific this compound scaffold against a wide range of kinases, we present data from closely related thiophene derivatives to exemplify the type of comparative analysis that is crucial in a validation study.
Structure-Activity Relationship of 2-Amino-3-carboxy-4-phenylthiophenes against aPKCζ
A study on 2-amino-3-carboxy-4-phenylthiophene derivatives, which differ from our core topic by the presence of a carboxyl group instead of a nitrile at the 3-position, revealed key structural requirements for the inhibition of atypical protein kinase C (aPKCζ).[9] The following table summarizes the inhibitory activity of selected analogs.
| Compound ID | R² Substituent | R³ Ester Group | % Inhibition of aPKCζ at 30 µM |
| 1 | NH₂ | Ethyl | 100% |
| 6 | NH₂ | 2-Propyl | 100% |
| 20 | H | Ethyl | 12% |
| 21 | CH₃ | Ethyl | 25% |
Data sourced from Crow et al., Bioorg. Med. Chem. Lett., 2013.[9]
This data clearly indicates that the amino group at the R² position is crucial for potent inhibitory activity against aPKCζ.[9]
Kinase Inhibition Profile of a Thienyl-Acrylonitrile Derivative
In another study, a thienyl-acrylonitrile derivative, Thio-Iva , was evaluated against a panel of 32 protein kinases. This compound shares the thiophene and nitrile functionalities with our topic scaffold.
| Kinase Target | % Inhibition by Thio-Iva (10 µM) |
| VEGFR-2 | ~90% |
| PDGFRβ | ~75% |
| c-Kit | ~60% |
| Src | ~50% |
| EGFR | ~40% |
Data sourced from Ghandour et al., Int. J. Mol. Sci., 2021.[6]
Thio-Iva demonstrated multi-kinase inhibitory activity, with a pronounced effect on VEGFR-2.[6] The IC₅₀ value for VEGFR-2 inhibition was determined to be 3.31 µM in a cell-free assay.[6]
Experimental Protocols
To ensure the reproducibility and reliability of your results, detailed and well-controlled experimental protocols are essential.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase buffer containing the kinase and substrate to each well of the plate.
-
Add 2.5 µL of the serially diluted test compound or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[9]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: Cellular Western Blot for Target Phosphorylation
This protocol describes how to assess the inhibition of kinase activity in a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) or the total, non-phosphorylated target protein to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
Visualization of Key Concepts
Signaling Pathway
Caption: Experimental workflow for the validation of this compound derivatives as kinase inhibitors.
Conclusion and Future Directions
The validation of this compound derivatives as kinase inhibitors requires a systematic and rigorous approach, combining both biochemical and cellular assays. This guide has outlined the key principles and provided detailed protocols for these essential validation steps. While direct and extensive comparative data for this specific scaffold remains to be fully elucidated in the public domain, the data from structurally related thiophene compounds strongly supports the potential of this chemical class as a source of novel kinase inhibitors.
Future research should focus on synthesizing a library of this compound derivatives and screening them against a broad panel of kinases to establish a comprehensive structure-activity relationship and selectivity profile. Such studies will be instrumental in identifying potent and selective lead compounds for further preclinical and clinical development in the ongoing quest for more effective targeted therapies.
References
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Ghandour, N.; et al. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Int. J. Mol. Sci.2021 , 22(16), 8881. [Link]
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Crow, F. W.; et al. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorg. Med. Chem. Lett.2013 , 23(10), 2849-2854. [Link]
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Archna; Pathania, S.; Chawla, P. Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorg. Chem.2020 , 101, 103986. [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College, Nashik. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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INiTS. Cell-based test for kinase inhibitors. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
Fravtsova, E. A.; et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega2021 , 6(49), 33849–33864. [Link]
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A Researcher's Guide to Benchmarking the Anti-inflammatory Properties of 2-Aminothiophenes
In the relentless pursuit of novel therapeutic agents, the landscape of inflammatory diseases presents a significant challenge and a profound opportunity. Chronic inflammation underpins a multitude of debilitating conditions, from rheumatoid arthritis to neurodegenerative diseases.[1] While established treatments like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are mainstays, their long-term use is often marred by significant side effects, necessitating the discovery of safer, more targeted alternatives.[1][2] Among the promising scaffolds in medicinal chemistry, 2-aminothiophenes have emerged as a versatile and potent class of compounds with a broad spectrum of biological activities, including notable anti-inflammatory potential.[3][4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the anti-inflammatory properties of novel 2-aminothiophene derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. Our objective is to equip you with the strategic and technical insights required to rigorously evaluate these promising molecules against established clinical alternatives.
The Mechanistic Landscape: Key Inflammatory Signaling Pathways
A thorough understanding of the molecular pathways driving inflammation is paramount to designing a meaningful benchmarking study. The anti-inflammatory effects of 2-aminothiophenes and comparator drugs are often mediated through their modulation of critical signaling cascades.
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[7] Traditional NSAIDs like ibuprofen inhibit both isoforms, whereas COX-2 inhibitors (coxibs) like celecoxib selectively target COX-2, aiming for a better gastrointestinal safety profile.[7][9] Many anti-inflammatory compounds, potentially including 2-aminothiophene derivatives, are evaluated for their selective inhibition of COX-2.[10]
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[11][12][13][14] It is a transcription factor that, upon activation by pro-inflammatory stimuli like cytokines (e.g., TNF-α, IL-1) or bacterial lipopolysaccharide (LPS), translocates to the nucleus.[11][14][15] In the nucleus, it orchestrates the transcription of a vast array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[11][15] The inhibition of the NF-κB pathway is a key strategy for many anti-inflammatory drugs. Evidence suggests that some 2-aminothiophene derivatives exert their effects by modulating this very pathway.[16][17][18]
Caption: The canonical NF-κB signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses such as proliferation, stress, and inflammation.[19][20][21][22] These pathways are activated by many of the same stimuli that trigger NF-κB and often work in concert to regulate the expression of inflammatory mediators.[23] The p38 MAPK and JNK pathways, in particular, are strongly implicated in the inflammatory response.[19] Thus, modulation of MAPK signaling represents another important mechanism for anti-inflammatory action.
Caption: A simplified MAPK signaling cascade.
A Systematic Workflow for Benchmarking Anti-inflammatory Activity
A multi-tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models, is the most efficient and ethically sound strategy for drug discovery.[1][24] This workflow allows for early identification of potent candidates and elucidation of their mechanisms of action before committing to resource-intensive animal studies.
Caption: A tiered experimental workflow for evaluation.
In Vitro Benchmarking: Protocols and Rationale
In vitro assays are rapid, cost-effective methods for initial screening.[2] They provide foundational data on a compound's potential anti-inflammatory action.
Inhibition of Protein Denaturation Assay
-
Principle: Inflammation can cause the denaturation of tissue proteins.[25] This assay measures the ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin.[26][27] The rationale is that the ability to prevent protein denaturation correlates with anti-inflammatory activity.
-
Experimental Protocol:
-
Prepare test solutions of 2-aminothiophene derivatives and a standard drug (e.g., Diclofenac sodium) at various concentrations (e.g., 10-500 µg/mL).
-
Create a reaction mixture containing 0.5 mL of the test/standard solution and 0.5 mL of 1% w/v aqueous BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of denaturation relative to a control sample without the test compound.
-
-
Causality and Interpretation: A lower turbidity in the presence of the test compound indicates protection against denaturation. This is a non-specific but valuable primary indicator of potential anti-inflammatory properties.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Principle: The HRBC membrane is analogous to the lysosomal membrane.[27] During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize the HRBC membrane against hypotonicity-induced lysis may also stabilize lysosomal membranes, thus limiting the inflammatory response.[27]
-
Experimental Protocol:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.
-
Set up reaction mixtures containing 1.0 mL of phosphate buffer, 2.0 mL of hyposaline, 0.5 mL of HRBC suspension, and 0.5 mL of the test/standard drug at various concentrations.
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
-
-
Causality and Interpretation: Reduced absorbance of the supernatant indicates that the compound protected the red blood cells from lysing. This suggests a membrane-stabilizing activity, which is a hallmark of many anti-inflammatory drugs.
COX-2 Inhibition Assay
-
Principle: This is a direct, mechanism-based assay to determine if a compound's anti-inflammatory activity stems from the inhibition of the COX-2 enzyme.[9][10] This is crucial for comparing a novel 2-aminothiophene to NSAIDs and coxibs.
-
Experimental Protocol (using a commercial kit):
-
Utilize a commercially available COX-2 inhibitor screening kit, which typically provides human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.
-
Add the reaction buffer, heme, enzyme, and the test 2-aminothiophene derivative (or a known inhibitor like Celecoxib) to a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
-
Causality and Interpretation: A low IC₅₀ value indicates potent inhibition of the COX-2 enzyme. Comparing this value to the IC₅₀ for COX-1 (from a parallel assay) reveals the compound's selectivity, a critical parameter for predicting potential gastrointestinal side effects.
Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition in Macrophages
-
Principle: Macrophages (like the RAW 264.7 cell line) are key immune cells that, when activated by LPS, produce large amounts of inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[16][18] This cell-based assay assesses a compound's ability to suppress this inflammatory response in a biologically relevant context.
-
Experimental Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate until they reach appropriate confluency.
-
Pre-treat the cells with various concentrations of the 2-aminothiophene derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
For NO measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
For cytokine measurement: Collect the supernatant and quantify the levels of TNF-α and IL-6 using specific ELISA kits.
-
A parallel cell viability assay (e.g., MTT) must be run to ensure that the observed reductions are not due to cytotoxicity.
-
-
Causality and Interpretation: A dose-dependent decrease in NO, TNF-α, and IL-6 production without significant cytotoxicity indicates that the compound has potent anti-inflammatory effects at the cellular level, likely through inhibition of upstream pathways like NF-κB or MAPK.[17][18]
In Vivo Benchmarking: Validating Efficacy in a Systemic Context
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole organism.[24] The choice of model is critical and should reflect the intended therapeutic application.
Carrageenan-Induced Paw Edema Model
-
Principle: This is the most widely used model for screening acute inflammation.[24] Sub-plantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a simple and quantifiable measure of anti-inflammatory activity.[24][28]
-
Experimental Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the 2-aminothiophene derivative orally or intraperitoneally.
-
After one hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
-
Causality and Interpretation: A significant reduction in paw volume in the treated groups compared to the control group demonstrates in vivo anti-inflammatory efficacy.[29] The time course of inhibition can provide insights into the compound's duration of action.
Comparative Data Summary
To effectively benchmark a novel compound, data must be organized for clear comparison. The following table illustrates how results for a hypothetical 2-aminothiophene derivative ("2-ATD") could be compared against standard anti-inflammatory drugs.
| Assay | Parameter | 2-ATD (Test) | Ibuprofen (NSAID) | Celecoxib (COX-2i) | Dexamethasone (Steroid) |
| COX-1 Inhibition | IC₅₀ (µM) | > 200 | 15 | > 150 | N/A |
| COX-2 Inhibition | IC₅₀ (µM) | 0.8 | 10 | 0.5 | N/A |
| NO Inhibition (RAW 264.7) | IC₅₀ (µM) | 5.2 | 50 | 25 | 0.1 |
| TNF-α Release (RAW 264.7) | IC₅₀ (µM) | 6.5 | 65 | 40 | 0.08 |
| Carrageenan Paw Edema | % Inhibition @ 3h | 55% (at 20 mg/kg) | 48% (at 20 mg/kg) | 52% (at 20 mg/kg) | 75% (at 1 mg/kg) |
Data are hypothetical and for illustrative purposes only.
Conclusion
The 2-aminothiophene scaffold represents a fertile ground for the discovery of next-generation anti-inflammatory agents.[4][6] As this guide has detailed, a rigorous, multi-tiered benchmarking strategy is essential to validate their therapeutic potential. By integrating non-specific primary screens with specific enzymatic and cell-based assays, and culminating in well-designed in vivo models, researchers can build a comprehensive data package. This systematic approach not only allows for a direct and objective comparison against current standards of care but also provides critical insights into the mechanisms that drive the efficacy of these novel compounds, paving the way for their future clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-phenyl-3-thiophenecarbonitrile
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the well-being of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-4-phenyl-3-thiophenecarbonitrile, grounding each recommendation in established safety principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's inherent risks is essential. This compound is a substituted aminothiophene, a class of compounds with significant applications in medicinal chemistry. However, its chemical structure also presents specific hazards that must be managed.
The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[1][2] This substance is classified as harmful and an irritant.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
The nitrile group (-CN) warrants particular caution. While stable under normal conditions, certain nitriles can release highly toxic hydrogen cyanide gas if they come into contact with strong acids or are subjected to high temperatures.[3] Therefore, the segregation of this waste from acidic waste streams is a critical and non-negotiable step in its management.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with robust personal protection. Given the compound's hazard profile, the following PPE is mandatory when handling this compound in any capacity, from experimental use to disposal.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and change them immediately if contaminated.[4][5]
-
Eye and Face Protection : Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[1][2][4]
-
Skin and Body Protection : A lab coat or chemical-resistant apron is necessary to prevent skin contact.[1][4] Ensure that all skin is covered.
-
Respiratory Protection : All handling of the solid material that could generate dust, as well as the preparation of waste, must be conducted in a certified chemical fume hood to avoid inhalation.[1][6]
The causality is clear: each piece of PPE directly mitigates a specific route of exposure—dermal, ocular, or respiratory—as identified in the compound's hazard assessment.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[7] On-site chemical neutralization is not recommended due to the potential for hazardous reactions.[7] Disposal must be conducted through a licensed and certified waste disposal service.[1][2]
Step 1: Waste Segregation and Collection
-
Designated Waste Container : Dedicate a specific, clearly labeled, and sealable container for solid this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene).
-
Labeling : The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound".[7] Include the accumulation start date.
-
Incompatible Wastes : Crucially, do not mix this waste with other waste streams, especially acidic solutions or strong oxidizing agents. [8][9] This prevents any potential reaction that could release toxic gases or generate heat.
Step 2: Managing Contaminated Materials
-
PPE : Any disposable PPE that comes into contact with the compound, such as gloves and weighing papers, must be considered contaminated.
-
Collection : Place all contaminated disposable materials into a sealed bag and then into the designated solid hazardous waste container.
-
Glassware : Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may be managed as non-hazardous waste, pending institutional policy.
Step 3: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel.[1] Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE : Before cleanup, don the full PPE ensemble described in Section 2.
-
Contain and Absorb : For a solid spill, carefully sweep or scoop the material to avoid creating dust.[1][10] Place the collected material into the designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate : Clean the spill area with a cloth dampened with soap and water, followed by a solvent rinse if appropriate. Collect all cleanup materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your site-specific emergency procedures.
Step 4: Storage and Final Disposal
-
Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[1]
-
Arrange for Pickup : Contact your institution's EHS department to arrange for the pickup and final disposal of the waste by a licensed hazardous waste contractor.[1][7] The standard and recommended method for final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[7][11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Conclusion: A Commitment to Safety
The procedures outlined in this guide are designed to be a self-validating system for the safe disposal of this compound. By understanding the "why" behind each step—from the specific hazards of the compound to the rationale for waste segregation and professional disposal—researchers can move beyond mere compliance to cultivate a deeply ingrained culture of safety. This commitment not only protects individuals and the environment but also upholds the scientific integrity of our work.
References
- TCI Chemicals. (2024, December 13). SAFETY DATA SHEET: 2-Amino-5-methyl-3-thiophenecarbonitrile.
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- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 138564-58-6|2-Amino-5-methylthiophene-3-carbonitrile.
- Sciencelab.com. (n.d.). MATERIAL SAFETY DATA SHEET.
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- ECHEMI. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile SDS, 138564-58-6 Safety Data Sheets.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
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- Apollo Scientific. (2022, May 16). 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile.
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Personal protective equipment for handling 2-Amino-4-phenyl-3-thiophenecarbonitrile
A Senior Scientist's Guide to Handling 2-Amino-4-phenyl-3-thiophenecarbonitrile
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compounds we synthesize and handle, such as this compound, demand a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing the rationale behind each procedural step to ensure a culture of safety and scientific integrity in your laboratory.
The thiophene ring and its derivatives are recognized as a class of compounds that require careful handling due to their potential for toxic effects in humans.[1] While specific toxicological data for every new derivative is often limited, a comprehensive safety strategy is built upon understanding the known hazards of the structural class. For this compound (CAS 4651-73-4), the immediate, identified hazards are significant skin and eye irritation. However, closely related aminothiophene carbonitriles are also classified as harmful if swallowed, inhaled, or on contact with skin.[2][3] Therefore, our protocols are designed to provide protection against both the confirmed and the probable risks associated with this compound class.
Hazard Assessment and GHS Classification
A thorough understanding of the specific hazards is the foundation of any safety protocol. The Globally Harmonized System (GHS) provides a clear framework for this assessment.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Potential Acute Toxicity (Oral, Dermal, Inhalation - Category 4) | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[2][3] |
Note: Acute toxicity warnings are based on structurally analogous compounds and represent a precautionary, best-practice approach.
Essential Personal Protective Equipment (PPE): The Last Line of Defense
Engineering controls, such as fume hoods, are the primary method for exposure reduction. However, appropriate PPE is mandatory to protect against residual risks and in case of accidental exposure. The following PPE ensemble is required for all procedures involving this compound.
| Protection Type | Specific PPE | Standard/Material | Rationale and Causality |
| Engineering Control | Chemical Fume Hood | Certified and tested | Primary Containment: All handling of the solid compound must occur within a fume hood to prevent inhalation of airborne particulates and contain any potential spills.[2][4] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 or EN166 | Defense Against Irritation and Splashes: Goggles are essential to prevent contact with the eye, a known and serious irritant. A face shield worn over goggles is required when there is a risk of splashing, providing a broader barrier of protection. |
| Hand Protection | Nitrile Gloves (Double-Gloved) | ASTM F1671 | Preventing Dermal Contact: Nitrile provides good resistance to a range of chemicals. Double-gloving is a critical best practice when handling compounds with potential dermal toxicity, as it provides a backup barrier in case the outer glove is compromised.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Shielding Skin and Clothing: A fully fastened lab coat prevents the compound from contacting skin and personal clothing. Flame-resistant material is a general laboratory best practice. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Situational Inhalation Protection: While the fume hood is the primary control, a respirator may be necessary if engineering controls are insufficient or during spill cleanup where dust generation is unavoidable.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely weighing and transferring this compound.
1. Preparation and Pre-Handling:
-
Verify Fume Hood Function: Confirm that the chemical fume hood is operational and the certification is current.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and have them ready inside the designated area of the fume hood to minimize handling time.
-
Don PPE: Put on all required PPE (lab coat, double gloves, goggles, and face shield) before approaching the chemical storage area.
2. Weighing and Transfer (Inside Fume Hood):
-
Designate Workspace: Perform all manipulations on a disposable bench liner to easily contain and clean up any minor spills.
-
Careful Transfer: Weigh the solid compound in a tared container. Use gentle movements to avoid creating airborne dust.[5]
-
Immediate Sealing: Once the desired amount is weighed, securely close the primary container.
3. Post-Handling and Decontamination:
-
Surface Cleaning: Wipe down all surfaces, glassware, and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
PPE Removal: Remove the outer pair of gloves first and dispose of them in the designated solid hazardous waste container. Remove the remaining PPE in an order that minimizes cross-contamination (face shield, goggles, lab coat, inner gloves).
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after all work is complete and PPE has been removed.[2][5]
Disposal Plan: Ensuring Compliant Waste Management
Improper disposal poses a risk to both personnel and the environment. A segregated waste stream is mandatory.
-
Solid Waste: All solid materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, disposable liners) must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Any solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.
-
Disposal Route: All chemical waste must be disposed of through an approved waste disposal service in accordance with all local, state, and federal regulations. Do not pour any waste down the drain.[6]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations, from preparation to final disposal, ensuring safety at every stage.
Caption: A logical workflow for the safe handling of this compound.
References
-
PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
